Sec-butylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
| Record name | sec-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | sec-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
173.5 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
126 °F (52 °C) closed cup | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8580 g/cu cm @ 25 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.62 (Air=1) | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
| Record name | sec-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
135-98-8, 68411-44-9 | |
| Record name | sec-Butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, butyl-, branched and linear | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEC-BUTYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sec-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70I0RSX3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-82.7 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylbenzene, systematically known as (1-methylpropyl)benzene, is an aromatic hydrocarbon with a butyl group attached to a benzene ring.[1] It is a colorless, flammable liquid with a characteristic aromatic odor.[2] This compound serves as a crucial intermediate in various industrial syntheses, including the production of plasticizers, surface-active agents, and as a solvent for coatings.[2][3] Notably, it is a key precursor in the production of phenol and methyl ethyl ketone (MEK). This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its key chemical transformations and essential safety information.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical properties of a compound is paramount for its safe handling, application in synthesis, and for purification processes.
Structural and General Properties
This compound consists of a benzene ring substituted with a sec-butyl group.[1] Its chemical formula is C₁₀H₁₄ and it has a molecular weight of approximately 134.22 g/mol .[1][4]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1-Methylpropyl)benzene | [1] |
| Synonyms | 2-Phenylbutane, s-Butylbenzene | [1][4] |
| CAS Number | 135-98-8 | [1][4] |
| Molecular Formula | C₁₀H₁₄ | [1][4] |
| Molecular Weight | 134.22 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Aromatic | [2] |
| Boiling Point | 173-174 °C | [1] |
| Melting Point | -75.5 °C | [1] |
| Density | 0.863 g/cm³ at 25 °C | [1] |
| Solubility in Water | Nearly insoluble | [1] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, and benzene | [2] |
| Flash Point | 52 °C (126 °F) | [4] |
| Autoignition Temperature | 418 °C (784 °F) | [1] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the sec-butyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic proton (CH) gives a sextet around δ 2.6 ppm. The methylene protons (CH₂) of the ethyl group appear as a multiplet around δ 1.6 ppm, the methyl protons attached to the benzylic carbon (CH₃) present as a doublet around δ 1.2 ppm, and the terminal methyl protons (CH₃) of the ethyl group show a triplet around δ 0.8 ppm.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons. The aromatic carbons show signals in the region of δ 125-147 ppm. The benzylic carbon (CH) appears around δ 41 ppm, the methylene carbon (CH₂) around δ 31 ppm, the methyl carbon attached to the benzylic carbon (CH₃) at approximately δ 22 ppm, and the terminal methyl carbon (CH₃) at around δ 12 ppm.
The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structural features.
-
Aromatic C-H Stretching: A sharp peak is typically observed just above 3000 cm⁻¹, characteristic of the C-H stretching vibrations of the benzene ring.
-
Aliphatic C-H Stretching: Strong absorptions are present just below 3000 cm⁻¹, corresponding to the C-H stretching of the sec-butyl group.
-
Aromatic C=C Stretching: Peaks in the region of 1600-1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.
-
C-H Bending: Bands in the 770-730 cm⁻¹ and around 690 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Figure 1: Annotated FT-IR Spectrum of this compound
(A representative FT-IR spectrum would be displayed here with major peaks annotated with their corresponding functional group vibrations.)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 134. The base peak is typically observed at m/z = 105, which corresponds to the loss of an ethyl group to form a stable benzylic carbocation. Another significant fragment is seen at m/z = 91, corresponding to the tropylium ion, a common fragment for alkylbenzenes.
Part 2: Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily governed by the interplay between the aromatic ring and the sec-butyl substituent. The alkyl group is an activating group and directs electrophilic substitution to the ortho and para positions.
Electrophilic Aromatic Substitution
The introduction of a nitro group (-NO₂) onto the benzene ring is a fundamental electrophilic aromatic substitution reaction. The sec-butyl group, being an ortho-, para-director, will yield a mixture of 1-sec-butyl-2-nitrobenzene and 1-sec-butyl-4-nitrobenzene.
Reaction Scheme for Nitration:
Caption: Nitration of this compound.
Experimental Protocol: Nitration of this compound (Adapted from general procedures for alkylbenzenes)
Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid.[5] Keep the temperature below 10 °C.
-
Reaction: Slowly add 0.1 mol of this compound dropwise to the nitrating mixture while maintaining the temperature between 20-30 °C.
-
Reaction Time: After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Workup: Pour the reaction mixture slowly over crushed ice. The nitrated products will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst will also yield a mixture of ortho and para substituted products.[6]
Reaction Scheme for Bromination:
Caption: Bromination of this compound.
Experimental Protocol: Bromination of this compound (Adapted from general procedures for alkylbenzenes)
Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, add 0.1 mol of this compound and a catalytic amount of iron(III) bromide (FeBr₃).
-
Reaction: Slowly add 0.1 mol of bromine dissolved in a small amount of carbon tetrachloride dropwise to the flask at room temperature.[7]
-
Reaction Time: Stir the mixture at room temperature for 2-4 hours, or until the bromine color has disappeared.
-
Workup: Quench the reaction by slowly adding water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, 5% sodium thiosulfate solution (to remove excess bromine), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The product mixture can be purified by vacuum distillation or column chromatography.
Side-Chain Oxidation
A commercially significant reaction of this compound is its oxidation to this compound hydroperoxide, which is a key intermediate in the synthesis of phenol and methyl ethyl ketone.[8] This reaction typically proceeds via a free-radical mechanism and can be initiated by auto-oxidation or with the use of catalysts.
Reaction Scheme for Oxidation:
Caption: Oxidation of this compound.
Experimental Protocol: Synthesis of this compound Hydroperoxide (Adapted from industrial process descriptions)
Disclaimer: This is an adapted protocol and should be performed with extreme caution due to the potential hazards of organic peroxides.
-
Setup: A reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer is charged with this compound and a catalytic amount of a suitable initiator, such as N-hydroxyphthalimide.[9]
-
Reaction: The mixture is heated to approximately 110-130 °C, and a stream of air or oxygen is bubbled through the liquid.[8]
-
Monitoring: The reaction is monitored by taking aliquots and determining the peroxide concentration using iodometric titration.
-
Workup: Once the desired conversion is achieved, the reaction is cooled, and the unreacted this compound can be removed by vacuum distillation.
-
Isolation: The resulting this compound hydroperoxide can be isolated by extraction with aqueous solutions of solvents like methanol or ethanol.[9]
Part 3: Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Table 2: Safety Information for this compound
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] |
| Health Hazards | Harmful if swallowed. May be harmful in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing vapors.[10] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
| First Aid | If swallowed: Immediately call a poison center or doctor. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. | [10] |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. | [10] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Part 4: Conclusion
This compound is a versatile aromatic hydrocarbon with significant industrial applications. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols, adapted from established chemical literature, offer a starting point for the synthesis of its key derivatives. As with all chemical procedures, adherence to strict safety protocols is paramount.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chm.uri.edu [chm.uri.edu]
- 3. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 4. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(135-98-8) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to sec-Butylbenzene (CAS 135-98-8): Properties, Synthesis, and Applications
Foreword
Welcome to this comprehensive technical guide on sec-butylbenzene. As a cornerstone alkylaromatic hydrocarbon, its unique structural and chemical properties make it a subject of significant interest in both academic research and industrial applications. This document is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the causality behind its properties and the rationale for its synthetic pathways and applications. Our focus is on delivering field-proven insights grounded in authoritative data, ensuring that the information presented is both accurate and actionable.
Chemical Identity and Molecular Structure
This compound, systematically named (butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon.[1] Its structure consists of a benzene ring where one hydrogen atom is substituted by a sec-butyl group.[1][2] This substitution introduces a chiral center at the benzylic carbon of the butyl chain, meaning this compound exists as a racemic mixture of two enantiomers: (R)- and (S)-sec-butylbenzene, unless a stereospecific synthesis is employed.[3][4] This chirality and the branched nature of the alkyl group are fundamental to its distinct physical and chemical properties when compared to its isomers: n-butylbenzene, iso-butylbenzene, and tert-butylbenzene.[3][5]
| Identifier | Value | Source(s) |
| CAS Number | 135-98-8 | [1] |
| IUPAC Name | (Butan-2-yl)benzene | [1][6] |
| Synonyms | 2-Phenylbutane, (1-Methylpropyl)benzene | [6] |
| Molecular Formula | C₁₀H₁₄ | [1][6] |
| Molecular Weight | 134.22 g/mol | [1][6] |
| InChI Key | ZJMWRROPUADPEA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC(C)C1=CC=CC=C1 | [3] |
graph "sec_butylbenzene_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [penwidth=2];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="0.87,0.5!"]; C3 [label="C", pos="0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.87,-0.5!"]; C6 [label="C", pos="-0.87,0.5!"];
// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Single bonds in ring C2 -- C3; C4 -- C5; C6 -- C1;
// sec-Butyl Group C_alpha [label="C", pos="-1.8,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_beta1 [label="CH₃", pos="-2.7,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_beta2 [label="CH₂", pos="-1.5,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_gamma [label="CH₃", pos="-1.2,3.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Attachment to ring C6 -- C_alpha;
// Bonds in butyl chain C_alpha -- C_beta1; C_alpha -- C_beta2; C_beta2 -- C_gamma;
// Implicit Hydrogens on ring (labels for clarity) H1 [label="H", pos="0,1.5!", shape=none, fontcolor="#5F6368"]; H2 [label="H", pos="1.3,0.7!", shape=none, fontcolor="#5F6368"]; H3 [label="H", pos="1.3,-0.7!", shape=none, fontcolor="#5F6368"]; H4 [label="H", pos="0,-1.5!", shape=none, fontcolor="#5F6368"]; H5 [label="H", pos="-1.3,-0.7!", shape=none, fontcolor="#5F6368"];
C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; }
Figure 1: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. As a non-polar aromatic hydrocarbon, it is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] Its branched structure reduces the efficiency of intermolecular packing compared to its linear isomer, n-butylbenzene, resulting in a lower melting point and boiling point.[3] It is nearly insoluble in water but is miscible with most organic solvents like ethanol, ether, and benzene.[1][2][5]
| Property | Value | Conditions | Source(s) |
| Melting Point | -75.5 °C | 1 atm | [1][3][7] |
| Boiling Point | 173-174 °C | 1 atm | [1][8][7] |
| Density | 0.863 g/mL | at 25 °C | [1][7] |
| Refractive Index (n_D) | 1.489 | at 20 °C | [3][8][7] |
| Vapor Pressure | 1.75 mmHg | at 25 °C | [3][6] |
| Vapor Density | 4.62 | (Air = 1) | [3][6] |
| Flash Point | 52 °C (126 °F) | Closed Cup | [1][3][6] |
| Autoignition Temperature | 418 °C (784 °F) | [1] | |
| Water Solubility | 17.6 mg/L | at 25 °C | [6] |
| Log K_ow (LogP) | 4.57 | [3][6] |
Synthesis and Manufacturing
The industrial production of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene.[1][3] This electrophilic aromatic substitution reaction typically uses n-butene as the alkylating agent and a strong acid catalyst.
Primary Synthesis Route: Friedel-Crafts Alkylation
The reaction involves the protonation of n-butene by an acid catalyst to form a secondary carbocation (sec-butyl cation), which then acts as the electrophile, attacking the electron-rich benzene ring.
Catalysts:
-
Homogeneous Catalysts: Anhydrous aluminum chloride (AlCl₃) with a hydrogen chloride (HCl) promoter was a traditional choice.[1][9]
-
Solid Acid Catalysts: Modern processes favor solid acid catalysts like zeolites (e.g., Zeolite Beta, MCM-22) or solid phosphoric acid.[10][11] These are preferred due to their reduced corrosivity, easier separation from the product stream, and potential for regeneration, aligning with green chemistry principles.
The key challenge in this synthesis is selectivity. The reaction can produce all four butylbenzene isomers (n-, iso-, sec-, and tert-), as well as polyalkylated byproducts like dibutylbenzenes.[9][10] The boiling points of the isomers are very close, making separation by distillation difficult.[3][9] Therefore, catalyst selection and process conditions are optimized to maximize the yield of the desired this compound isomer.[11]
Figure 2: Simplified workflow for industrial this compound synthesis.
Example Laboratory Protocol: Zeolite-Catalyzed Alkylation
This protocol is a conceptualized procedure based on industrial practices for synthesizing this compound with high selectivity.
-
Catalyst Activation: A fixed-bed reactor is packed with a zeolite beta catalyst. The catalyst is activated by heating to 200-300°C under a flow of dry nitrogen for 2-4 hours to remove adsorbed water.
-
Reaction Setup: Benzene is fed into the reactor at a controlled flow rate. The reactor temperature is maintained between 100-280°C and the pressure is kept at 1.0-6.0 MPa.[11]
-
Alkylation: A stream of n-butene is introduced into the benzene flow at a benzene-to-olefin molar ratio of 2:1 to 20:1.[11] The high excess of benzene minimizes polyalkylation.
-
Effluent Collection: The reactor effluent, containing unreacted benzene, this compound, and byproducts, is cooled and collected.
-
Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of butene and the selectivity for this compound.
-
Purification: The collected effluent is subjected to fractional distillation. Unreacted benzene is first removed and recycled. Subsequently, the this compound is separated from heavier polyalkylated byproducts.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two main structural features: the aromatic benzene ring and the alkyl side chain.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The sec-butyl group is an ortho-, para-directing activator, although the steric bulk of the group favors substitution at the para position.
-
Side-Chain Oxidation: The benzylic carbon (the carbon atom attached to the benzene ring) is susceptible to oxidation. This is a crucial reaction for one of its major industrial applications. Air oxidation of this compound yields this compound hydroperoxide, which is an intermediate in the production of phenol and methyl ethyl ketone (MEK).[10][12]
-
Dealkylation: Under certain catalytic conditions, the sec-butyl group can be cleaved from the benzene ring to yield benzene and butene.[3]
Figure 3: Key reactivity pathways of this compound.
Applications in Research and Industry
This compound is valued more as a chemical intermediate than as an end-product. Its applications are diverse, spanning several key industrial sectors.
-
Intermediate for Phenol and MEK Production: This is a significant application. The co-production of phenol and methyl ethyl ketone (MEK) via the hydroperoxide cleavage process is analogous to the cumene process for producing phenol and acetone.[9][10]
-
Solvent: Due to its aromatic nature and moderate volatility, it is used as a solvent in coating compositions and paint thinners.[2][3][13]
-
Organic Synthesis: It serves as a precursor in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances.[3][13] For instance, it is used to produce secondary butyl quinoline, which has applications in the flavor and fragrance industry.[2]
-
Plasticizers and Surface-Active Agents: It is also used in the manufacturing of plasticizers and surfactants.[2][7]
-
Fuel Additive: Its combustion characteristics make it suitable as a component or additive in fuels to improve performance.[3]
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quantification.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M⁺) at m/z = 134. The most prominent peak (base peak) is often observed at m/z = 105, corresponding to the loss of an ethyl group (-CH₂CH₃) to form a stable secondary benzylic carbocation.[6] Another significant fragment is seen at m/z = 91, representing the tropylium ion, a common fragment in alkylbenzenes.[6]
Toxicology and Safety Handling
Understanding the toxicological profile and safe handling requirements for this compound is critical for laboratory and industrial personnel.
Toxicological Summary
This compound is classified as a flammable liquid and can cause irritation upon contact.[1][13][14]
-
Acute Toxicity: It is considered moderately toxic by ingestion, with a reported oral LD50 in rats of 2240 mg/kg.[14] High exposure levels in animal studies have been shown to cause pulmonary injury.[15]
-
Irritation: It is a skin and eye irritant.[7][16][17] Inhalation of vapors may cause respiratory tract irritation, and high concentrations can lead to central nervous system effects such as dizziness and drowsiness.[17][18]
-
Carcinogenicity: It is not currently classified as a carcinogen by major regulatory agencies like IARC or the EPA.[13][15]
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 (Flame) | Danger | H226: Flammable liquid and vapour.[1][14] |
| Aspiration Hazard | GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[1] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][16] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][16] |
| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects.[1][18] |
Safe Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[17][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][19]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[14][19] Use explosion-proof electrical equipment.[14] Fire-fighting measures should involve foam, CO₂, or dry chemical extinguishers.[7][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][19] Keep it segregated from incompatible materials, especially strong oxidizing agents.[7][16]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for hazardous waste disposal.[17] Prevent entry into sewers and waterways.[18]
Environmental Fate
The environmental behavior of this compound is governed by its physical properties, such as low water solubility and moderate vapor pressure.
-
Atmospheric Fate: Due to its vapor pressure, this compound released to the atmosphere is expected to exist solely in the vapor phase.[6] It will be degraded by reaction with photochemically-produced hydroxyl radicals.[6]
-
Aquatic Fate: If released into water, volatilization is expected to be a primary fate process.[6] However, due to its high Log K_ow, it has a strong tendency to adsorb to suspended solids and sediment. It also has a high potential for bioconcentration in aquatic organisms.[6] It is not expected to hydrolyze.[7]
Conclusion
This compound (CAS 135-98-8) is a fundamentally important alkylaromatic hydrocarbon with a well-defined set of properties stemming from its unique branched structure. While its direct use is limited, its role as a key intermediate in the synthesis of high-value chemicals like phenol and MEK, as well as its application as a specialty solvent, ensures its continued industrial relevance. A thorough understanding of its synthesis, reactivity, and safety protocols is essential for its effective and responsible use in research and manufacturing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 3. Buy this compound | 135-98-8 | >98% [smolecule.com]
- 4. This compound, (-)- | C10H14 | CID 11029895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 135-98-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 10. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 11. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Page loading... [guidechem.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
The Solubility of Sec-Butylbenzene in Organic Solvents: A Comprehensive Technical Guide
Foreword
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and process development. This guide provides an in-depth exploration of the solubility characteristics of sec-butylbenzene, a common aromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple qualitative statements of miscibility to offer a deeper understanding of the underlying principles governing its behavior in various organic media. We will delve into the theoretical underpinnings of this compound's solubility, present available data, and provide detailed experimental protocols for its determination, ensuring a robust and scientifically sound resource.
Introduction to the Physicochemical Properties of this compound
This compound (C₁₀H₁₄) is a colorless, flammable liquid characterized by a benzene ring substituted with a sec-butyl group.[1][2] Its molecular structure is the primary determinant of its solubility behavior. The presence of the nonpolar benzene ring and the alkyl chain renders the molecule largely nonpolar.[3] This inherent lack of polarity is the cornerstone of the "like dissolves like" principle that governs its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | [4][5] |
| Molecular Weight | 134.22 g/mol | [4][5] |
| Appearance | Colorless liquid | [5][6] |
| Density | 0.863 g/cm³ at 25°C | [1] |
| Boiling Point | 174°C | [1] |
| Melting Point | -75.5°C | [1] |
| Water Solubility | 17.6 mg/L at 25°C | [4][5] |
| log Kow (Octanol-Water Partition Coefficient) | 4.57 | [4] |
The very low water solubility and high octanol-water partition coefficient (log Kow) underscore the hydrophobic nature of this compound.[4] This property is critical in applications such as extraction and in understanding its environmental fate.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by both enthalpic and entropic factors. In the context of this compound, its solubility in organic solvents is primarily dictated by intermolecular forces. As a nonpolar molecule, the predominant intermolecular interactions it experiences are London dispersion forces.
"Like Dissolves Like": A Deeper Look
For this compound to dissolve in a solvent, the energy required to overcome the cohesive forces within both the solute and the solvent must be compensated by the energy released from the new solute-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. The energy required to disrupt the forces within both this compound and the nonpolar solvent is comparable to the energy released when they mix. This energetic balance favors dissolution, leading to high solubility or complete miscibility.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a permanent dipole moment. While they can induce a temporary dipole in this compound, the primary interactions are still dominated by dispersion forces. The solubility in these solvents can be significant but may be less than in truly nonpolar solvents. Some sources indicate limited, temperature-dependent solubility in acetone.[3][4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds. The strong hydrogen bonding network between alcohol molecules requires a significant amount of energy to disrupt. While this compound is reported to be miscible with ethanol, this is likely due to the ethyl group of ethanol providing a region of lower polarity that can interact favorably with this compound.[2][4] For smaller, more polar alcohols, the solubility may be lower.
Predictive Models: The UNIFAC Approach
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures, which can then be used to estimate solubility.[7][8][9] The model considers molecules as a collection of functional groups, and the interactions between these groups determine the overall thermodynamic properties of the mixture.[7]
For this compound, the relevant functional groups would be those representing the aromatic ring (ACH) and the aliphatic chain (CH₃, CH₂, CH). The UNIFAC model uses pre-determined interaction parameters between these groups to calculate the activity coefficient of this compound in a given solvent.[7][10] While a detailed tutorial on UNIFAC calculations is beyond the scope of this guide, it is a powerful tool for estimating solubility in the absence of experimental data, particularly in the early stages of process development.[9][11] However, the accuracy of the prediction is dependent on the availability and quality of the group interaction parameters.[12]
Qualitative and Quantitative Solubility Data
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Nonpolar Aliphatic | Hexane | Miscible | [3][4] |
| Heptane | Soluble | [3] | |
| Nonpolar Aromatic | Benzene | Miscible | [2][4] |
| Toluene | Soluble | ||
| Polar Protic | Ethanol | Miscible | [4][6] |
| Methanol | Soluble | [5] | |
| Polar Aprotic | Diethyl Ether | Miscible | [4][6] |
| Acetone | Limited solubility, temperature-dependent | [3][4] | |
| Dichloromethane | Soluble |
It is important to note that "miscible" implies that the two liquids will mix in all proportions to form a single homogeneous phase.[13] "Soluble" indicates that a significant amount will dissolve, but they may not be miscible in all proportions. "Limited solubility" suggests that only a small amount will dissolve.
Experimental Determination of Miscibility
The determination of miscibility is a fundamental experimental procedure. While standardized methods like ASTM D1722 are designed for the water miscibility of water-soluble solvents, a general and robust protocol can be adapted for determining the miscibility of this compound in organic solvents.[14]
Principle
The most straightforward method for determining miscibility is by visual inspection.[13] When two miscible liquids are combined, they form a single, clear, and homogenous phase. Immiscible liquids will form two distinct layers, often with a visible meniscus between them. Partial miscibility may result in a cloudy or turbid appearance.
Experimental Protocol: Visual Miscibility Titration
This protocol provides a systematic approach to determining the miscibility of this compound in a range of organic solvents at ambient temperature.
Materials:
-
This compound (≥99% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, n-hexane, toluene, acetone, dichloromethane) of analytical grade
-
Calibrated glass pipettes or micropipettes
-
Small, clear glass vials or test tubes with stoppers
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.
-
Initial Screening:
-
In a series of labeled vials, add 1 mL of this compound.
-
To each vial, add 1 mL of a different organic solvent.
-
Stopper the vials and vortex for 30 seconds to ensure thorough mixing.
-
Allow the vials to stand for at least 5 minutes and observe.
-
Record whether the mixture is clear and homogenous (miscible), forms two distinct layers (immiscible), or appears cloudy (partially miscible).
-
-
Miscibility Titration (for miscible and partially miscible systems):
-
For each solvent that appeared miscible or partially miscible, prepare a series of mixtures in different volume ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1 of this compound to solvent).
-
Ensure the total volume in each vial is consistent (e.g., 5 mL).
-
Stopper and vortex each mixture thoroughly.
-
Allow to stand and observe for any phase separation or turbidity.
-
Record the range of compositions over which the two liquids are miscible.
-
Data Interpretation: The results of this protocol will allow for a more nuanced understanding of the solubility of this compound than a simple "soluble" or "insoluble" designation. For systems that are not miscible in all proportions, this method helps to define the miscibility gap.
Diagram 1: Experimental Workflow for Miscibility Determination
Caption: Workflow for determining the miscibility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most liquid-liquid systems, miscibility tends to increase with temperature as the increased kinetic energy helps to overcome intermolecular forces. However, some systems exhibit an upper or lower critical solution temperature, above or below which they become fully miscible.
-
Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible under normal laboratory conditions.
-
Presence of Impurities: The presence of impurities in either the this compound or the solvent can significantly affect solubility. For example, the presence of water in a polar aprotic solvent can reduce the solubility of the nonpolar this compound.
Conclusion
The solubility of this compound is fundamentally governed by its nonpolar character, leading to high solubility and miscibility with nonpolar organic solvents and more variable solubility in polar solvents. While a comprehensive quantitative dataset is not widely available, the principles of intermolecular forces and predictive models like UNIFAC provide a strong framework for understanding and estimating its behavior. The experimental protocol outlined in this guide offers a reliable method for determining miscibility in the laboratory. For researchers and professionals in drug development and chemical synthesis, a solid grasp of these principles and experimental techniques is essential for optimizing reaction conditions, developing robust formulations, and ensuring the success of their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy this compound | 135-98-8 | >98% [smolecule.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]
- 10. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]
- 11. scm.com [scm.com]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. Miscibility - Wikipedia [en.wikipedia.org]
- 14. standards.globalspec.com [standards.globalspec.com]
electrophilic substitution reactions of sec-butylbenzene
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of sec-Butylbenzene
For the Researcher, Scientist, and Drug Development Professional
Abstract
This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of sec--butylbenzene. As a Senior Application Scientist, the goal of this document is to synthesize established principles with practical, field-proven insights. We will explore the nuanced interplay of electronic and steric effects governed by the sec-butyl group, which dictates the regioselectivity and reaction kinetics of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide is structured to provide not just procedural steps but the underlying causality, ensuring that the described protocols are robust and reproducible. All mechanistic claims and protocols are supported by authoritative references, providing a self-validating framework for professionals in chemical research and drug development.
Introduction: The Unique Role of the sec-Butyl Substituent
The sec-butyl group, a branched alkyl substituent, imparts a distinct electronic and steric signature onto the benzene ring. Unlike linear alkyl groups, its bulkiness introduces significant steric hindrance, particularly at the positions ortho to its point of attachment. Electronically, the sec-butyl group is an electron-donating group (EDG) through induction and hyperconjugation. This donation activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
The dual nature of the sec-butyl group—activating yet sterically hindering—creates a fascinating case study in regioselectivity. While electronic effects favor the formation of ortho and para products, the steric bulk profoundly disfavors substitution at the ortho position. This guide will dissect this relationship to provide a predictive framework for reaction outcomes.
Mechanistic Underpinnings: The Arenium Ion Intermediate
All electrophilic aromatic substitutions proceed through a common mechanistic pathway involving the formation of a resonance-stabilized carbocation known as the arenium ion or sigma (σ) complex.
Workflow of Electrophilic Aromatic Substitution
Caption: Generalized workflow for electrophilic aromatic substitution.
The stability of the arenium ion is the critical factor determining the reaction's regioselectivity. For this compound, the positive charge of the intermediate can be delocalized onto the ring and, importantly, stabilized by the electron-donating sec-butyl group.
-
Ortho Attack: The positive charge can be placed on the carbon atom directly bonded to the sec-butyl group. While this allows for direct inductive stabilization, it is sterically hindered.
-
Meta Attack: The positive charge is never located on the carbon bearing the substituent, resulting in less stabilization compared to ortho and para intermediates.
-
Para Attack: The positive charge is also stabilized by the alkyl group, and this position is sterically accessible.
Consequently, electrophilic attack on this compound overwhelmingly favors the para position due to the combination of electronic stabilization and minimal steric hindrance.
Key Electrophilic Substitution Reactions of this compound
Nitration
The nitration of this compound is a classic example demonstrating the dominance of the para directing effect. The standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).
Table 1: Regioselectivity in the Nitration of this compound
| Position | Product | Typical Yield (%) |
| ortho | 2-nitro-1-(1-methylpropyl)benzene | ~15-20% |
| meta | 3-nitro-1-(1-methylpropyl)benzene | ~5-10% |
| para | 4-nitro-1-(1-methylpropyl)benzene | ~70-80% |
The data clearly indicates that while the sec-butyl group is an ortho, para-director, the steric hindrance at the ortho position significantly suppresses the formation of the 2-nitro product, leading to the 4-nitro isomer as the major product.
-
Apparatus Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: To the cooled nitrating mixture, add 0.1 mol of this compound dropwise over 30 minutes, maintaining the temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over 100 g of crushed ice. The nitro-substituted products will separate as an oily layer.
-
Extraction: Separate the organic layer and extract the aqueous layer with 2 x 20 mL of diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.
Halogenation
Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile. The steric demands of the halogenation reaction further emphasize the preference for para substitution.
Reaction Scheme for Bromination
Caption: Regioselective bromination of this compound.
The choice of Lewis acid can influence the isomer distribution, with bulkier catalysts potentially increasing the para to ortho ratio.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. This reaction is of significant synthetic utility as it does not suffer from the carbocation rearrangement issues often seen in Friedel-Crafts alkylation.
Due to the bulk of the acyl electrophile-Lewis acid complex, Friedel-Crafts acylation of this compound is highly selective for the para position. The steric clash between the sec-butyl group and the incoming acyl group almost completely inhibits ortho attack.
-
Catalyst Suspension: In a dry, three-necked flask fitted with a reflux condenser and a dropping funnel, suspend 0.12 mol of anhydrous aluminum chloride (AlCl₃) in 50 mL of dry carbon disulfide (CS₂).
-
Addition of Acylating Agent: Add 0.11 mol of acetyl chloride dropwise to the suspension.
-
Substrate Addition: Place 0.1 mol of this compound in the dropping funnel and add it slowly to the reaction mixture over 30 minutes. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.
-
Reflux: After the addition is complete, gently heat the mixture to reflux for 1 hour to complete the reaction.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous calcium chloride.
-
Isolation: Distill off the carbon disulfide solvent. The residue, primarily 4-acetyl-sec-butylbenzene, can be purified by vacuum distillation or recrystallization.
Directing Group Summary and Predictive Power
The behavior of the sec-butyl group in electrophilic aromatic substitution can be summarized by its key characteristics:
Table 2: Characteristics of the sec-Butyl Substituent
| Feature | Description | Consequence |
| Electronic Effect | Electron-donating (Inductive, Hyperconjugation) | Activates the ring; ortho, para-directing |
| Steric Effect | Bulky, branched alkyl group | Hinders attack at the ortho position |
| Overall Directing Power | Strongly para-directing | The major product is almost always the para isomer |
This predictive model is crucial in synthetic planning, allowing chemists to anticipate the major product of a given electrophilic substitution reaction with high confidence. For instance, in the synthesis of pharmaceuticals where specific isomer purity is critical, understanding these directing effects is paramount for designing efficient synthetic routes that minimize costly and difficult separation procedures.
Conclusion
The are a clear and instructive example of the interplay between electronic activation and steric hindrance. The sec-butyl group, while an ortho, para-director on electronic grounds, overwhelmingly directs incoming electrophiles to the para position due to its significant bulk. This guide has provided a mechanistic foundation, detailed experimental protocols, and a predictive framework for understanding these reactions. For the practicing scientist, a firm grasp of these principles is essential for the rational design of synthetic pathways and the development of novel molecular entities.
An In-depth Technical Guide to the Stereoisomers and Chirality of sec-Butylbenzene
Abstract
In the landscape of pharmaceutical development and molecular sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A subtle change in spatial configuration can be the difference between a life-saving therapeutic and an inert or even toxic compound. This guide provides a comprehensive examination of sec-butylbenzene, a simple aromatic hydrocarbon, as a model system for understanding the fundamental principles of chirality and stereoisomerism. We will delve into the structural origins of its chirality, the implications for its synthesis, the methodologies for resolving its enantiomers, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical principles and their application in the laboratory.
The Imperative of Chirality in the Pharmaceutical Sciences
The biological machinery of life is inherently chiral. Enzymes, receptors, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating exquisitely specific three-dimensional environments. Consequently, when a chiral drug molecule is introduced into a biological system, its constituent enantiomers—non-superimposable mirror-image isomers—can and often do interact differently with these targets.[1][2]
One enantiomer may fit perfectly into a receptor's binding site to elicit a desired therapeutic effect, while its counterpart may not fit at all, or worse, may bind to a different target, causing off-target effects or toxicity. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. Marketed as a racemic mixture (a 50:50 mixture of its (R) and (S) enantiomers) to treat morning sickness, it was later discovered that while one enantiomer was an effective sedative, the other was a potent teratogen, causing severe birth defects.[2][3] This event catalyzed a paradigm shift in regulatory standards, underscoring the critical need to study and control the stereochemistry of pharmaceutical agents.[4]
This compound: A Foundational Model for Chirality
This compound, with the IUPAC name (Butan-2-yl)benzene, is an alkylbenzene that provides an excellent and uncomplicated model for exploring stereoisomerism.[5][6] Its structure consists of a benzene ring substituted with a sec-butyl group.
The Origin of Chirality in this compound
The chirality of this compound arises from a single stereocenter (or chiral center). This is the secondary carbon atom of the butyl group, which is directly attached to the benzene ring.[7][8] This specific carbon is bonded to four distinct groups:
-
A phenyl group (-C₆H₅)
-
An ethyl group (-CH₂CH₃)
-
A methyl group (-CH₃)
-
A hydrogen atom (-H)
Because this carbon atom has four different substituents, the molecule is asymmetric and lacks an internal plane of symmetry. This asymmetry means that it can exist in two distinct spatial arrangements that are mirror images of each other but cannot be superimposed—the (R) and (S) enantiomers.[7][8][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 135-98-8 | >98% [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, (-)- | C10H14 | CID 11029895 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of sec-Butylbenzene in Complex Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of sec-butylbenzene as a versatile precursor in modern organic synthesis. Moving beyond its high-volume industrial application in the production of phenol and methyl ethyl ketone (MEK), this document elucidates the nuanced synthetic strategies and mechanistic underpinnings that make this compound a valuable building block for researchers, particularly those in the pharmaceutical and fine chemical sectors. This guide will detail the core chemical transformations of this compound, provide validated experimental protocols, and discuss its role as a key structural motif in bioactive molecules.
Introduction: The Enduring Relevance of an Alkylarene Workhorse
This compound, a simple alkylated aromatic hydrocarbon, is a cornerstone of the chemical industry.[1] Primarily produced through the Friedel-Crafts alkylation of benzene, its principal fate is oxidation to this compound hydroperoxide, which is then cleaved to co-produce phenol and MEK in a variation of the well-known Hock process.[2] While this industrial process underscores the economic importance of this compound, its utility extends far beyond this singular application. For the synthetic chemist, the sec-butylphenyl moiety offers a unique combination of steric and electronic properties that can be strategically employed in the synthesis of complex molecular architectures. This guide aims to bridge the gap between the bulk chemical applications of this compound and its potential in specialized organic synthesis, providing both theoretical insights and practical, actionable protocols.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molar Mass | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.863 g/cm³ at 25 °C | [1] |
| Melting Point | -75.5 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Solubility | Insoluble in water; miscible with organic solvents | [1] |
Spectroscopic Characterization:
-
¹H NMR (Acetone-d₆, 500 MHz): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.
-
¹³C NMR: The carbon NMR provides further confirmation of the structure with unique resonances for the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as aromatic C=C stretching.
Core Synthetic Transformations
The synthetic utility of this compound is primarily centered around two key transformations: its synthesis via Friedel-Crafts alkylation and its subsequent oxidation to a hydroperoxide intermediate.
Synthesis of this compound via Friedel-Crafts Alkylation
The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution of benzene with a sec-butylating agent, typically in the presence of a Lewis acid catalyst.[3]
Mechanism:
The Friedel-Crafts alkylation proceeds through a well-established three-step mechanism:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) abstracts a halide from the alkyl halide (e.g., 2-chlorobutane) to generate a sec-butyl carbocation. This carbocation is the active electrophile.[4]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the sec-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]
Diagram: Friedel-Crafts Alkylation of Benzene
Caption: Mechanism of Friedel-Crafts alkylation to form this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Friedel-Crafts alkylation and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 0.3 mol).
-
Reagent Addition: Add benzene (1.0 mol) to the flask. Cool the mixture to 0-5 °C using an ice bath.
-
Alkylation: From the dropping funnel, add 2-chlorobutane (0.5 mol) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Separate the organic layer.
-
Purification: Wash the organic layer with 10% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the benzene by distillation. The crude this compound is then purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-70% | [4] |
| Benzene:2-chlorobutane ratio | 2:1 | [4] |
| Catalyst | AlCl₃ | [3] |
| Reaction Temperature | 0-10 °C | [4] |
Oxidation of this compound to its Hydroperoxide
The benzylic C-H bond in this compound is susceptible to radical-mediated oxidation, a key transformation that unlocks its synthetic potential. This aerobic oxidation is the first step of the Hock process.
Mechanism:
The liquid-phase oxidation of this compound is a free-radical chain reaction:
-
Initiation: The reaction is initiated by the decomposition of a radical initiator or by the abstraction of a benzylic hydrogen to form a sec-butylbenzyl radical.
-
Propagation: The sec-butylbenzyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then abstracts a benzylic hydrogen from another this compound molecule, propagating the chain and forming this compound hydroperoxide.
-
Termination: The chain reaction is terminated by the combination of two radicals.
Diagram: this compound Oxidation Workflow
Caption: Workflow for the oxidation of this compound.
Experimental Protocol: Synthesis of this compound Hydroperoxide
Caution: Organic hydroperoxides can be thermally unstable and potentially explosive. This procedure should be conducted with appropriate safety measures, including a blast shield.
-
Reaction Setup: Charge a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube with purified this compound.
-
Catalyst Addition: Add a catalytic amount of N-hydroxyphthalimide (NHPI).
-
Oxidation: Heat the mixture to 110-120 °C and bubble a slow stream of air or oxygen through the solution.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and determining the hydroperoxide concentration by iodometric titration.
-
Work-up: Once the desired conversion is reached (typically 35-40%), cool the reaction mixture. The hydroperoxide can be isolated by extraction with aqueous methanol.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Selectivity to Hydroperoxide | ~95% | [5][6] |
| Conversion of this compound | 35-40% | [5] |
| Catalyst | N-hydroxyphthalimide (NHPI) | [6] |
| Reaction Temperature | 110-120 °C | [6] |
Acid-Catalyzed Cleavage of this compound Hydroperoxide
The final step in the Hock process is the acid-catalyzed rearrangement and cleavage of this compound hydroperoxide to yield phenol and methyl ethyl ketone.
Mechanism:
-
Protonation: The hydroperoxide is protonated by a strong acid (e.g., H₂SO₄) on the terminal oxygen atom.
-
Rearrangement: The protonated hydroperoxide undergoes a rearrangement where the phenyl group migrates from the benzylic carbon to the adjacent oxygen atom, with the concurrent loss of a water molecule. This forms a resonance-stabilized carbocation.
-
Hydrolysis: The carbocation is attacked by water to form a hemiacetal.
-
Cleavage: The hemiacetal decomposes to yield phenol and methyl ethyl ketone, with the regeneration of the acid catalyst.
Experimental Protocol: Cleavage of this compound Hydroperoxide
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a solution of this compound hydroperoxide in a suitable solvent (e.g., acetone or this compound).
-
Acid Addition: Cool the solution and add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: The reaction is typically exothermic and proceeds rapidly. Maintain the temperature within a safe range using external cooling.
-
Neutralization and Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate solution). Separate the organic layer.
-
Purification: The phenol and methyl ethyl ketone can be separated and purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Phenol | ~88% | [5] |
| Yield of Methyl Ethyl Ketone | ~71% | [5] |
| Catalyst | Sulfuric Acid | [5] |
| Reaction Temperature | Room Temperature | [5] |
Applications in Pharmaceutical and Fine Chemical Synthesis
While the direct use of this compound as a starting material in reported drug syntheses is not widespread, the sec-butylphenyl moiety is a recurring structural motif in several bioactive molecules. Understanding the synthesis and reactivity of this compound provides a valuable framework for the synthesis of these more complex targets.
A notable example is the structural relationship to the anti-inflammatory drug Nabumetone . While common syntheses of Nabumetone do not start from this compound, the core structure features a butanone side chain attached to a naphthalene ring system, which is conceptually similar to the this compound framework. The knowledge of Friedel-Crafts type reactions and side-chain manipulations is directly applicable to the synthesis of such structures.
Furthermore, the principles of benzylic functionalization, so central to the chemistry of this compound, are widely applicable in medicinal chemistry for the introduction of various pharmacophores.
Conclusion
This compound is a precursor of significant strategic importance in organic synthesis. Its accessibility through robust Friedel-Crafts alkylation and its susceptibility to selective benzylic oxidation make it a powerful tool for the construction of more complex molecules. While its primary industrial role is in the production of phenol and MEK, the fundamental reactions it undergoes provide a blueprint for the synthesis of a wide range of substituted aromatic compounds. For researchers and drug development professionals, a deep understanding of the chemistry of this compound opens up avenues for the rational design and synthesis of novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a foundation for the innovative application of this versatile building block.
References
- 1. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of sec-Butylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical exploration of the theoretical methods used to analyze the conformational landscape of sec-butylbenzene. As a fundamental aromatic hydrocarbon, understanding its three-dimensional structure is crucial for predicting its physical properties and reactivity. We will delve into the causality behind selecting computational methodologies, from rapid screening with molecular mechanics to high-accuracy quantum mechanical calculations. This document details a self-validating workflow, ensuring the scientific rigor of the results. By integrating expert insights with established protocols, this guide serves as a practical resource for professionals in computational chemistry and drug development, where understanding ligand conformation is paramount.
Introduction: The Significance of Molecular Shape
In the molecular world, form dictates function. The specific three-dimensional arrangement of atoms in a molecule—its conformation—governs its interactions, reactivity, and physical properties. This compound (IUPAC name: (Butan-2-yl)benzene) is an archetypal alkylbenzene, consisting of a benzene ring attached to a four-carbon branched alkyl chain.[1][2] Its seemingly simple structure presents a fascinating case study in conformational isomerism, arising from the rotation around the single bond connecting the aliphatic chain to the aromatic ring.
The study of these rotational isomers, or conformers, is known as conformational analysis.[3] For researchers in drug development, a deep understanding of the conformational preferences of small molecules like this compound is foundational. The bioactive conformation of a drug candidate—the specific shape it adopts to bind to a biological target—is often a higher-energy conformer. A thorough theoretical analysis allows us to map the entire potential energy surface, revealing not just the most stable conformers but also the energy barriers that separate them, providing a complete picture of the molecule's dynamic behavior.
This guide will systematically explore the theoretical tools and logical workflows required to perform a robust conformational analysis of this compound, providing both the "how" and the critical "why" behind each step.
Theoretical Foundations and Methodologies
The core of theoretical conformational analysis lies in mapping the molecule's Potential Energy Surface (PES). The PES is a mathematical landscape where the potential energy of the molecule is a function of its atomic coordinates. Stable conformers correspond to minima (valleys) on this surface, while the paths between them are dictated by transition states (saddle points), which represent the energy barriers to rotation.[4] For this compound, the primary degree of freedom is the rotation around the C1-Cα bond (the bond between the phenyl ring and the butyl group).
The Critical Dihedral Angle
The key parameter governing the conformation of this compound is the dihedral angle τ(C2-C1-Cα-Cβ). Rotation around this bond gives rise to distinct conformers, primarily classified as gauche and anti arrangements, analogous to the classic example of butane.[5][6] These conformers differ in how the ethyl and methyl groups of the sec-butyl chain are oriented relative to the benzene ring.
Computational Methods: A Tiered Approach
A successful conformational analysis employs a tiered computational strategy, balancing computational cost with accuracy.
-
Molecular Mechanics (MM):
-
Principle: MM methods treat molecules as a collection of atoms governed by the laws of classical mechanics.[7][8] The energy is calculated using a "force field," a set of parameters and functions that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).[9]
-
Causality: MM is computationally inexpensive, making it ideal for an initial, broad exploration of the PES.[8] Force fields like MMFF94 (Merck Molecular Force Field) or GAFF (General AMBER Force Field) are well-parameterized for organic molecules, including aromatic hydrocarbons, and can rapidly generate thousands of potential conformations.[10] This initial scan is crucial for ensuring that no significant conformers are missed.
-
-
Quantum Mechanics (QM):
-
Principle: QM methods provide a more physically accurate description by solving approximations of the Schrödinger equation.[11] This approach explicitly treats electrons, offering a much more detailed and accurate picture of the energy landscape.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[12] Unlike MM, DFT can accurately model the subtle electronic effects, such as dispersion forces and hyperconjugation, that influence conformer stability.
-
Functional Selection: The choice of the exchange-correlation functional is critical. For non-covalent interactions and rotational barriers in systems like this compound, functionals that include dispersion corrections are essential. Functionals like B3LYP-D3 or the M06-2X are often recommended.[13][14] Standard B3LYP, for instance, is known to poorly describe systems where dispersion forces are significant.[14]
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) are often a good starting point for geometry optimizations.[15] For higher accuracy in energy calculations, larger basis sets, such as the correlation-consistent aug-cc-pVTZ, are preferable as they better describe the diffuse nature of electron density involved in non-covalent interactions.[16]
-
-
A Self-Validating Workflow for Conformational Analysis
The following protocol outlines a robust, multi-step approach to ensure a thorough and accurate conformational analysis. This workflow is designed to be self-validating by incorporating frequency calculations to confirm the nature of stationary points found on the PES.
Step 1: Broad Conformational Search with Molecular Mechanics
-
Objective: To identify all plausible low-energy conformers without the expense of QM methods.
-
Protocol:
-
Build an initial 3D structure of this compound.
-
Use a conformational search algorithm (e.g., Monte Carlo or systematic search) coupled with a suitable force field (e.g., MMFF94s).[10]
-
Generate a large number of conformers (e.g., >1000) by systematically rotating all rotatable bonds.
-
Perform an MM-based energy minimization on each generated structure.
-
Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by their MM energy.
-
Step 2: Relaxed Potential Energy Surface (PES) Scan
-
Objective: To systematically map the energy profile of the primary dihedral rotation and identify the approximate locations of minima and transition states.
-
Protocol:
-
Select the lowest-energy conformer from the MM search.
-
Define the dihedral angle τ(C2-C1-Cα-Cβ) as the scan coordinate.
-
Perform a "relaxed" PES scan using a cost-effective DFT method (e.g., B3LYP/6-31G(d)).[17][18] A relaxed scan means that at each fixed step of the dihedral angle (e.g., every 10-15 degrees), all other geometric parameters are allowed to optimize.[19]
-
Plot the resulting energy versus the dihedral angle to visualize the rotational profile.
-
Step 3: High-Accuracy Geometry Optimization
-
Objective: To refine the geometries of the stable conformers and transition states identified in the previous steps.
-
Protocol:
-
Extract the approximate structures for each energy minimum (conformer) and maximum (transition state) from the PES scan.
-
Perform a full geometry optimization for each of these structures using a more robust level of theory (e.g., B3LYP-D3/6-311+G(d,p) or M06-2X/6-311+G(d,p)).[13][20] This higher level of theory ensures a more accurate final geometry.
-
Step 4: Frequency Calculation and Thermodynamic Analysis
-
Objective: To validate the nature of the optimized structures and to calculate thermodynamic properties. This is the crucial self-validating step.
-
Protocol:
-
Perform a frequency calculation at the same level of theory used for the final optimization (Step 3).
-
Validation:
-
A true energy minimum (a stable conformer) will have zero imaginary frequencies.
-
A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the rotation between conformers).
-
-
Thermodynamics: The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs Free Energy (G) of each structure. Relative Gibbs free energies (ΔG) are used to determine the equilibrium populations of conformers at a given temperature via the Boltzmann distribution.
-
Analysis and Data Interpretation
Experimental and computational studies have identified three stable conformers for this compound.[20] The relative energies and populations are highly dependent on the level of theory used. The primary conformers are defined by the C1-Cα-Cβ-Cγ dihedral angle, resulting in one anti and two distinct gauche structures.
| Conformer | Key Dihedral Angle (τ) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |
| Gauche 1 (G1) | ~60° | 0.00 (Global Minimum) | 0.00 | ~91% |
| Anti (A) | ~180° | ~0.8 - 1.2 | ~0.9 - 1.3 | ~7% |
| Gauche 2 (G2) | ~120° (or -60°) | ~1.5 - 2.0 | ~1.6 - 2.1 | ~2% |
| Note: The values presented are representative, based on high-level ab initio calculations, and serve as an illustrative example. Actual values will vary with the specific computational method. The most populated conformer is found to have a gauche arrangement.[20] |
The energy difference between the anti and gauche conformers is a result of a delicate balance between steric hindrance and stabilizing non-covalent interactions (e.g., C-H···π interactions) between the alkyl chain and the aromatic ring.[21] The rotational barriers between these conformers, representing the energy required to interconvert them, can be determined from the energies of the transition states found on the PES.
Visualization of Workflows and Concepts
Clear visualization is essential for understanding complex computational workflows and theoretical concepts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nobelprize.org [nobelprize.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]
- 6. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. stolaf.edu [stolaf.edu]
- 9. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 11. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.bg.ac.rs [chem.bg.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 19. scanning potential energy surfaces [cup.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Competition between In-Plane vs Above-Plane Configurations of Water with Aromatic Molecules: Non-Covalent Interactions in 1,4-Naphthoquinone-(H2O)1–3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of sec-Butylbenzene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of sec-Butylbenzene and its Synthesis
This compound is a crucial intermediate in the chemical industry, notably as a precursor in the production of phenol and methyl ethyl ketone (MEK).[1][2] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with an aromatic ring.[3][4][5] This application note provides a comprehensive guide to the synthesis of this compound via the Friedel-Crafts alkylation of benzene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, address common challenges such as polysubstitution and carbocation rearrangements, and outline methods for product purification and characterization.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5][6] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the alkylating agent.[5][7] In the synthesis of this compound, an alkylating agent such as 2-chlorobutane or 2-butanol can be used.
The key steps of the mechanism are:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., 2-chlorobutane) to form a highly reactive carbocation or a carbocation-like complex.[5][6][8]
-
Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.[6][9]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4][8]
Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.
Challenges and Strategic Considerations in Friedel-Crafts Alkylation
While powerful, the Friedel-Crafts alkylation is not without its limitations. A thorough understanding of these challenges is critical for successful synthesis.
Polyalkylation: A Common Side Reaction
The introduction of an alkyl group, such as the sec-butyl group, activates the benzene ring, making the product more nucleophilic than the starting material.[10][11][12] This increased reactivity can lead to the formation of di- and tri-substituted byproducts.[13][14]
Mitigation Strategy: To favor mono-alkylation, a large excess of benzene is typically used. This increases the statistical probability of the electrophile reacting with a molecule of the starting material rather than the more reactive product.[15]
Carbocation Rearrangement: The Quest for Stability
Carbocations are prone to rearrangement to form more stable species.[13][16] For instance, if 1-chlorobutane were used as the alkylating agent, the initially formed primary carbocation would likely undergo a hydride shift to form the more stable secondary carbocation, leading to the formation of this compound as the major product.[13] When using a secondary alkylating agent like 2-chlorobutane, rearrangement to a more stable carbocation is not a significant concern. However, it is a crucial consideration when selecting starting materials.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol details the synthesis of this compound from benzene and 2-chlorobutane using aluminum chloride as the catalyst.
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a dry environment.
-
The reaction generates HCl gas, which is corrosive and toxic. The apparatus should be equipped with a gas trap.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Benzene | 78.11 | 0.876 | 50 mL | ~0.56 |
| 2-Chlorobutane | 92.57 | 0.873 | 10 mL | ~0.094 |
| Anhydrous AlCl₃ | 133.34 | - | 1.5 g | ~0.011 |
| 1 M HCl | - | - | 50 mL | - |
| Saturated NaHCO₃ | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Diethyl Ether | - | - | 100 mL | - |
Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Initial Charging: To the flask, add the benzene (50 mL). Begin stirring and cool the flask in an ice bath.
-
Catalyst Addition: Carefully and in portions, add the anhydrous aluminum chloride (1.5 g) to the cooled benzene with stirring.
-
Addition of Alkylating Agent: Place the 2-chlorobutane (10 mL) in the dropping funnel. Add the 2-chlorobutane dropwise to the stirred benzene-AlCl₃ mixture over a period of 30 minutes, maintaining the temperature of the reaction mixture between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of cold 1 M HCl to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the excess benzene and any low-boiling impurities by simple distillation.
-
Purification: The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 173 °C.
Caption: Experimental Workflow for the Synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique to assess the purity of the product and identify any byproducts, such as isomers or polyalkylated species. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.
Expected ¹H NMR Data (in CDCl₃):
-
δ 7.30-7.10 (m, 5H): Aromatic protons
-
δ 2.60 (sextet, 1H): Methine proton (-CH-)
-
δ 1.60 (quintet, 2H): Methylene protons (-CH₂-)
-
δ 1.25 (d, 3H): Methyl protons (-CH₃ attached to the methine)
-
δ 0.85 (t, 3H): Methyl protons (-CH₃ of the ethyl group)
Expected ¹³C NMR Data (in CDCl₃):
-
δ 147.2: Quaternary aromatic carbon
-
δ 128.4, 126.5, 125.9: Aromatic CH carbons
-
δ 41.8: Methine carbon (-CH-)
-
δ 31.1: Methylene carbon (-CH₂-)
-
δ 22.0: Methyl carbon (-CH₃ attached to the methine)
-
δ 12.3: Methyl carbon (-CH₃ of the ethyl group)
| Technique | Expected Results |
| Boiling Point | ~173 °C |
| GC-MS (m/z) | Molecular Ion (M⁺) at 134 |
| ¹H NMR (ppm) | Multiplets at 7.30-7.10, sextet at 2.60, quintet at 1.60, doublet at 1.25, triplet at 0.85 |
| ¹³C NMR (ppm) | Peaks around 147.2, 128.4, 126.5, 125.9, 41.8, 31.1, 22.0, 12.3 |
Conclusion
The Friedel-Crafts alkylation remains a highly relevant and effective method for the synthesis of this compound. By understanding the reaction mechanism and potential side reactions, and by implementing appropriate experimental controls, researchers can achieve high yields of the desired product. The protocol provided herein serves as a robust starting point for the laboratory-scale synthesis of this important chemical intermediate.
References
- 1. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 2. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. cerritos.edu [cerritos.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gauthmath.com [gauthmath.com]
- 11. brainly.com [brainly.com]
- 12. testbook.com [testbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of sec-Butylbenzene
Introduction
sec-Butylbenzene is an aromatic hydrocarbon of significant interest in organic synthesis and serves as a key intermediate in the production of various chemicals, including detergents and plastics.[1] It is structurally characterized by a benzene ring substituted with a sec-butyl group.[2] This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, primarily focusing on the robust and widely employed Friedel-Crafts alkylation reaction. The causality behind experimental choices, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Core Synthesis Strategy: Friedel-Crafts Alkylation
The most common and reliable method for synthesizing this compound in a laboratory setting is the Friedel-Crafts alkylation of benzene.[3] This electrophilic aromatic substitution reaction involves the introduction of a sec-butyl group onto the benzene ring using an alkylating agent in the presence of a Lewis acid catalyst. Common alkylating agents include sec-butyl chloride, sec-butyl alcohol, or butene isomers, while anhydrous aluminum chloride (AlCl₃) is a frequently used and effective catalyst.[1][4][5]
Reaction Mechanism
The reaction proceeds through the formation of a sec-butyl carbocation, a potent electrophile. The Lewis acid catalyst, AlCl₃, facilitates the generation of this carbocation from the alkylating agent.[3][4] The carbocation then attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3] Subsequent deprotonation of the arenium ion restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the catalyst.[3][4] It is important to note that with secondary alkyl halides, the formation of the free carbocation is a key step in the mechanism.[3]
Detailed Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with sec-Butyl Alcohol
This protocol details the synthesis of this compound from benzene and sec-butyl alcohol, a readily available and convenient starting material.[2][5]
Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
Benzene: Benzene is a known carcinogen and is highly flammable.[6] All manipulations involving benzene must be performed in a well-ventilated chemical fume hood.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat, is mandatory.[6][7]
-
Anhydrous Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[8][9] It should be handled in a dry environment, and exposure to moisture must be strictly avoided.[9] Wear appropriate PPE and handle it in a fume hood.[9]
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care in a fume hood.
-
General: The reaction itself produces HCl gas.[10] Ensure the reaction apparatus is properly vented into a fume hood.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzene | 78.11 | 100 mL (87.6 g) | 1.12 | Dry, analytical grade |
| sec-Butyl alcohol | 74.12 | 25 mL (20.2 g) | 0.27 | Dry, analytical grade |
| Anhydrous Aluminum Chloride | 133.34 | 40 g | 0.30 | Freshly opened or stored in a desiccator |
| Concentrated HCl | 36.46 | 5 mL | - | For work-up |
| 5% Sodium Bicarbonate Solution | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | For drying |
| Round-bottom flask (500 mL) | - | 1 | - | With a magnetic stir bar |
| Reflux condenser | - | 1 | - | |
| Addition funnel (125 mL) | - | 1 | - | |
| Heating mantle | - | 1 | - | |
| Separatory funnel (250 mL) | - | 1 | - | |
| Distillation apparatus | - | 1 | - | For purification |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride on the condenser and addition funnel.
-
Place the flask in an ice-water bath on a magnetic stir plate within a fume hood.
-
-
Initial Charging of Reagents:
-
To the reaction flask, add 100 mL of dry benzene.
-
Carefully and slowly add 40 g of anhydrous aluminum chloride to the stirred benzene. The mixture will likely form a slurry and may evolve some HCl gas.
-
-
Addition of sec-Butyl Alcohol:
-
In the addition funnel, place 25 mL of sec-butyl alcohol.
-
Slowly add the sec-butyl alcohol dropwise to the stirred benzene-AlCl₃ mixture over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture between 10-20°C using the ice bath. A vigorous evolution of HCl gas will be observed.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Very slowly and cautiously, pour the reaction mixture over a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in the back of the fume hood.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer (top layer).
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution) and then twice with 50 mL portions of water.[11]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound are a multiplet for the aromatic protons, a sextet for the methine proton of the sec-butyl group, a quintet for the methylene protons, and a doublet and a triplet for the two methyl groups.[14][15]
-
¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the sec-butyl group.[15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the aliphatic groups, as well as C=C stretching of the aromatic ring.[16]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of this compound.[16][17]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄[2] |
| Molar Mass | 134.22 g/mol [2][13] |
| Appearance | Colorless liquid[2][13] |
| Density | 0.863 g/cm³ at 20°C[2] |
| Boiling Point | 173-174°C[2][13] |
| Melting Point | -75.5°C[2] |
| Solubility | Insoluble in water; miscible with organic solvents[1][2] |
| Refractive Index | 1.4898 at 20°C[13] |
Mechanistic Diagram
Caption: Mechanism of Friedel-Crafts alkylation of benzene with sec-butyl alcohol.
Troubleshooting and Considerations
-
Polyalkylation: Friedel-Crafts alkylation is prone to polyalkylation, where the product, this compound, which is more reactive than benzene, undergoes further alkylation to form di- and tri-sec-butylbenzenes.[4][18] Using a large excess of benzene helps to minimize this side reaction by increasing the probability of the electrophile reacting with benzene rather than the product.
-
Carbocation Rearrangement: While the sec-butyl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations, some isomerization to isobutylbenzene can occur, particularly at higher temperatures.[12][19] The boiling points of this compound (173.5°C) and isobutylbenzene (172.8°C) are very close, making their separation by distillation difficult.[12] Maintaining a controlled reaction temperature is crucial to minimize byproduct formation.
-
Catalyst Activity: The activity of aluminum chloride is highly dependent on its anhydrous nature. Exposure to moisture will deactivate the catalyst. It is imperative to use freshly opened or properly stored anhydrous AlCl₃ and to conduct the reaction under anhydrous conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 4. Reaction of Benzene with sec-Butyl Chloride What happens when benzene re.. [askfilo.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. CCOHS: Benzene [ccohs.ca]
- 8. employees.delta.edu [employees.delta.edu]
- 9. media.laballey.com [media.laballey.com]
- 10. cerritos.edu [cerritos.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. data.epo.org [data.epo.org]
- 13. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bmse000725 this compound at BMRB [bmrb.io]
- 15. This compound(135-98-8) 1H NMR [m.chemicalbook.com]
- 16. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Synthesis of sec-Butylbenzene via AlCl₃-Catalyzed Friedel-Crafts Alkylation
Introduction: The Strategic Importance of Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, remains a paramount method for forming carbon-carbon bonds to aromatic rings.[1][2] This application note provides an in-depth guide to the synthesis of sec-butylbenzene, a common alkylarene, through the alkylation of benzene. We will employ anhydrous aluminum chloride (AlCl₃), a potent and classical Lewis acid catalyst that facilitates the electrophilic aromatic substitution (EAS) by generating a reactive carbocation electrophile.[1][3][4]
This document is designed for researchers and drug development professionals, offering not just a procedural checklist but a deep dive into the mechanistic underpinnings, safety imperatives, and analytical validation required for a successful and reproducible synthesis. Understanding the causality behind each step is critical for troubleshooting, optimization, and adaptation to other alkylation systems.
The Catalytic Mechanism: Unraveling the Role of AlCl₃
The efficacy of anhydrous AlCl₃ lies in its nature as an electron-deficient Lewis acid, readily accepting a lone pair of electrons from a halogen atom.[5] In this synthesis, using 2-chlorobutane as the alkylating agent, AlCl₃ orchestrates the formation of the key electrophile—the sec-butyl carbocation.
The mechanism proceeds through three distinct stages:
-
Generation of the Electrophile: AlCl₃ abstracts the chloride from 2-chlorobutane, forming a highly reactive sec-butyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻). For secondary alkyl halides, this proceeds via the formation of a carbocation.[6]
CH₃CH(Cl)CH₂CH₃ + AlCl₃ → CH₃C⁺HCH₂CH₃ + [AlCl₄]⁻
-
Electrophilic Attack: The π-electron system of the nucleophilic benzene ring attacks the electrophilic carbocation. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]
-
Deprotonation and Catalyst Regeneration: To restore the energetically favorable aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the new alkyl group.[7] The [AlCl₄]⁻ anion acts as the base, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.[7]
A Note on Stereochemistry: The sec-butyl carbocation intermediate is trigonal planar and achiral. Consequently, even if an optically active starting material like (R)-2-chlorobutane is used, the attack of the benzene ring can occur from either face of the carbocation with equal probability. This results in the formation of a racemic mixture of (R)- and (S)-sec-butylbenzene, rendering the final product optically inactive.[6][8]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for AlCl₃ in Friedel-Crafts alkylation.
Critical Safety Protocols: Handling Anhydrous Aluminum Chloride
Anhydrous AlCl₃ is a highly reactive and hazardous substance that demands rigorous safety protocols. Its primary hazard is its violent, exothermic reaction with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[9][10]
| Hazard | Mitigation Protocol |
| Extreme Water Reactivity | Store in a cool, dry place in tightly sealed containers.[9][11] Handle in a fume hood, minimizing exposure to air.[9] NEVER use water-based fire extinguishers; use Class D extinguishers or dry sand.[9][10] |
| Corrosivity | Causes severe burns to skin, eyes, and respiratory tract.[9][11] Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, impervious gloves (neoprene or nitrile), and a fire-retardant lab coat.[10] |
| Inhalation Toxicity | HCl gas produced upon contact with moisture is a severe respiratory irritant.[10] All manipulations must be performed in a certified chemical fume hood.[12] |
| Spills | Control all sources of moisture.[9] Cover the spill with dry sand, scoop with spark-resistant tools, and place in a sealed container for hazardous waste disposal.[9] DO NOT USE WATER .[9] |
| Disposal | Dispose of as hazardous waste according to institutional and local regulations.[9][13] Unused reagent and reaction waste must be stored in clearly labeled, tightly sealed containers.[9] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the synthesis on a laboratory scale. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or protected with drying tubes to prevent moisture contamination.
Reagents and Equipment
| Reagent / Equipment | Details |
| Reagents | Benzene (anhydrous), 2-Chlorobutane, Anhydrous Aluminum Chloride (fine powder), Diethyl Ether (anhydrous), Saturated Sodium Bicarbonate (aq.), Brine (aq.), Anhydrous Magnesium Sulfate, Ice (distilled water). |
| Glassware | 250 mL Round-bottom flask, 50 mL Addition funnel, Reflux condenser with drying tube, Magnetic stirrer and stir bar, Separatory funnel, Beakers, Erlenmeyer flasks. |
| Apparatus | Heating mantle, Magnetic stir plate, Ice bath, Rotary evaporator. |
Reaction Procedure
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a CaCl₂ drying tube. The entire setup must be flame- or oven-dried.
-
Reagent Charging: In a chemical fume hood, charge the round-bottom flask with 80 mL of anhydrous benzene.
-
Cooling: Cool the flask in an ice bath with stirring until the internal temperature is between 0-5 °C.
-
Catalyst Addition: Carefully and in small portions, add 7.5 g (0.056 mol) of anhydrous aluminum chloride to the cooled benzene. Causality: This addition is exothermic; slow, portion-wise addition prevents a dangerous temperature spike and excessive HCl evolution.
-
Alkylating Agent Addition: Add 10.5 mL (0.10 mol) of 2-chlorobutane to the addition funnel. Add the 2-chlorobutane dropwise to the stirred benzene-AlCl₃ slurry over 30 minutes, maintaining the reaction temperature below 10 °C.[14]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.[12]
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water. Causality: This step quenches the reaction by hydrolyzing the reactive AlCl₃. It is extremely exothermic and produces large volumes of HCl gas. Perform this step slowly in the back of the fume hood with vigorous stirring.[14][15]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add 30 mL of diethyl ether, shake gently, and vent frequently. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove any remaining aluminum salts).
-
50 mL of saturated sodium bicarbonate solution (to neutralize acidic components like HCl).[14] Caution: CO₂ evolution will cause pressure buildup.
-
50 mL of brine (to reduce the amount of dissolved water in the organic phase).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the diethyl ether and any unreacted benzene using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation. Collect the fraction boiling at 172-174 °C . The expected product, this compound, is a colorless liquid.[16]
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and physical data provides a definitive validation.
| Technique | Expected Result for this compound |
| GC-MS | A major peak in the gas chromatogram. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 134, corresponding to the molecular weight of C₁₀H₁₄.[17][18] A prominent fragment peak at m/z = 105 is also characteristic. |
| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (aromatic protons). ~2.6 ppm: Sextet, 1H (benzylic CH). ~1.6 ppm: Multiplet, 2H (CH₂). ~1.2 ppm: Doublet, 3H (CH₃ adjacent to benzylic CH). ~0.8 ppm: Triplet, 3H (terminal CH₃). |
| FTIR (neat) | ~3080-3030 cm⁻¹: Aromatic C-H stretch. ~2960-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches. |
| Boiling Point | 173.5 °C at atmospheric pressure.[16] |
Conclusion
The AlCl₃-catalyzed Friedel-Crafts alkylation of benzene provides a reliable and instructive route to this compound. Success hinges on a thorough understanding of the reaction mechanism, meticulous exclusion of moisture, and unwavering adherence to safety protocols when handling the powerful Lewis acid catalyst. The procedures and validation techniques outlined in this document constitute a self-validating system, ensuring that researchers can confidently synthesize, purify, and characterize the target compound with high fidelity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Question: Friedel-Crafts alkylation of benzene with (R)-2-chlorobutane an.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cerritos.edu [cerritos.edu]
- 13. echemi.com [echemi.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. youtube.com [youtube.com]
- 16. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. ez.restek.com [ez.restek.com]
Application Note & Protocol: Synthesis of sec-Butylbenzene from Benzene and n-Butene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of sec-butylbenzene via the Friedel-Crafts alkylation of benzene with n-butene. This application note delves into the mechanistic underpinnings of the reaction, explores various catalytic systems, and presents a detailed experimental protocol.
Introduction and Significance
This compound is a crucial intermediate in the chemical industry, primarily serving as a precursor for the production of phenol and methyl ethyl ketone (MEK).[1][2] It is also utilized as a solvent for coating compositions and in the synthesis of plasticizers and surface-active agents.[3][4][5] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds on an aromatic ring.[4][6][7][8] This guide will focus on the reaction of benzene with n-butene, a common industrial route to this important chemical.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from benzene and n-butene proceeds through an electrophilic aromatic substitution (EAS) mechanism.[6][7] The key steps are outlined below:
-
Formation of the Electrophile: In the presence of a Lewis acid or Brønsted acid catalyst, n-butene is protonated to form a sec-butyl carbocation. This carbocation acts as the electrophile. It is important to note that the formation of a primary carbocation is highly unfavorable, hence the protonation of either 1-butene or 2-butene will lead to the more stable secondary carbocation.
-
Electrophilic Attack: The π-electron system of the benzene ring, acting as a nucleophile, attacks the electrophilic sec-butyl carbocation.[7][9] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the sec-butyl group. This restores the aromaticity of the benzene ring and regenerates the catalyst, yielding this compound as the final product.
Visualizing the Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts, particularly isobutylbenzene, whose close boiling point to this compound makes separation difficult.[1][10]
Homogeneous Catalysts
Liquid aluminum chloride (AlCl₃) complex catalysts are widely used for this reaction.[1][2][10][11] These are typically homogeneous catalysts comprising aluminum chloride, hydrogen chloride (HCl), and an aromatic hydrocarbon.[2][12]
-
Advantages: High activity at relatively low temperatures.
-
Disadvantages: Corrosive nature, difficulty in separation from the reaction mixture, and disposal of the spent catalyst.
Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, solid acid catalysts, particularly zeolites, have been extensively investigated and are used in industrial processes.[11][13]
-
Examples: Zeolite beta, mordenite, USY, MCM-22, MCM-49, and MCM-56.[11][14]
-
Advantages: Non-corrosive, easily separable from the reaction products, and can be regenerated and reused. They also offer higher selectivity towards the desired product.
Summary of Reaction Parameters
| Parameter | Homogeneous Catalysis (AlCl₃ complex) | Heterogeneous Catalysis (Zeolites) |
| Catalyst | Liquid AlCl₃-HCl-Aromatic complex[2][12] | Zeolites (e.g., Beta, MCM-22)[11][13] |
| Temperature | 20°C to 90°C[2][10] | 100°C to 280°C[13] |
| Pressure | Atmospheric to moderate pressure | 1.0 to 6.0 MPa[13] |
| Benzene:n-Butene Molar Ratio | 1:0.2 to 1:1.2[1][12] | 2:1 to 20:1[13] |
| Key Consideration | Minimizing isobutylbenzene formation[1][10] | Catalyst stability and regenerability |
Experimental Protocol: Laboratory Scale Synthesis using a Liquid Aluminum Chloride Complex Catalyst
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale. Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and aluminum chloride reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials and Equipment
-
Reactants: Benzene (anhydrous), n-butene (liquefied gas or generated in situ), Aluminum chloride (anhydrous), Hydrogen chloride (gas)
-
Apparatus: Three-necked round-bottom flask, magnetic stirrer, gas inlet tube, dropping funnel, condenser, and a gas bubbler.
Catalyst Preparation (Liquid Aluminum Chloride Complex)
-
In a dry, three-necked flask equipped with a stirrer and a gas inlet tube, add a portion of the this compound to be used as the aromatic component of the catalyst.[2]
-
Carefully add anhydrous aluminum chloride to the flask.
-
Bubble dry hydrogen chloride gas through the mixture with stirring until the aluminum chloride dissolves completely, forming a homogeneous complex.[2] This is typically done at room temperature.
Alkylation Reaction Procedure
References
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 135-98-8 [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. US5059736A - Process for production of this compound - Google Patents [patents.google.com]
- 11. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 12. EP0475687A1 - Catalytic process for production of this compound - Google Patents [patents.google.com]
- 13. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
Application Notes and Protocols: sec-Butylbenzene as a High-Boiling Point Solvent in Research and Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sec-butylbenzene (sBB), focusing on its strategic application as a high-boiling point, non-polar solvent. We will delve into its physicochemical properties, benchmark it against common alternatives, and provide detailed protocols for its use in chemical synthesis and subsequent recovery. The causality behind experimental choices is emphasized to empower users to leverage sBB's unique characteristics effectively and safely.
Introduction to this compound: Beyond a Basic Hydrocarbon
This compound (IUPAC name: (Butan-2-yl)benzene) is an aromatic hydrocarbon notable for its high boiling point and low water solubility.[1][2] While often used as a chemical intermediate, particularly as a precursor to phenol and methyl ethyl ketone (MEK), its properties make it a highly valuable, and often overlooked, process solvent for organic synthesis.[3][4] Its robust thermal stability and non-polar nature create a unique reaction environment, enabling transformations that are challenging in more common laboratory solvents. This guide serves to illuminate the practical applications, advantages, and methodologies for employing this compound in a research and development setting.
Physicochemical Profile and Comparative Analysis
A solvent's performance is dictated by its physical properties. The selection of this compound is often a deliberate choice to access a specific range of reaction conditions, primarily elevated temperatures, while maintaining a non-polar environment.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 135-98-8 | [1][5] |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1][5] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 173-174 °C | [1][5] |
| Melting Point | -75.5 °C to -82.7 °C | [5][6] |
| Density | ~0.86 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 1.75 mmHg at 25 °C | [5] |
| Flash Point | 52 °C (126 °F) | [5] |
| Water Solubility | ~17.6 mg/L at 25 °C (Nearly insoluble) | [2][3][5] |
| Solubility | Miscible with alcohol, ether, benzene, and other non-polar organic solvents. |[1][2] |
Causality of Solvent Choice: Benchmarking this compound
The decision to use this compound is best understood by comparing it to other solvents. Its high boiling point surpasses that of toluene and xylenes, allowing for significantly higher reaction temperatures which can accelerate slow reactions or overcome large activation energy barriers. Unlike high-boiling polar aprotic solvents such as NMP or DMF, this compound is non-polar and lacks the reproductive toxicity concerns associated with them, making it a safer alternative for certain applications.
Table 2: Comparison with Common High-Boiling Point Solvents
| Solvent | Boiling Point (°C) | Polarity | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Toluene | 111 | Non-polar | Good general-purpose solvent, lower cost. | Lower boiling point limits reaction temperature. |
| m-Xylene | 139 | Non-polar | Higher boiling point than toluene. | Isomer separation can be an issue for purity. |
| NMP | 202 | Polar Aprotic | Excellent dissolving power for a wide range of compounds. | Reproductive toxicity concerns, hygroscopic. |
| DMF | 153 | Polar Aprotic | High dielectric constant, good for ionic reactions. | Thermally unstable, reproductive toxicity. |
| Diphenyl Ether | 257 | Non-polar | Very high thermal stability. | Very high boiling point can make product isolation difficult. |
| This compound | 173 | Non-polar | Higher temp. than Toluene/Xylene, safer than NMP/DMF, easy product isolation. | Limited polarity, higher cost than basic aromatics. |
Core Applications in Chemical Synthesis
This compound's utility is most pronounced in reactions that benefit from high temperatures in a non-polar medium.
High-Temperature Organometallic and Condensation Reactions
Many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and metal-catalyzed processes exhibit improved kinetics and yields at elevated temperatures. This compound provides a stable thermal environment well above the boiling point of toluene, enabling the use of less reactive substrates (e.g., aryl chlorides) and lower catalyst loadings. Its non-polar nature is ideal for dissolving organic substrates and many organometallic complexes.
Role as a Reactant and Solvent in the Hock Process
Industrially, this compound is a key starting material for producing phenol and MEK.[4] The process involves the air oxidation of this compound to its hydroperoxide, followed by acid-catalyzed cleavage.[4][7] This dual role as both reactant and solvent medium is a testament to its chemical suitability. The selectivity of the initial benzene alkylation is crucial, as isomers like isobutylbenzene can inhibit the subsequent oxidation step.[4][7]
Caption: Workflow of the Hock Process using this compound.
Benzylic Position Reactivity
The benzylic carbon in this compound is activated, making it susceptible to specific transformations like oxidation or radical halogenation.[8] While this reactivity is exploited in processes like the Hock oxidation, it must be considered when designing other reactions. Under inert conditions typical for organometallic catalysis, the solvent is generally stable. However, the presence of radical initiators or strong oxidants can lead to unwanted side reactions.[8]
Protocols and Methodologies
General Handling and Safety Protocol
This compound is a flammable liquid and a skin/eye irritant; it can also cause lung damage if swallowed and is toxic to aquatic life.[9][10] Adherence to strict safety protocols is mandatory.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[11]
-
Fire Safety : Keep away from heat, sparks, and open flames.[10] Ensure a Class B fire extinguisher (CO₂, dry chemical) is accessible.[6]
-
Static Discharge : When transferring large quantities, use grounded and bonded containers and receiving equipment to prevent static discharge.[10]
-
Incompatibilities : Store away from strong oxidizing agents.[6]
-
Disposal : Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[3][12]
Protocol: High-Temperature Suzuki Cross-Coupling
This protocol describes a representative use of this compound as a high-boiling solvent for a challenging Suzuki cross-coupling reaction between an aryl chloride and a boronic acid.
Objective : To leverage the high temperature afforded by this compound to improve reaction rate and yield.
Materials :
-
Aryl Chloride (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
K₃PO₄ (anhydrous, powdered, 3.0 eq)
-
This compound (anhydrous, sparged with N₂ or Ar)
Protocol Steps :
-
Glassware Preparation : Oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Addition : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere : Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition : Using a cannula or syringe, add anhydrous this compound to the flask to achieve a substrate concentration of ~0.2 M.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 160 °C. Stir the reaction mixture vigorously. The solvent will reflux at a higher temperature (~173 °C) than traditional solvents like toluene.
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The high boiling point allows for stable, prolonged heating to drive the reaction to completion.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Add deionized water and stir. Transfer the mixture to a separatory funnel. The low water solubility of this compound ensures a clean phase separation.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The relatively high boiling point may require a good vacuum pump and a slightly elevated water bath temperature for efficient removal.
-
Purification : Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a high-temperature coupling reaction.
Protocol: Solvent Recovery by Vacuum Distillation
Recycling high-boiling point solvents like this compound is critical for cost reduction and environmental sustainability.[13][14] Simple distillation at atmospheric pressure is possible, but vacuum distillation is often preferred to lower the boiling point, reduce thermal stress on the solvent and any non-volatile residues, and save energy.
Objective : To recover and purify used this compound from a reaction mixture containing non-volatile impurities.
Protocol Steps :
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.
-
Safety Check : Ensure the glassware has no cracks or star fractures that could cause it to implode under vacuum. Use a blast shield.
-
Charge the Flask : Fill the distillation flask no more than two-thirds full with the used solvent mixture. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Perform Distillation :
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum level is reached (~50-100 mmHg), begin heating the distillation flask with a heating mantle. This compound will boil at a significantly lower temperature under vacuum.
-
Collect the distillate that comes over at a constant temperature and refractive index corresponding to pure this compound.
-
-
Purity Assessment : Check the purity of the recovered solvent using Gas Chromatography (GC). Assess water content using Karl Fischer titration, as water can form azeotropes or co-distill.
-
Storage : Store the purified, dry solvent over molecular sieves to maintain its anhydrous state.
Conclusion
This compound is a powerful, yet specific, tool for the modern synthetic chemist. Its primary advantage lies in its ability to provide a thermally stable, non-polar environment at temperatures exceeding those achievable with toluene or xylenes. This makes it an excellent choice for facilitating challenging high-temperature reactions. While its use requires careful consideration of its reactivity and safety profile, the protocols and insights provided herein demonstrate that when applied correctly, this compound can be a key enabling solvent in both research and process development, offering a valuable alternative to more hazardous high-boiling polar aprotic solvents.
References
- 1. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 5. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 135-98-8 [chemicalbook.com]
- 7. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Buy this compound | 135-98-8 | >98% [smolecule.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. Solvent Recycling and Recovery - Custom & Specialties [customspecialties.seqens.com]
- 14. gwsionline.com [gwsionline.com]
Application Note: A Practical Guide to the ¹H and ¹³C NMR Spectral Assignment of Sec-butylbenzene
This document serves as a comprehensive technical guide for the structural elucidation of sec-butylbenzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, chemists, and professionals in pharmaceutical and chemical development who rely on precise analytical techniques for molecular characterization. This guide provides an in-depth analysis of spectral data, detailed experimental protocols, and the underlying principles governing the observed spectral features.
Introduction: The Role of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. For a molecule like this compound, an alkylated aromatic hydrocarbon, NMR allows for the unambiguous assignment of each proton and carbon atom, confirming its identity and purity.
The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns (multiplicity). A thorough analysis of these parameters—chemical shift (δ), integration, and multiplicity—enables a complete structural assignment.[1]
Molecular Structure and Symmetry Considerations
This compound (C₁₀H₁₄) consists of a benzene ring substituted with a sec-butyl group.[2] Understanding the molecule's structure and symmetry is the first step in predicting its NMR spectra.
-
Aromatic Region : The monosubstituted benzene ring has a plane of symmetry passing through the ipso (C1') and para (C4') carbons. Consequently, the ortho protons (H2'/H6') are chemically equivalent, and the meta protons (H3'/H5') are also equivalent. The para proton (H4') is unique. This leads to the expectation of three distinct signals for the five aromatic protons.
-
Aliphatic Region : The sec-butyl group contains a chiral center at the benzylic carbon (Cα). This chirality renders the two protons of the adjacent methylene group (Cβ) diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couplings. The methyl group attached to the chiral center (Cδ) and the terminal methyl group of the ethyl fragment (Cγ) are distinct. This results in four unique signals for the nine aliphatic protons.
Caption: Molecular structure of this compound with atom labeling.
Detailed ¹H NMR Spectral Assignment
The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration, and signal multiplicities.
Causality of Chemical Shifts and Multiplicity
-
Aromatic Protons (δ 7.1-7.3 ppm) : These protons appear downfield due to the deshielding effect of the aromatic ring current, where circulating π-electrons generate an induced magnetic field that reinforces the external field at the periphery of the ring.[3] The signals for the ortho, meta, and para protons often overlap, forming a complex multiplet, but can sometimes be resolved.
-
Benzylic Proton (Hα, δ ~2.6 ppm) : This proton is deshielded by the adjacent aromatic ring. It is coupled to the two diastereotopic protons on Cβ and the three protons on Cδ, resulting in a complex multiplet, often approximated as a sextet (n+1 rule: 2+3=5 neighbors, so 5+1=6 lines).
-
Methylene Protons (Hβ, δ ~1.6 ppm) : These diastereotopic protons are adjacent to the chiral center (Cα) and the terminal methyl group (Cγ). They are coupled to Hα and the three Hγ protons. This results in a complex multiplet.
-
Benzylic Methyl Protons (Hδ, δ ~1.2 ppm) : These protons are coupled to the single benzylic proton (Hα), resulting in a doublet.
-
Terminal Methyl Protons (Hγ, δ ~0.8 ppm) : These protons are furthest from the deshielding aromatic ring and thus appear most upfield. They are coupled to the two methylene protons (Hβ), resulting in a triplet.
¹H NMR Data Summary
The following table summarizes the assigned ¹H NMR chemical shifts for this compound.
| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | H2', H3', H4', H5', H6' | 7.16 - 7.28 | Multiplet (m) | 5H |
| B | Hα | 2.59 | Sextet | 1H |
| C | Hβ | 1.60 | Multiplet (m) | 2H |
| D | Hδ | 1.22 | Doublet (d) | 3H |
| E | Hγ | 0.80 | Triplet (t) | 3H |
| Data referenced from the Biological Magnetic Resonance Bank (BMRB) using acetone as the solvent.[4] Slight variations may occur with other solvents like CDCl₃.[5] |
Detailed ¹³C NMR Spectral Assignment
Proton-decoupled ¹³C NMR spectra provide one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.
Causality of Chemical Shifts
-
Aromatic Carbons (δ 125-148 ppm) : Carbons in an aromatic ring resonate in this characteristic downfield region.[6] The ipso-carbon (C1'), directly attached to the alkyl group, is quaternary and typically appears further downfield than the protonated carbons.
-
Aliphatic Carbons (δ 11-42 ppm) : These sp³ hybridized carbons appear upfield. The benzylic carbon (Cα) is deshielded by the aromatic ring and appears at the lowest field among the aliphatic signals. The other carbons (Cβ, Cγ, Cδ) appear at progressively higher fields as their distance from the ring increases.
To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.
-
DEPT-90 : Shows signals only for CH (methine) carbons.
-
DEPT-135 : Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[7][8]
¹³C NMR Data Summary
The table below details the assigned ¹³C NMR chemical shifts for this compound.
| Label | Assigned Carbons | Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
| 1 | C1' (ipso) | 147.4 | Absent | Absent |
| 2 | C3'/C5' (meta) | 128.2 | Positive | Positive |
| 3 | C2'/C6' (ortho) | 126.9 | Positive | Positive |
| 4 | C4' (para) | 125.8 | Positive | Positive |
| 5 | Cα | 41.6 | Positive | Positive |
| 6 | Cβ | 30.9 | Negative | Absent |
| 7 | Cδ | 21.4 | Positive | Absent |
| 8 | Cγ | 11.7 | Positive | Absent |
| Data referenced from BMRB.[4] |
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and appropriate data acquisition parameters.
Protocol 1: NMR Sample Preparation
This protocol is suitable for small organic molecules like this compound.
-
Weighing the Sample : Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9][10]
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds. Use approximately 0.5-0.6 mL of the solvent.[11] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the instrument's deuterium lock system.[9]
-
Dissolution : Add the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (Optional but Recommended) : If any particulate matter is visible, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[12] This prevents magnetic field distortions caused by suspended solids.
-
Transfer to NMR Tube : Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid scratching the inside of the tube.[13]
-
Internal Standard (Optional) : For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (TMS) can be added. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[9]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe and isopropanol or acetone before inserting it into the spectrometer.[13]
Protocol 2: NMR Data Acquisition
The following are typical parameters for a modern NMR spectrometer (e.g., 400-500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width (sw) : ~15 ppm, centered around 5-6 ppm to cover both aliphatic and aromatic regions.[14]
-
Acquisition Time (aq) : 2-4 seconds to ensure good digital resolution.[15][16]
-
Relaxation Delay (d1) : 1-2 seconds. This is the time allowed for nuclear spins to return to thermal equilibrium between scans.[16]
-
Number of Scans (ns) : 8 to 16 scans are typically sufficient for a sample of this concentration.[15][16]
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets.
-
Spectral Width (sw) : ~240 ppm, covering the full range of organic carbon chemical shifts.[14][17]
-
Acquisition Time (aq) : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds. Longer delays may be needed for quantitative analysis of quaternary carbons.[16]
-
Number of Scans (ns) : 128 to 1024 scans are often required due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[16]
NMR Analysis Workflow
The logical process from sample handling to final structural confirmation is illustrated below.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bmse000725 this compound at BMRB [bmrb.io]
- 5. This compound(135-98-8) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. DEPT spectra: Butylbenzene [sites.science.oregonstate.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 15. books.rsc.org [books.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sites.bu.edu [sites.bu.edu]
Application Note: Definitive Identification of sec-Butylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of sec-butylbenzene, a volatile organic compound (VOC) and aromatic hydrocarbon, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in environmental monitoring, industrial quality control, and drug development who require a robust and reliable analytical protocol. We delve into the foundational principles of the experimental design, from sample preparation and instrument configuration to data interpretation, ensuring both scientific rigor and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₄) is an alkylbenzene that sees use as a solvent and as an intermediate in chemical synthesis.[1] Its presence in environmental samples can be indicative of industrial discharge, while in pharmaceutical and chemical manufacturing, it can be a critical process impurity or a starting material. Accurate identification and quantification are therefore essential for regulatory compliance, process optimization, and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds. Its power lies in the synergistic combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. This dual approach allows for the effective resolution of this compound from a complex matrix and provides a unique "chemical fingerprint" based on its mass-to-charge ratio (m/z) and fragmentation pattern.[2]
Foundational Principles: Crafting a Robust GC-MS Methodology
The success of any GC-MS analysis hinges on a series of carefully considered choices. Here, we elucidate the rationale behind the key parameters for this compound analysis.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract this compound from its matrix and present it in a form amenable to GC-MS analysis, typically dissolved in a volatile organic solvent.[3][4] The choice of method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a common technique. The sample is mixed with an immiscible organic solvent in which this compound has a higher affinity. After agitation, the organic layer containing the analyte is separated for analysis.[3]
-
Headspace Analysis: For solid or viscous liquid samples, headspace analysis is a powerful, matrix-free technique. The sample is sealed in a vial and heated, allowing volatile compounds like this compound to partition into the gas phase above the sample (the headspace). A portion of this headspace gas is then directly injected into the GC-MS.[3][5] This is particularly advantageous as it avoids injecting non-volatile components that could contaminate the GC system. The U.S. EPA Method 5021A provides a standardized protocol for this approach.[6]
-
Purge and Trap (Dynamic Headspace): To enhance sensitivity for trace-level analysis, purge and trap systems can be employed. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then concentrated on a sorbent trap before being thermally desorbed into the GC-MS.[5]
Solvent Selection: When direct injection is necessary, the choice of solvent is critical. It should be of high purity and volatile. Dichloromethane, hexane, and methanol are suitable options.[3][4] Water and non-volatile solvents must be avoided as they are incompatible with most GC columns and can damage the system.[4][5]
Gas Chromatography: The Separation Science
The GC separates components of a mixture based on their boiling points and their interactions with the stationary phase within the column.[7]
-
Column Selection: For aromatic hydrocarbons like this compound, a non-polar or mid-polarity column is the logical starting point, following the principle of "like dissolves like."[7][8][9] A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) is highly effective. The choice of column dimensions (length, internal diameter, and film thickness) is a balance between resolution, analysis time, and sample capacity.[8][9][10] A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good compromise for most applications.[8]
-
Temperature Programming: A temperature-programmed oven is essential for efficiently eluting a range of compounds. The program for this compound analysis should start at a relatively low temperature to ensure good separation of highly volatile components and then ramp up to elute this compound and other less volatile compounds in a reasonable timeframe.
Mass Spectrometry: The Identification Engine
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is the most common technique for GC-MS. High-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).[11]
-
Fragmentation: The molecular ions are energetically unstable and subsequently fragment in a reproducible and characteristic manner.[11] This fragmentation pattern is a function of the molecule's structure and provides the basis for its identification.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the molecular ion and its fragments based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Experimental Protocol and Workflow
This protocol outlines a standard procedure for the analysis of this compound. It is crucial to incorporate quality control measures, such as running blanks, standards, and spiked samples, to ensure the validity of the results.[12][13]
Materials and Reagents
-
This compound standard (≥99% purity)
-
High-purity volatile solvent (e.g., hexane or dichloromethane)
-
Micropipettes and syringes
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is required.
| GC Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split/Splitless | Split mode for concentrated samples to avoid column overload; Splitless for trace analysis to maximize sensitivity. |
| Carrier Gas | Helium, 99.999% purity | Inert gas that provides good chromatographic efficiency. |
| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness | Provides good separation for aromatic hydrocarbons.[7][8][9] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 5 min | A typical starting point; should be optimized for the specific sample matrix and instrument. |
| MS Parameter | Setting | Rationale |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to reproducible fragmentation and allowing for library matching. |
| Mass Range | 40-250 m/z | Encompasses the molecular ion and key fragments of this compound. |
| Scan Mode | Full Scan | To acquire the complete mass spectrum for qualitative identification. |
Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Prepare the unknown samples according to the chosen method (LLE, headspace, or direct dilution). Ensure the final sample is free of particulates.[3][5]
-
System Suitability Check: Before analyzing samples, inject a known standard to verify system performance, including retention time stability and signal intensity.[12]
-
Sequence Setup: Create an analytical sequence in the instrument software, including blanks, calibration standards, and unknown samples.
-
Data Acquisition: Run the sequence. The instrument will automatically inject each sample and acquire the data.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to determine the retention time of the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.[14]
-
For quantitative analysis, construct a calibration curve from the standard solutions and determine the concentration of this compound in the unknown samples.
-
Results and Interpretation: The this compound Fingerprint
Expected Chromatographic and Spectrometric Data
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₀H₁₄ | [14][15] |
| Molecular Weight | 134.22 g/mol | [15][16] |
| Retention Time | Dependent on specific GC conditions, but should be consistent and reproducible within a run sequence. | N/A |
| Molecular Ion (M⁺•) | m/z 134 | [14][16][17] |
| Base Peak | m/z 105 | [16][17] |
| Key Fragment Ions (m/z) | 91, 77, 106 | [16] |
Fragmentation Pattern Analysis
The mass spectrum of this compound is highly characteristic. The fragmentation is initiated by the loss of an electron to form the molecular ion at m/z 134. The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the benzene ring, leading to the loss of an ethyl radical (•CH₂CH₃) to form the highly stable secondary benzylic carbocation at m/z 105 . This is the base peak in the spectrum due to its stability.
Another significant fragmentation involves the formation of the tropylium ion at m/z 91 , a common feature in the mass spectra of alkylbenzenes. The phenyl cation at m/z 77 is also observed, resulting from the loss of the entire butyl group.[18]
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion: A Validated Protocol for Confident Identification
This application note provides a detailed and scientifically grounded protocol for the identification and analysis of this compound using GC-MS. By understanding the causality behind the experimental choices—from sample preparation to the intricacies of mass spectral fragmentation—researchers can implement this methodology with confidence. The described workflow, when coupled with rigorous quality control procedures, constitutes a self-validating system for producing reliable and defensible analytical data. This protocol is adaptable to various matrices and can serve as a foundational method for the development of more specific, validated assays in diverse research and industrial settings.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. epa.gov [epa.gov]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
- 10. trajanscimed.com [trajanscimed.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. portal.ct.gov [portal.ct.gov]
- 13. utak.com [utak.com]
- 14. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ez.restek.com [ez.restek.com]
- 18. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
FTIR spectroscopy for functional group analysis of sec-butylbenzene
Application Note: AN-FTIR-078
Abstract
This application note provides a comprehensive guide for the functional group analysis of sec-butylbenzene using Fourier Transform Infrared (FTIR) spectroscopy. As an important alkylbenzene intermediate in chemical synthesis and a component in various industrial formulations, a robust and reliable method for its structural characterization is paramount. This document details the fundamental principles, a step-by-step experimental protocol for liquid sample analysis, and an in-depth interpretation of the resulting infrared spectrum. We elucidate the causal links between the molecular structure of this compound—specifically its monosubstituted aromatic ring and its aliphatic sec-butyl group—and the characteristic absorption bands observed in the mid-infrared region. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to leverage FTIR spectroscopy for the unambiguous identification and characterization of alkylaromatic compounds.
Principle of FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds.[1] These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).
The power of FTIR lies in the observation that specific functional groups (e.g., C-H, C=C, C-O) possess characteristic absorption frequencies that are largely independent of the rest of the molecule.[2] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." For this compound, FTIR allows us to distinctly identify and differentiate the vibrations associated with the aromatic ring and the aliphatic side chain.
Molecular Structure of this compound
This compound (2-phenylbutane) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[3] Its structure consists of a benzene ring substituted with a sec-butyl group. This structure presents several key functional groups for FTIR analysis:
-
Aromatic Ring (Monosubstituted):
-
Aromatic C-H bonds (=C-H)
-
Aromatic carbon-carbon double bonds (C=C)
-
-
Aliphatic Side Chain (sec-butyl):
-
Aliphatic C-H bonds in methyl (-CH₃), methylene (-CH₂-), and methine (>CH-) groups.
-
Aliphatic carbon-carbon single bonds (C-C).
-
The following diagram illustrates the key structural components that give rise to distinct vibrational bands in the IR spectrum.
Experimental Protocol
This protocol outlines the standard procedure for analyzing a neat liquid sample like this compound. The Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a mid-IR source and a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Accessory: An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound, analytical standard grade.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Experimental Workflow
The general workflow for acquiring an FTIR spectrum of this compound is depicted below.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate. This step is critical to prevent sample cross-contamination.[4]
-
Background Acquisition:
-
Configure the data acquisition software with the parameters listed in Table 1.
-
Acquire a background spectrum with the clean, empty ATR accessory. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.[1]
-
-
Sample Application: Place a small drop (approximately 1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the infrared spectrum of the sample.
-
Post-Measurement Cleaning: After the measurement is complete, clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or % transmittance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed using the instrument software.
Table 1: Recommended FTIR Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental vibrations of organic molecules occur.[1] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic functional group bands without excessive noise. |
| Number of Scans | 16-32 | Signal-averaging improves the signal-to-noise ratio for a clearer spectrum.[5] |
| Apodization | Happ-Genzel | A standard mathematical function that smooths the interferogram to produce a clean spectrum. |
Spectral Interpretation and Data Analysis
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic and aliphatic components. A reference spectrum can be found in the NIST Chemistry WebBook.[6]
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3000 | Weak to Medium | C-H Stretching | Aromatic C-H (sp² C-H)[7][8] |
| 2960–2850 | Strong | C-H Stretching | Aliphatic C-H (sp³ C-H from -CH₃, -CH₂, >CH-)[9][10] |
| ~1605 & ~1495 | Medium, Sharp | C=C Stretching | Aromatic Ring In-Plane Skeletal Vibrations[11][12] |
| ~1455 | Medium | C-H Bending (Asymmetric/Scissoring) | Aliphatic -CH₃ and -CH₂-[13] |
| ~1378 | Medium | C-H Bending (Symmetric) | Aliphatic -CH₃ |
| 770–730 | Strong | C-H Out-of-Plane Bending | Monosubstituted Aromatic Ring[11][13] |
| 710–690 | Strong | C-H Out-of-Plane Bending | Monosubstituted Aromatic Ring[11][13] |
| 2000–1665 | Weak | Overtones/Combination Bands | Aromatic Substitution Pattern[8] |
Detailed Analysis of Spectral Regions
-
C-H Stretching Region (3100–2800 cm⁻¹): This is often the most diagnostic region.
-
Aromatic C-H Stretches: A series of small, sharp peaks appearing just above 3000 cm⁻¹ are a clear indication of C-H bonds attached directly to the aromatic ring (sp² hybridized carbons).[8][14] Their presence is a definitive marker for an aromatic or olefinic structure.
-
Aliphatic C-H Stretches: A group of strong, sharp absorption bands appearing just below 3000 cm⁻¹ (typically centered around 2960-2850 cm⁻¹) confirms the presence of the sec-butyl side chain (sp³ hybridized carbons).[9][15] The complexity of these bands is due to the symmetric and asymmetric stretching modes of the methyl (-CH₃), methylene (-CH₂-), and methine (>CH-) groups.
-
-
Aromatic C=C Stretching Region (1650–1450 cm⁻¹):
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-H bending and C-C stretching, that are unique to the overall molecular structure.
-
Aliphatic Bending: Absorptions around 1455 cm⁻¹ (asymmetric methyl and methylene bending) and 1378 cm⁻¹ (symmetric methyl bending) further corroborate the presence of the alkyl side chain.
-
Aromatic Out-of-Plane (oop) Bending: For structure confirmation, the C-H "oop" bands are exceptionally informative. A monosubstituted benzene ring is definitively identified by two strong absorption bands: one between 770–730 cm⁻¹ and another between 710–690 cm⁻¹ .[11][13] The presence of these two intense peaks provides powerful evidence for the substitution pattern of the benzene ring.
-
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative technique for the functional group analysis of this compound. By following the outlined protocol, a high-quality infrared spectrum can be readily obtained. The key to accurate interpretation lies in systematically analyzing the distinct spectral regions. The clear separation of aromatic C-H stretches (>3000 cm⁻¹) from aliphatic C-H stretches (<3000 cm⁻¹), combined with the characteristic aromatic C=C stretching bands and the strong out-of-plane bending vibrations confirming monosubstitution, allows for an unambiguous structural verification of this compound. This methodology serves as a foundational tool for quality control, reaction monitoring, and structural elucidation in any laboratory handling this compound.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 3. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 7. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Aliphatic C-H stretching: Significance and symbolism [wisdomlib.org]
The Strategic Role of sec-Butylbenzene in the Synthesis of High-Value Specialty Chemicals: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of sec-butylbenzene as a versatile and strategic starting material in the synthesis of a diverse range of specialty chemicals. Moving beyond its primary application in the bulk production of phenol, this document elucidates detailed, field-proven protocols for the transformation of this compound into high-value intermediates and final products relevant to the pharmaceutical, fragrance, and fine chemical industries. We will delve into the mechanistic underpinnings of key reactions, including Friedel-Crafts acylation, quinoline synthesis via the Doebner-von Miller reaction, and oxidative pathways to phenolic and quinone derivatives. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: Re-evaluating this compound Beyond a Commodity Chemical Precursor
This compound (sBB), an aromatic hydrocarbon, is most widely recognized as a key intermediate in the co-production of phenol and methyl ethyl ketone (MEK) through the Hock process.[1][2] While this large-scale industrial process underscores the economic importance of sBB, its utility extends far beyond this single application. The unique structural and electronic properties of the sec-butyl group on the benzene ring offer a strategic advantage in the synthesis of more complex and specialized molecules.[3] This guide aims to unlock the broader potential of this compound, presenting it as a valuable building block for researchers and professionals in drug development and specialty chemical synthesis.
This document will provide detailed protocols for the following key transformations:
-
Friedel-Crafts Acylation: Synthesis of 4-sec-butylacetophenone, a key intermediate for further functionalization.
-
Quinoline Synthesis: A step-by-step guide to the synthesis of 6-sec-butylquinoline, a valuable fragrance component.
-
Oxidative Pathways: Exploration of methods for the synthesis of sec-butylated phenols and quinones, important motifs in medicinal chemistry and material science.
Physicochemical Properties and Safety Considerations
This compound is a colorless, flammable liquid with a characteristic aromatic odor.[4] It is nearly insoluble in water but miscible with common organic solvents.[4]
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Boiling Point | 173-174 °C |
| Density | 0.860 g/mL |
| Flash Point | 52 °C |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Friedel-Crafts Acylation: Synthesis of 4-sec-Butylacetophenone
The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring, forming a ketone. This reaction is pivotal as the resulting aryl ketone is a versatile intermediate for a multitude of subsequent transformations, including the synthesis of active pharmaceutical ingredients (APIs). The acylation of this compound to form 4-sec-butylacetophenone proceeds with high regioselectivity for the para position due to the steric hindrance of the sec-butyl group.
Protocol 1: Synthesis of 4-sec-Butylacetophenone
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: Add anhydrous aluminum chloride (1.2 eq) to the flask, followed by 100 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Addition of this compound: Add this compound (1.0 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will occur, and the color of the mixture will darken.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield 4-sec-butylacetophenone as a colorless oil.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Synthesis of 6-sec-Butylquinoline: An Application in Fragrance Chemistry
Quinolines are a class of heterocyclic aromatic compounds with a wide range of applications, including in pharmaceuticals and fragrances. 6-sec-Butylquinoline, for instance, is a known fragrance ingredient with a woody-leathery scent.[5] The Doebner-von Miller reaction is a classic and effective method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]
The synthesis of 6-sec-butylquinoline first requires the preparation of the corresponding aniline, 4-sec-butylaniline. This is typically achieved through a two-step process involving the nitration of this compound followed by the reduction of the nitro group.
Protocol 2: Synthesis of 4-sec-Butylaniline
Part A: Nitration of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated nitric acid (1.1 eq)
-
Concentrated sulfuric acid (2.0 eq)
-
Ice bath
Procedure:
-
Acid Mixture Preparation: In a fume hood, carefully add concentrated sulfuric acid (2.0 eq) to a round-bottom flask and cool it to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with stirring.
-
Addition of this compound: Add this compound (1.0 eq) dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation to obtain 4-nitro-sec-butylbenzene. This product is often used in the next step without further purification.
Part B: Reduction to 4-sec-Butylaniline
Materials:
-
4-Nitro-sec-butylbenzene (from Part A)
-
Tin (Sn) metal (granulated) (2.5 eq)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (10 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-nitro-sec-butylbenzene and granulated tin (2.5 eq).
-
Acid Addition: Slowly add concentrated hydrochloric acid. An exothermic reaction will occur.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and basify with 10 M sodium hydroxide solution until the tin salts dissolve.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous potassium carbonate.
-
Purification: Remove the solvent by rotary evaporation to yield 4-sec-butylaniline.
Protocol 3: Doebner-von Miller Synthesis of 6-sec-Butylquinoline
Materials:
-
4-sec-Butylaniline (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-sec-butylaniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[3]
-
Aldehyde Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[3]
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.[3]
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or distillation to obtain 6-sec-butylquinoline.
Oxidative Pathways: Access to sec-Butylphenols and Quinones
The direct oxidation of this compound can lead to the formation of sec-butylphenols, which are valuable intermediates in the synthesis of antioxidants and other specialty chemicals.[7] Further oxidation of the corresponding hydroquinones yields quinones, a class of compounds with significant biological activity and applications in medicinal chemistry.[8]
Application Note: Synthesis of sec-Butylphenols
The direct oxidation of this compound to sec-butylphenols is challenging. A more common industrial route involves the alkylation of phenol with butene to produce o- and p-sec-butylphenol.[9] However, for laboratory-scale synthesis starting from this compound, a multi-step approach is often necessary. One such pathway involves the Baeyer-Villiger oxidation of 4-sec-butylacetophenone (from Protocol 1) to the corresponding acetate ester, followed by hydrolysis to 4-sec-butylphenol.
Protocol 4: Baeyer-Villiger Oxidation of 4-sec-Butylacetophenone
Materials:
-
4-sec-Butylacetophenone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
Procedure:
-
Reaction Setup: Dissolve 4-sec-butylacetophenone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Oxidant Addition: Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Quench the reaction by adding saturated sodium sulfite solution. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-sec-butylphenyl acetate.
Subsequent Hydrolysis: The resulting acetate can be readily hydrolyzed to 4-sec-butylphenol using standard basic or acidic hydrolysis conditions.
Conclusion
This compound is a readily available and cost-effective starting material with significant untapped potential in the synthesis of specialty chemicals. The protocols outlined in this guide for Friedel-Crafts acylation, quinoline synthesis, and oxidative transformations provide a solid foundation for researchers and drug development professionals to explore the diverse chemical space accessible from this versatile building block. The strategic application of this compound can lead to the efficient and scalable production of high-value molecules for a wide range of applications.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 8. Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
Navigating the Nuances of sec-Butylbenzene: A Guide to Safe Laboratory Handling and Storage
In the dynamic landscape of chemical research and pharmaceutical development, a thorough understanding of the reagents we handle is paramount to ensuring both the integrity of our work and the safety of our laboratory personnel. This document provides a detailed protocol for the safe handling and storage of sec-butylbenzene, a common solvent and intermediate in organic synthesis. Moving beyond a simple checklist, this guide delves into the rationale behind these procedures, grounding them in the physicochemical properties of the compound and established safety science.
Understanding the Hazard Profile of this compound
Before implementing handling and storage protocols, it is crucial to have a comprehensive understanding of the inherent hazards of this compound. This knowledge forms the basis for all subsequent safety measures.
This compound is a flammable aromatic hydrocarbon.[1] Its vapor is heavier than air, meaning it can accumulate in low-lying areas, posing a significant fire and inhalation risk.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact, with potential for central nervous system depression, dizziness, and irritation upon exposure.[3][4]
Table 1: Key Physicochemical and Hazard Data for this compound
| Property | Value | Implication for Handling and Storage | Source |
| CAS Number | 135-98-8 | Unique identifier for the chemical. | [1] |
| Molecular Formula | C10H14 | [1][2] | |
| Molecular Weight | 134.22 g/mol | [1][2] | |
| Appearance | Colorless liquid | [1] | |
| Flash Point | 52 °C (125.6 °F) | Flammable liquid. Requires storage away from ignition sources. | [1][5] |
| Vapor Density | 4.62 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of ignition and inhalation.[2] This necessitates proper ventilation and prohibits storage in pits or basements.[3][4] | [2][6] |
| Explosive Limits | Lower: 0.8% Upper: 6.9% | Vapors can form explosive mixtures with air within these concentrations.[5] | [5] |
| Autoignition Temp | 418 °C (784 °F) | The temperature at which the substance will ignite without an external ignition source. | [1] |
| Water Solubility | Insoluble | Spills will not be diluted by water and may spread. It will float on water.[3][4] | [1][7] |
| Incompatibilities | Strong oxidizing agents | Vigorous, potentially explosive reactions can occur.[3][4] Must be stored separately from these materials. | [3][4] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling this compound. The following PPE is mandatory when working with this chemical:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemical-resistant gloves, such as those made of nitrile rubber or Viton®, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4]
-
Body Protection: A flame-resistant lab coat should be worn to protect against accidental splashes and fire hazards.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If the concentration of this compound in the air is expected to exceed occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
Protocols for Safe Handling
Adherence to meticulous handling procedures is critical to prevent exposure and accidents.
Engineering Controls: The Foundation of Safety
The primary method for controlling exposure to this compound vapors is through the use of engineering controls.
-
Chemical Fume Hood: All dispensing, transferring, and reactions involving this compound should be performed inside a properly functioning chemical fume hood. This is the most effective way to capture and exhaust flammable and toxic vapors.
-
Ventilation: The laboratory should have a general ventilation system that ensures a minimum of 6-12 air changes per hour. This helps to dilute any fugitive emissions and prevent the buildup of flammable vapors.
Procedural Best Practices
-
Minimizing Quantities: Only the minimum amount of this compound required for a specific experiment should be brought into the work area.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring this compound should be properly grounded and bonded.[9][10]
-
Avoidance of Ignition Sources: All potential ignition sources, including open flames, hot plates, and spark-producing equipment, must be kept away from the handling area.[9][10]
-
Container Integrity: Ensure that all containers of this compound are in good condition, with tightly sealed lids to prevent vapor leakage.
Long-Term Storage: Ensuring Stability and Safety
The proper storage of this compound is crucial for maintaining its chemical integrity and preventing hazardous situations.
Storage Location and Conditions
-
Flammable Liquids Cabinet: this compound must be stored in a designated flammable liquids storage cabinet.[11] These cabinets are designed to protect the contents from fire for a specified period, allowing for safe evacuation in the event of a laboratory fire.[12]
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable vapors.[13]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[10] Storage at ambient temperatures below 30°C is recommended.[10]
-
Prohibited Areas: Do not store this compound in basements, pits, or other low-lying areas where its heavy vapors can accumulate.[3][4]
Chemical Segregation: Preventing Hazardous Interactions
Proper segregation of chemicals is a cornerstone of laboratory safety. The following diagram illustrates the necessary segregation for this compound.
Caption: Segregation of this compound from incompatible chemicals.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a rapid and informed response is critical to minimizing harm.
Spill Response Protocol
The appropriate response to a this compound spill depends on the volume and location of the spill. The following decision tree outlines the appropriate actions.
Caption: Decision tree for this compound spill response.
Detailed Steps for a Minor Spill (inside a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Use a commercial spill kit or an inert absorbent material like vermiculite or sand to contain and absorb the spill.[14]
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the hazardous waste according to your institution's guidelines.
Actions for a Major Spill (outside a chemical fume hood or >1 liter):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your laboratory supervisor and contact your institution's emergency response team.
-
Control Ignition Sources: If it can be done safely, turn off any nearby ignition sources.
-
Isolate the Area: Prevent others from entering the spill area.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled chemical.
Exposure Response
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including empty containers and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Conclusion
The safe handling and storage of this compound in a laboratory setting are achievable through a combination of a thorough understanding of its hazards, the consistent use of appropriate PPE, adherence to established protocols, and preparedness for emergency situations. By integrating these principles into daily laboratory practice, researchers can mitigate the risks associated with this valuable chemical and maintain a safe working environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. westlab.com [westlab.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. nipissingu.ca [nipissingu.ca]
- 9. acs.org [acs.org]
- 10. Page loading... [guidechem.com]
- 11. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 12. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 13. geniescientific.com [geniescientific.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
Application Note & Protocol: Catalytic Oxidation of sec-Butylbenzene for the Co-Production of Phenol and Methyl Ethyl Ketone
Introduction and Significance
The catalytic oxidation of alkylbenzenes is a cornerstone of the modern chemical industry, most famously embodied by the Hock process, which converts cumene (isopropylbenzene) into phenol and acetone.[1][2][3] This application note details a parallel and increasingly relevant process: the oxidation of sec-butylbenzene (SBB) to co-produce phenol and methyl ethyl ketone (MEK). This process offers a strategic advantage by diversifying the ketone co-product; while the acetone market is mature, the demand for MEK as a high-value solvent in paints, lacquers, and lubricating oil dewaxing provides a strong economic incentive.[4][5]
This guide provides a comprehensive overview of the underlying chemical principles, a detailed, field-proven experimental protocol, and critical insights for researchers, scientists, and drug development professionals exploring this synthetic route. We will delve into the mechanistic nuances, the critical role of catalysis, and the stringent safety protocols required for handling the peroxide intermediates.
Scientific Principles: An Analogue to the Hock Process
The conversion of this compound to phenol and MEK is a two-stage process that mirrors the cumene process.[6][7]
Stage 1: Aerobic Oxidation to this compound Hydroperoxide (SBBHP) The first stage is a free-radical autoxidation. Unlike cumene, the atmospheric air oxidation of this compound is kinetically sluggish and difficult to achieve without catalytic intervention.[4] At elevated temperatures required for uncatalyzed oxidation, the formation of undesirable by-products significantly lowers the selectivity.[4] The reaction proceeds by abstracting the tertiary benzylic hydrogen from SBB, which is the most reactive C-H bond, to form a this compound radical. This radical then reacts with molecular oxygen to generate a hydroperoxide.
Stage 2: Acid-Catalyzed Cleavage (Hock Rearrangement) The resulting this compound hydroperoxide (SBBHP) is then subjected to acid-catalyzed cleavage.[7] This classic rearrangement, known as the Hock rearrangement, involves the migration of the phenyl group from a carbon atom to an adjacent oxygen atom, followed by hydrolysis to yield phenol and MEK.[1][8][9]
The Critical Role of Catalysis in SBB Oxidation
To overcome the kinetic barrier and improve selectivity in the oxidation of SBB, a catalyst is essential. N-hydroxy-substituted cyclic imides, particularly N-hydroxyphthalimide (NHPI), have proven to be highly effective.[4][10][11] NHPI functions by generating the phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom abstractor that initiates the radical chain reaction with high efficiency.[10][11] This allows the oxidation to proceed at lower temperatures (90-140°C), thereby minimizing thermal decomposition and by-product formation.[4]
Mechanistic Pathways
Understanding the reaction mechanism is key to optimizing the process and troubleshooting unexpected outcomes.
Diagram: Free-Radical Oxidation Mechanism
The diagram below illustrates the NHPI-catalyzed initiation and propagation steps for the formation of this compound hydroperoxide.
Caption: NHPI-catalyzed free-radical autoxidation of this compound.
Diagram: Hock Rearrangement Mechanism
This diagram outlines the acid-catalyzed cleavage of SBBHP into the final products.
References
- 1. Cumene process - Wikipedia [en.wikipedia.org]
- 2. shyzchem.com [shyzchem.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2008101617A1 - Oxidation of this compound and producton of phenol and methyl ethyl ketone - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 7. US20110152577A1 - Process for Producing this compound - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Separation of sec-Butylbenzene and Isobutylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the separation of sec-butylbenzene and isobutylbenzene. These structural isomers present a significant purification challenge due to their nearly identical physicochemical properties. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities.
Section 1: The Core Challenge & Initial FAQs
This section addresses the fundamental reasons behind the difficulty in separating these isomers and the primary techniques employed.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and isobutylbenzene notoriously difficult?
A: The primary challenge lies in their remarkable similarity as structural isomers. They share the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ), leading to nearly identical physical and chemical properties.[1][2] The most significant hurdle is their very close boiling points, which makes conventional distillation highly inefficient.[3][4][5][6] As shown in the table below, the boiling point difference is typically only 1-3°C. This similarity in polarity and structure also complicates chromatographic separations.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Isobutylbenzene | Data Source(s) |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | [1][2] |
| Molar Mass | 134.22 g/mol | 134.22 g/mol | [7][8] |
| Boiling Point | 173.5 °C | ~170 - 172.8 °C | [1][2][4][9] |
| Melting Point | -75.5 °C | -51 °C | [2][7] |
| Density | ~0.86 g/mL at 25°C | ~0.853 g/mL at 25°C | [7][9][10] |
| CAS Number | 135-98-8 | 538-93-2 | [11][12] |
Q2: What are the principal methods for attempting to separate this compound and isobutylbenzene?
A: The two most common laboratory and industrial methods are:
-
High-Efficiency Fractional Distillation: This method exploits the small difference in their boiling points. However, it requires specialized equipment with a very high number of theoretical plates to achieve even moderate purity.[3][6]
-
Preparative Chromatography (GC/HPLC): Chromatographic techniques can offer better resolution by exploiting subtle differences in the isomers' interactions with a stationary phase. Gas Chromatography (GC) is often used for analysis and small-scale purification, while High-Performance Liquid Chromatography (HPLC) is a viable option for purification on a laboratory scale.[13][14]
Section 2: Troubleshooting High-Efficiency Fractional Distillation
Fractional distillation is a battle of efficiencies when separating close-boiling isomers. Success hinges on maximizing the number of theoretical plates and maintaining system stability.
Troubleshooting Guide: Fractional Distillation
Q: My distillate is only slightly enriched in the lower-boiling isobutylbenzene. How can I improve the separation?
A: This is the most common issue and points to insufficient separation efficiency.
-
Causality: A small boiling point difference requires a large number of vaporization-condensation cycles (theoretical plates) to achieve separation. Your column is not providing enough theoretical plates.
-
Solutions:
-
Increase Column Length and Packing: The most direct way to increase theoretical plates is to use a longer distillation column. For packing material, high-efficiency options like Vigreux indentations or, preferably, structured packing (e.g., metal sponge or ceramic saddles) provide a large surface area for equilibrium to be established.
-
Optimize the Reflux Ratio: A high reflux ratio (the ratio of condensate returned to the column vs. condensate collected) is critical. Start with a high ratio (e.g., 20:1 or higher) to allow equilibrium to be established in the column before beginning collection. A slower collection rate inherently increases the reflux ratio and improves separation at the cost of time.
-
Ensure Adiabatic Operation: The column must be well-insulated to prevent heat loss. A temperature gradient should exist up the column, but not radially. Use a high-quality vacuum jacket or wrap the column thoroughly with glass wool and aluminum foil.
-
Q: My column head temperature is fluctuating, and I'm not getting a clean separation.
A: Temperature instability indicates an unstable equilibrium within the column.
-
Causality: Fluctuations can be caused by inconsistent heating of the distillation pot or system leaks. "Bumping" or uneven boiling in the pot will send vapor of mixed composition up the column, disrupting the gradient.
-
Solutions:
-
Stable Heat Source: Use a heating mantle with a stirrer (or boiling chips) to ensure smooth, even boiling. Avoid "hot spots" by ensuring the mantle is properly sized for the flask.
-
Check for Leaks: Even a small leak in the system will disrupt the vapor-liquid equilibrium. Check all joints and connections carefully.
-
Maintain Consistent Pressure: If performing a vacuum distillation, ensure your vacuum pump and controller are stable.
-
Diagram: Fractional Distillation Workflow
Caption: Workflow for optimizing fractional distillation.
Section 3: Troubleshooting Chromatographic Separation
Chromatography offers a higher-resolution alternative to distillation but requires careful method development.
Troubleshooting Guide: HPLC & GC
Q: My this compound and isobutylbenzene peaks are co-eluting or have very poor resolution in my Reverse-Phase HPLC method.
A: This is expected on standard C18 columns, as the isomers have very similar hydrophobicity.
-
Causality: The slight difference in molecular shape is not sufficient to cause differential retention on a typical C18 (octadecylsilane) stationary phase, which separates primarily based on hydrophobicity.
-
Solutions:
-
Change Stationary Phase Chemistry: Employ a column that offers alternative separation mechanisms. A phenyl-hexyl column can provide π-π interactions with the benzene ring, potentially differentiating the isomers based on how the butyl groups sterically affect this interaction.[14]
-
Optimize Mobile Phase: While less likely to have a dramatic effect for these non-polar isomers, fine-tuning the acetonitrile/water or methanol/water ratio can sometimes improve resolution. Run a shallow gradient or isocratic elution at low organic content to maximize interaction time with the stationary phase.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance selectivity by increasing the energetic differences in how the isomers interact with the stationary phase.
-
Q: In my GC analysis, the isomer peaks are still overlapping despite using a long capillary column.
A: While GC generally offers higher theoretical plates than HPLC, isomer separation can still be challenging.
-
Causality: The stationary phase in your GC column is not providing sufficient selectivity for the isomers at the given temperature.
-
Solutions:
-
Select a More Polar Stationary Phase: If you are using a standard non-polar phase (e.g., DB-1, HP-5ms), switch to a mid-polarity or "shape-selective" phase. A wax-type (polyethylene glycol) or a phenyl-substituted polysiloxane column may provide the differential interaction needed.
-
Optimize Temperature Program: A slow, shallow temperature ramp is crucial. Start at a low initial temperature to maximize interaction with the stationary phase and ramp very slowly (e.g., 1-2 °C/min) through the elution range of the isomers.
-
Use a Longer, Narrower Column: If available, a longer column (e.g., 60 m instead of 30 m) with a smaller internal diameter (e.g., 0.18 mm) will provide a significant boost in theoretical plates and resolving power.
-
Protocol: Analytical HPLC Method Development
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Detector: UV at 254 nm.
-
-
Scouting Gradient:
-
Run a fast linear gradient to determine the approximate elution composition (e.g., 50% to 90% B in 10 minutes).
-
-
Analysis of Scouting Run:
-
Determine the percentage of Mobile Phase B at which the isomers begin to elute.
-
-
Optimization:
-
Based on the scouting run, design a much shallower gradient or an isocratic run around the elution point. For example, if the isomers eluted at 70% B, try a gradient of 65% to 75% B over 20 minutes.
-
Adjust the flow rate (e.g., from 1.0 mL/min down to 0.7 mL/min) to improve efficiency.
-
Test at different column temperatures (e.g., 25°C and 40°C) to see the effect on selectivity.
-
-
Validation:
-
Once baseline separation is achieved, confirm the identity of each peak using pure standards.
-
Diagram: HPLC Method Development Logic
Caption: Logical workflow for developing an HPLC separation method.
Section 4: Industrial & Synthetic Considerations
Q: Is it possible to avoid this difficult separation altogether?
A: Yes, and this is often the preferred industrial strategy. The presence of isobutylbenzene is often a result of the synthesis method used to produce this compound.
-
Causality: The alkylation of benzene with n-butene over an acid catalyst can lead to the formation of multiple butylbenzene isomers, including sec-, iso-, and tert-butylbenzene.[3][15] Isobutylbenzene is a known inhibitor in the subsequent oxidation of this compound to hydroperoxides, a key step in the co-production of phenol and methyl ethyl ketone.[4][5][16] Therefore, its presence is highly undesirable.
-
Solution: Selective Synthesis: Significant research has focused on developing catalysts and reaction conditions that are highly selective for the formation of this compound, minimizing the generation of isobutylbenzene and other isomers from the start.[3][4] For professionals in drug development or process chemistry, scrutinizing the synthetic route of the starting material is critical. Sourcing this compound from a supplier that uses a highly selective synthesis process can eliminate the need for a costly and challenging downstream separation. When developing a process, choosing a selective alkylation catalyst is paramount to ensuring product purity and avoiding process inhibitors.
References
- 1. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutylbenzene - Wikipedia [en.wikipedia.org]
- 3. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. US5059736A - Process for production of this compound - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Isobutylbenzene [drugfuture.com]
- 9. 538-93-2 CAS | iso-BUTYL BENZENE | Laboratory Chemicals | Article No. 2381C [lobachemie.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. ez.restek.com [ez.restek.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 16. EP0475687A1 - Catalytic process for production of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude sec-Butylbenzene by Fractional Distillation
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude sec-butylbenzene via fractional distillation. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions for common experimental challenges.
Section 1: Core Principles & Scientific Rationale
Why is Fractional Distillation Necessary for this compound?
The synthesis of this compound, often through the Friedel-Crafts alkylation of benzene with n-butene, rarely yields a perfectly pure product.[1][2] The crude mixture typically contains unreacted starting materials, isomers, and poly-alkylated byproducts.[3][4]
Fractional distillation is the preferred method for this purification because it is designed to separate liquid components with close boiling points (differences of less than 70°C).[5] Simple distillation is ineffective for this task. The primary challenge in purifying this compound is the presence of its isomer, isobutylbenzene, which has a nearly identical boiling point.[2][6] The presence of isomers like isobutylbenzene and tert-butylbenzene is particularly problematic as they can inhibit subsequent reactions, such as the critical air oxidation step in the production of phenol and methyl ethyl ketone.[2][6]
The efficacy of fractional distillation hinges on establishing a continuous series of vaporization-condensation cycles (known as theoretical plates) within a fractionating column.[5] As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).
Key Impurities and Physical Properties
Effective separation requires a thorough understanding of the boiling points of this compound and its potential contaminants. The closer the boiling points, the more efficient the fractionating column (i.e., the more theoretical plates) must be.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Benzene | C₆H₆ | 78.11 | 80.1 |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169[2] |
| Isobutylbenzene | C₁₀H₁₄ | 134.22 | 172.8[2][6] |
| This compound | C₁₀H₁₄ | 134.22 | 173-174 [7][8] |
| Di-sec-butylbenzenes | C₁₄H₂₂ | 190.33 | ~237-240[9] |
Section 2: Experimental Protocol for Fractional Distillation
This protocol provides a generalized procedure. Optimal parameters, particularly the heating rate and reflux ratio, may need to be adjusted based on the specific composition of the crude mixture and the efficiency of the available column.
Apparatus Setup
A typical fractional distillation apparatus is required. The choice of fractionating column is critical; for separating this compound from its isomers, a column with a high number of theoretical plates, such as a Vigreux column or a column packed with Raschig rings or metal sponge packing, is essential.[9][10][11]
Caption: Fractional Distillation Apparatus Setup.
Step-by-Step Methodology
-
Charging the Flask: Add the crude this compound mixture to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9][12]
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are securely clamped. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
-
Cooling: Begin the flow of cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.[5]
-
Heating: Gently heat the distilling flask using a heating mantle connected to a variable temperature controller.
-
Collecting the Forerun: The first fraction to distill will be the most volatile impurity, typically unreacted benzene. The temperature will hold steady at its boiling point (~80°C) until it has been mostly removed. Collect this "forerun" in a separate receiving flask.
-
Intermediate Fractions: After the benzene is removed, the temperature will rise. You may collect one or more intermediate fractions containing mixtures of butylbenzene isomers as the temperature approaches the boiling point of this compound.
-
Collecting the Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (173-174°C), switch to a clean receiving flask.[7][8] Collect the purified product while the temperature remains constant. A slow, steady distillation rate of 1-2 drops per second is recommended for optimal separation.[12]
-
Final Fraction: If the temperature begins to rise significantly above 174°C, it indicates that higher-boiling impurities (like di-sec-butylbenzenes) are beginning to distill. Stop the distillation or collect this final fraction in a separate flask. Crucially, do not distill to dryness , as this can cause the residue to overheat and decompose.[12]
-
Shutdown: Turn off the heating mantle and allow the entire apparatus to cool to room temperature before disassembling.
-
Purity Analysis: The purity of the collected fractions should be confirmed using an appropriate analytical technique, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most effective method for separating and identifying isomers.[3][12]
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the fractional distillation of this compound.
Caption: Troubleshooting Workflow for Common Distillation Issues.
Q1: My final product is still contaminated with isobutylbenzene according to GC-MS analysis. What went wrong?
-
Symptom: The main fraction, collected at the expected boiling point, shows significant contamination with isomers, particularly isobutylbenzene.
-
Possible Causes:
-
Insufficient Theoretical Plates: The boiling points of this compound (173.5°C) and isobutylbenzene (172.8°C) are extremely close.[2][6] A standard Vigreux column may not have enough theoretical plates to achieve this difficult separation.
-
Reflux Ratio Too Low: A fast distillation rate does not allow for the multiple vaporization-condensation cycles required for effective fractionation.[12]
-
-
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Pro-Pak™).[10][13] This increases the surface area and the number of theoretical plates.
-
Optimize the Reflux Ratio: Slow down the distillation rate to 1 drop per second or less.[12] A higher reflux ratio (more condensate returning to the column) significantly improves separation efficiency for close-boiling liquids, although it will lengthen the total distillation time.[9]
-
Consider Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components.[12] This can sometimes increase the boiling point difference between isomers and reduces the risk of thermal degradation.
-
Q2: The yield of purified this compound is much lower than expected. Where did my product go?
-
Symptom: The volume of the collected main fraction is significantly less than theoretically anticipated.
-
Possible Causes:
-
Column Hold-up: A significant amount of product can be lost as it adheres to the surfaces of the fractionating column and its packing material.[12] This is more pronounced with high-surface-area packing.
-
Distillation Rate Too Fast: Rapid heating can carry higher-boiling components over with the lower-boiling fractions, smearing the separation and reducing the volume of the pure main fraction.
-
Premature Shutdown: Stopping the distillation too early, before the temperature begins to rise again, will leave a portion of the desired product in the distilling flask.
-
-
Solutions:
-
Select Appropriate Column: If yield is critical, choose a column with a lower hold-up volume or ensure the scale of the distillation is appropriate for the column being used.
-
Ensure Proper Insulation: Wrap the distillation column (from the flask to the condenser) with glass wool or aluminum foil.[5] This prevents heat loss to the environment, helps maintain the proper temperature gradient needed for separation, and ensures vapor reaches the top of the column.
-
Monitor Temperature Closely: Collect the main fraction only as long as the temperature is stable. Stop when the temperature either drops (indicating the component is finished distilling) or rises (indicating a higher-boiling impurity is coming over).[5]
-
Q3: The liquid level in the fractionating column is rising and the apparatus is making gurgling sounds. What is happening?
-
Symptom: Liquid is backing up in the column, potentially being pushed up into the condenser. This is known as "flooding."
-
Possible Causes:
-
Excessive Vapor Flow: The heating rate is too high, generating vapor faster than it can pass through the column and condense.[14] This high vapor velocity impedes the downward flow of the returning liquid condensate.
-
High Reflux Rate: In some systems, an excessively high reflux rate can overload the column with returning liquid, preventing vapor from rising effectively.[14]
-
-
Solutions:
-
Reduce Heat Input: Immediately lower the temperature setting on the heating mantle. This is the most common solution. The backed-up liquid should drain back into the flask, and you can then resume heating at a more gentle rate.
-
Check for Obstructions: In rare cases, improper packing of the column can create a blockage. If reducing the heat does not solve the issue, you may need to cool the system, disassemble, and check the column packing.
-
Q4: The temperature reading on my thermometer is fluctuating and not holding steady during the collection of the main fraction.
-
Symptom: The temperature at the distillation head is unstable, making it difficult to identify a clear boiling point plateau.
-
Possible Causes:
-
Uneven Boiling: The liquid in the flask is "bumping" due to superheating, causing bursts of vapor to rise through the column instead of a steady stream.
-
Improper Thermometer Placement: The thermometer bulb is too high above the vapor outlet to the condenser, causing it to be intermittently cooled by the returning condensate.
-
System Not at Equilibrium: The heating rate may be too high or inconsistent, preventing the establishment of a stable temperature gradient in the column.
-
-
Solutions:
-
Ensure Smooth Boiling: Check that you have added boiling chips or that the magnetic stirrer is functioning correctly.
-
Correct Thermometer Placement: Verify that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[5]
-
Maintain Steady Heating: Use a heating mantle with a reliable controller. Allow the system to come to equilibrium slowly. If the temperature is still fluctuating, try insulating the column to protect it from drafts.[5]
-
Section 4: Safety & Handling
This compound is a flammable liquid and a skin irritant.[15][16][17] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][18][19] Keep away from open flames, sparks, and other sources of ignition.[16][18] All equipment should be properly grounded to prevent static discharge.[16][17]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Purification [chem.rochester.edu]
- 6. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ambanimetal.com [ambanimetal.com]
- 11. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. bg.cpachem.com [bg.cpachem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. lgcstandards.com [lgcstandards.com]
optimizing reaction conditions for high yield of sec-butylbenzene
Technical Support Center: Optimizing Sec-Butylbenzene Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for high-yield, high-purity this compound. As a crucial intermediate in the production of phenol and methyl ethyl ketone (MEK), minimizing isomeric impurities is paramount for downstream process efficiency.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process data.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the Friedel-Crafts alkylation of benzene to produce this compound.
Issue 1: Low Yield of this compound
A lower-than-expected yield of the desired product is a common issue that can often be traced back to catalyst activity, reaction temperature, or reactant purity.
Probable Causes & Recommended Solutions:
-
Inactive Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, significantly reducing its Lewis acidity and catalytic efficiency.
-
Solution: Always use fresh, anhydrous AlCl₃ from a sealed container. Handle it quickly in a dry environment or a glovebox. For liquid complex catalysts, ensure the aromatic hydrocarbon and HCl used in its preparation are anhydrous.[4]
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Too low a temperature will result in a sluggish reaction and poor conversion, while excessively high temperatures can promote side reactions and byproduct formation.[5]
-
Solution: For AlCl₃-based systems, maintain the reaction temperature within the optimal range of 20°C to 70°C.[5] Monitor the internal reaction temperature closely, as the alkylation is exothermic. Use an ice bath or cooling jacket to manage temperature spikes, especially during the initial addition of reactants.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). Continue the reaction until the consumption of the limiting reagent (typically n-butene) plateaus.
-
Issue 2: High Concentration of Isobutylbenzene Impurity
This is the most critical purity issue. Isobutylbenzene has a boiling point (172.8°C) very close to that of this compound (173.5°C), making separation by distillation extremely difficult and commercially unviable.[1][3] Its presence significantly inhibits the subsequent air oxidation of this compound to its hydroperoxide.[1][3]
Probable Causes & Recommended Solutions:
-
Carbocation Rearrangement: The formation of isobutylbenzene stems from the rearrangement of the sec-butyl carbocation intermediate to the more stable tert-butyl carbocation, which can then isomerize the n-butene feedstock to isobutylene. This is highly dependent on catalyst choice and reaction conditions.
-
Solution: Optimize the catalyst system and temperature. The use of a liquid aluminum chloride complex catalyst, prepared from AlCl₃, HCl, and an aromatic hydrocarbon like this compound, is specifically designed to suppress this isomerization.[1][6] Maintaining a lower reaction temperature (e.g., 20-50°C) is also critical to minimize carbocation rearrangements.
-
-
Contaminated Butene Feedstock: The n-butene feedstock may already contain isobutylene.
-
Solution: Analyze the purity of the butene source before the reaction. Use a grade of n-butene with minimal isobutylene content.
-
Issue 3: Excessive Formation of Polyalkylated Byproducts
The formation of di-sec-butylbenzenes (DSBB) and tri-sec-butylbenzenes (TSBB) reduces the yield of the desired mono-alkylated product.[1]
Probable Causes & Recommended Solutions:
-
Incorrect Benzene-to-Butene Ratio: The product, this compound, is more reactive than the starting material, benzene, making it susceptible to further alkylation (polyalkylation).[7] If the local concentration of butene is too high relative to benzene, polyalkylation is favored.
-
Solution: Use a significant molar excess of benzene. A benzene-to-olefin molar ratio of 2:1 to 20:1 is recommended.[8] This ensures that the butene is more likely to encounter a benzene molecule than a this compound molecule. For batch processes, add the butene slowly and sub-surface to the stirred benzene/catalyst mixture to avoid localized high concentrations.
-
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" of high butene concentration, promoting polyalkylation.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for high-purity this compound synthesis?
For high purity with minimal isobutylbenzene content (<1%), a homogeneous liquid aluminum chloride complex catalyst is highly effective.[5] This catalyst is typically prepared by dissolving anhydrous AlCl₃ in an aromatic hydrocarbon (such as this compound itself) with the introduction of anhydrous hydrogen chloride gas.[1] While solid acid catalysts like zeolites are used industrially for their ease of separation, they may require more stringent optimization to achieve the same level of isomeric purity.[8][9]
Q2: What are the optimal starting parameters for a lab-scale synthesis using an AlCl₃ complex catalyst?
The following table summarizes a robust starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 20°C - 70°C[5] | Balances reaction rate with suppression of side reactions. |
| Catalyst Loading (AlCl₃) | 0.3 - 5 wt% of benzene[5] | Sufficient for catalysis without promoting excessive byproduct formation. |
| Benzene : n-Butene Ratio | 2:1 to 20:1 (molar)[8] | A large excess of benzene minimizes polyalkylation. |
| n-Butene Feed | Slow, continuous feed | Prevents localized high concentrations of the alkylating agent. |
| Agitation | Vigorous stirring | Ensures homogeneity and optimal mass transfer. |
Q3: Can I use sec-butyl alcohol instead of n-butene as the alkylating agent?
Yes, sec-butyl alcohol can be used to alkylate benzene in the presence of a Lewis acid like AlCl₃ and anhydrous HCl.[4][10] The alcohol is protonated by the acid, followed by the loss of water to form the sec-butyl carbocation, which then alkylates the benzene ring. This can be a more convenient method for lab-scale synthesis as it avoids handling a gaseous reactant.
Q4: How should the reaction be worked up and the product purified?
-
Catalyst Quenching: After the reaction is complete, the mixture should be cooled and the catalyst must be deactivated ("quenched"). This is typically done by slowly adding the reaction mixture to ice-cold water or a dilute acid solution. A subsequent wash with a dilute sodium hydroxide solution neutralizes any remaining acid.[1]
-
Layer Separation: The organic layer is separated from the aqueous layer.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The excess benzene is first removed by distillation at atmospheric pressure. The final product, this compound, is then purified by vacuum distillation. Careful fractionation is required to separate it from any close-boiling impurities.
Q5: What is the underlying mechanism of this reaction?
The synthesis is a classic Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[11][12] The key steps are:
-
Generation of Electrophile: The Lewis acid catalyst (AlCl₃) activates the alkylating agent. With n-butene, it is believed a complex with a co-catalyst like HCl generates the sec-butyl carbocation (CH₃CH₂C⁺HCH₃).
-
Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the catalyst.
Visualizing the Process & Troubleshooting
General Synthesis Workflow
The diagram below outlines the typical end-to-end process for this compound production in a laboratory setting.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Logic for Low Isomeric Purity
This decision tree helps diagnose the root cause of high isobutylbenzene contamination.
Caption: Decision tree for troubleshooting isobutylbenzene impurity.
Appendix: Standard Laboratory Protocol
This protocol describes the synthesis of this compound using a liquid aluminum chloride complex catalyst.
Materials:
-
Benzene (anhydrous)
-
n-Butene gas
-
Aluminum chloride (anhydrous)
-
Hydrogen chloride (anhydrous gas)
-
This compound (for catalyst preparation)
-
Nitrogen gas (for inert atmosphere)
-
Deionized water, 5% NaOH solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add 62 g of this compound and 27 g of anhydrous aluminum chloride.[5]
-
Bubble anhydrous HCl gas through the stirred mixture for approximately 2 hours at room temperature. The AlCl₃ will dissolve, forming a uniform, dark liquid complex catalyst.[5]
-
-
Alkylation Reaction:
-
To a separate, larger reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add 78 g (1 mole) of anhydrous benzene and 1.5 g of the prepared complex catalyst.[1]
-
Maintain the reaction temperature at 40°C using a water bath.
-
Slowly bubble n-butene gas into the vigorously stirred reaction mixture. Monitor the gas uptake.
-
Continue the reaction for 2-4 hours, periodically taking samples to analyze for conversion by GC.
-
-
Workup:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water while stirring.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of cold water and 50 mL of 5% NaOH solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Set up a fractional distillation apparatus. First, distill off the excess benzene at atmospheric pressure.
-
Reduce the pressure using a vacuum pump and carefully distill the product fraction. Collect the fraction boiling at the appropriate temperature for this compound (e.g., ~75-78°C at 20 mmHg).
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 3. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US5059736A - Process for production of this compound - Google Patents [patents.google.com]
- 6. EP0475687A1 - Catalytic process for production of this compound - Google Patents [patents.google.com]
- 7. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 8. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. cerritos.edu [cerritos.edu]
- 12. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation in Sec-Butylbenzene Production
Welcome to the technical support center for researchers, scientists, and professionals engaged in sec-butylbenzene production. This guide is designed to provide in-depth, practical solutions for managing the common challenge of catalyst deactivation. As your partner in scientific advancement, we understand that maintaining catalyst activity and longevity is paramount to achieving reliable and reproducible results. This resource is structured to help you diagnose, troubleshoot, and prevent common issues encountered during the alkylation of benzene with butene using solid acid catalysts.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and implementing corrective actions.
Issue 1: Rapid Loss of Catalyst Activity Early in the Reaction
Q: My catalyst is showing a significant drop in butene conversion within the first few hours of the experiment, far shorter than its expected lifetime. What are the likely causes and how can I investigate this?
A: An unexpectedly rapid decline in catalyst activity early in a run often points to acute poisoning of the active sites or severe operational parameter deviations.
Probable Causes:
-
Feedstock Contamination: Trace impurities in your benzene or butene feed can act as potent poisons to the catalyst's acid sites. Oxygenated organic compounds (like alcohols, aldehydes, or carboxylic acids) are particularly detrimental as they can firmly adsorb onto the acid sites, blocking them from the reactants.[1][2]
-
Improper Catalyst Activation: Insufficient or incorrect activation can leave water or other residues on the catalyst surface, which can interfere with the reaction. For many zeolite catalysts, activation typically involves heating under a flow of inert gas to remove adsorbed water.[1]
-
Excessive Reaction Temperature: Higher temperatures can accelerate side reactions, such as olefin polymerization, leading to the rapid formation of heavy byproducts and coke that block catalyst pores and active sites.[3][4]
Diagnostic and Troubleshooting Workflow:
Here is a step-by-step protocol to diagnose the issue:
-
Feedstock Analysis:
-
Review Catalyst Activation Protocol:
-
Confirm that the activation temperature and duration are aligned with the catalyst manufacturer's recommendations. A typical activation for a zeolite catalyst might be under a nitrogen flow for 3 hours at 300°C.[1]
-
-
Temperature Profile Verification:
-
Ensure the temperature within your reactor is uniform and does not have "hot spots" that could be promoting side reactions.
-
-
Post-Reaction Catalyst Characterization:
-
Carefully unload the deactivated catalyst and perform Temperature Programmed Oxidation (TPO) to quantify the amount of carbonaceous deposits (coke).
-
Use techniques like Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the adsorbed species on the catalyst surface.[5]
-
Issue 2: Gradual Decline in Selectivity to this compound
Q: Over the course of my experiment, I'm observing a steady decrease in the selectivity towards this compound, with an increase in heavier byproducts. What is causing this shift and how can it be mitigated?
A: A gradual shift in selectivity often indicates a change in the nature of the active sites or the pore structure of the catalyst due to fouling.
Probable Causes:
-
Coke Formation and Pore Mouth Blocking: The primary cause is often the formation of "coke," which are carbonaceous deposits.[6] These deposits can block the pores of the catalyst, particularly in microporous materials like zeolites.[6] This blockage can restrict the diffusion of reactants and products, favoring smaller molecules and altering the reaction pathways. Coke can form both inside the zeolite channels and on the external surface.[7]
-
Side Reactions: As the catalyst deactivates, side reactions like olefin polymerization and dealkylation can become more prominent, leading to the formation of heavier aromatic compounds.[3][4]
Mitigation Strategies:
-
Optimize Operating Conditions:
-
Catalyst Selection: Zeolites with nanosized dimensions can be less susceptible to deactivation by coke due to shorter diffusion path lengths.[6]
-
Regeneration: Implement a regeneration cycle to remove coke deposits. A common method is controlled combustion of the coke in air.
Experimental Protocol for Catalyst Regeneration (Oxidative Treatment):
-
Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual hydrocarbons.
-
Gradually introduce a diluted stream of air (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Slowly ramp up the temperature to a target regeneration temperature (typically 450-550°C for zeolites), while carefully monitoring the reactor temperature to avoid excessive exotherms from coke combustion.
-
Hold at the regeneration temperature until CO2 and H2O are no longer detected in the effluent gas, indicating complete coke removal.
-
Cool the reactor under an inert gas flow before reintroducing the reactants.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in this compound production?
A1: The primary mechanisms are chemical in nature and include:
-
Fouling by Coke Deposition: This is the most common cause, where heavy, carbon-rich compounds (coke) form and physically block the catalyst's pores and active sites.[6] Coke formation can be initiated by olefin polymerization and other side reactions.[3][4]
-
Poisoning: This occurs when impurities in the feed stream, such as sulfur compounds or oxygenates, strongly chemisorb onto the catalyst's active sites, rendering them inactive.[1][8]
Q2: How do operating conditions affect the rate of catalyst deactivation?
A2: Operating conditions play a crucial role:
-
Temperature: Higher temperatures generally increase the rate of reaction but also accelerate coke formation and other side reactions that lead to deactivation.[3][4]
-
Pressure: The effect of pressure is complex, but it can influence reactant phase and concentration, thereby affecting reaction rates and deactivation.
-
Feed Composition: A high concentration of butene relative to benzene can promote olefin polymerization, leading to faster coking.[3] The presence of impurities, even at ppm levels, can significantly shorten catalyst life.[1][2]
Q3: Can a deactivated catalyst be regenerated? If so, how?
A3: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common industrial practice is oxidative regeneration , where the coke is burned off in a controlled manner with air or a diluted oxygen stream. Other methods that have been explored in research include:
-
Hydrogenative Regeneration: Using hydrogen to remove coke.
-
Solvent Extraction: Using a solvent to wash away the deposits.[9]
-
Ozone Treatment: This has been shown to be an effective low-temperature method for coke removal.
The choice of regeneration method depends on the nature of the catalyst and the deactivating species. It's important to note that regeneration may not always restore the catalyst to its initial activity, and repeated regeneration cycles can lead to irreversible changes in the catalyst structure.[2]
Q4: Which type of catalyst is most commonly used for this compound production, and why is it susceptible to deactivation?
A4: Solid acid catalysts, particularly zeolites (like Zeolite Y, Beta, or ZSM-5), are widely used for the alkylation of benzene with butene to produce this compound.[3][4] Their susceptibility to deactivation stems from their strong acid sites, which, while essential for the alkylation reaction, can also catalyze the side reactions that lead to coke formation.[4] The porous structure of zeolites, which provides shape selectivity, can also be prone to blockage by these coke deposits.[6]
Visualizing Deactivation and Mitigation
Diagram 1: Key Mechanisms of Catalyst Deactivation
This diagram illustrates the two primary pathways leading to the loss of catalyst activity.
References
- 1. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. lidsen.com [lidsen.com]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. Formation of Coke in the Disproportionation of n-Propylbenzene on Zeolites | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Advances in regeneration methods of solid acid catalyst for isobutane/butene alkylation [hgjz.cip.com.cn]
Technical Support Center: Purification of Sec-butylbenzene
Welcome to the technical support center for the purification of sec-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for the removal of unreacted benzene from your this compound product. We understand the critical importance of purity in your research and manufacturing processes, and this resource is structured to provide practical, experience-based solutions to common and complex separation challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What is the most straightforward method for removing benzene from this compound?
A1: For laboratory-scale purifications where there is a significant difference in boiling points, fractional distillation is typically the most direct and common method. Benzene has a boiling point of 80.1 °C, while this compound boils at 173-174 °C[1][2][3]. This substantial difference allows for effective separation with a well-designed fractional distillation setup.
Q2: When should I consider methods other than fractional distillation?
A2: While fractional distillation is often sufficient, you should consider alternative or supplementary techniques in the following scenarios:
-
High Purity Requirements: When extremely low levels of benzene are required in the final product.
-
Azeotrope Formation: If your mixture contains other components that form azeotropes with either benzene or this compound, simple fractional distillation may not be effective[4][5].
-
Large-Scale Operations: For industrial-scale production, other methods like extractive distillation or adsorption may be more economical and efficient[4].
Q3: What is extractive distillation, and when is it useful for this separation?
A3: Extractive distillation involves adding a high-boiling point solvent (an entrainer) to the mixture to alter the relative volatility of the components, making the separation easier. This technique is particularly useful for separating components with close boiling points or those that form azeotropes[4][6][7][8]. For the benzene/sec-butylbenzene separation, while their boiling points are far apart, extractive distillation can be employed to achieve very high purity levels by further enhancing the volatility difference. Solvents like N-formyl morpholine (NFM) or sulfolane are commonly used in industrial processes for aromatic/aliphatic separations[9].
Q4: Can I use liquid-liquid extraction to remove benzene?
A4: Yes, liquid-liquid extraction is a viable method, especially for reducing the bulk of the benzene before a final purification step like distillation. This process relies on the differential solubility of benzene and this compound in two immiscible liquid phases. A solvent that preferentially dissolves benzene would be used to extract it from the this compound phase[10][11][12][13].
Q5: Is adsorption a suitable method for this purification?
A5: Adsorption can be a very effective polishing step to remove trace amounts of benzene. This method utilizes a solid adsorbent material, such as activated carbon or specific zeolites, that selectively adsorbs benzene from the liquid or vapor phase[14][15][16][17]. It is particularly useful for achieving very high purity in the final product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation (Benzene in Product) | 1. Inefficient column packing. 2. Distillation rate is too fast. 3. Insufficient reflux. 4. Heat loss from the column. | 1. Ensure the fractionating column is packed uniformly to provide a large surface area for vapor-liquid equilibria. 2. Reduce the heating rate to allow for proper separation on the column. A slow, steady distillation is key[18][19]. 3. Adjust the reflux ratio to increase the number of theoretical plates. 4. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient[20]. |
| Bumping or Uncontrolled Boiling | 1. Lack of boiling chips or stir bar. 2. Heating too rapidly. | 1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Apply heat gradually to ensure smooth boiling. |
| Flooding of the Column | 1. Excessive heating rate. | 1. Reduce the heat input to the distilling flask to allow the condensed vapor to return to the flask without overwhelming the column[20]. |
| No Distillate Collection | 1. Insufficient heating. 2. Leaks in the apparatus. 3. Condenser water is too cold (for very volatile components). | 1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for a proper seal. 3. For the initial benzene fraction, ensure the condenser water is not excessively cold to avoid solidification if other low-melting impurities are present (not a primary concern for benzene). |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol details the steps for separating benzene from this compound using a packed fractionating column.
Materials:
-
Mixture of benzene and this compound
-
Round-bottom flask
-
Packed fractionating column (e.g., Vigreux, Raschig rings, or metal sponge)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool, aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Place the benzene/sec-butylbenzene mixture in the round-bottom flask, not exceeding two-thirds of its volume. Add boiling chips or a stir bar.
-
Securely clamp the flask and the fractionating column.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser[19].
-
Connect the condenser with water flowing in at the bottom and out at the top.
-
Place a receiving flask at the end of the condenser.
-
-
Insulation:
-
Wrap the fractionating column with glass wool and an outer layer of aluminum foil to minimize heat loss and maintain a proper temperature gradient[20].
-
-
Distillation:
-
Begin heating the mixture gently.
-
Observe the vapor rising slowly through the column. A "ring of condensate" should be seen moving up the column[19][21].
-
Maintain a slow and steady distillation rate. The temperature should hold steady at the boiling point of benzene (around 80.1 °C) as the first fraction is collected.
-
Collect the benzene distillate in the first receiving flask.
-
Once all the benzene has distilled, the temperature will either drop (if heating is insufficient) or begin to rise sharply.
-
Change the receiving flask to collect an intermediate fraction as the temperature rises.
-
The temperature will then stabilize at the boiling point of this compound (173-174 °C). Collect the purified this compound in a new, clean receiving flask.
-
-
Shutdown:
-
Stop the distillation before the distilling flask runs dry.
-
Allow the apparatus to cool before disassembling.
-
Protocol 2: Adsorption for Trace Benzene Removal
This protocol describes a method for removing trace amounts of benzene from this compound using activated carbon.
Materials:
-
This compound containing trace benzene
-
Activated carbon (granular or powdered)
-
Erlenmeyer flask with a stopper
-
Stir plate and magnetic stir bar
-
Filter funnel and filter paper or a fritted glass funnel
-
Clean, dry collection flask
Procedure:
-
Adsorbent Preparation:
-
If required, activate the carbon by heating it in an oven to remove any adsorbed moisture.
-
-
Adsorption Process:
-
Place the this compound in the Erlenmeyer flask.
-
Add a measured amount of activated carbon (typically 1-5% by weight of the liquid).
-
Add a magnetic stir bar, stopper the flask, and stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours). The optimal time should be determined experimentally.
-
-
Separation:
-
Separate the activated carbon from the this compound by gravity or vacuum filtration.
-
-
Analysis:
-
Analyze the purified this compound using a suitable analytical technique (e.g., gas chromatography) to confirm the removal of benzene.
-
-
Regeneration (Optional):
Visualizations
Fractional Distillation Workflow
Caption: Workflow for Fractional Distillation.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting Poor Separation.
References
- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. klmtechgroup.com [klmtechgroup.com]
- 8. US5069757A - Separation of aromatics from alkanes - Google Patents [patents.google.com]
- 9. US20130228447A1 - Extractive Distillation Process For Benzene Recovery - Google Patents [patents.google.com]
- 10. Molecular insights on the solvent screening for the benzene extraction from fuels using ionic liquids via QSPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7642393B2 - Process for removing at least benzene from hydrocarbon streams - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US5210333A - Benzene removal from hydrocarbon streams - Google Patents [patents.google.com]
- 18. chemistai.org [chemistai.org]
- 19. Purification [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Identifying Byproducts in sec-Butylbenzene Synthesis by GC-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the reaction mixture from the synthesis of sec-butylbenzene. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you confidently identify and characterize unwanted byproducts.
Introduction: The Challenge of Purity in this compound Synthesis
The synthesis of this compound, a crucial intermediate in various chemical manufacturing processes, is most commonly achieved through the Friedel-Crafts alkylation of benzene.[1][2][3] This electrophilic aromatic substitution reaction, while effective, is often accompanied by the formation of several byproducts that can complicate downstream applications and impact product yield and purity.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for separating and identifying these closely related compounds.[6] This guide will provide you with the expertise to navigate the complexities of this analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound synthesis, and why do they form?
A1: The formation of byproducts in the Friedel-Crafts alkylation is primarily due to two inherent characteristics of the reaction mechanism: carbocation rearrangements and polyalkylation.[4][5][7]
-
Isomeric Byproducts: The synthesis typically involves the reaction of benzene with an alkylating agent like n-butene or a sec-butyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9][10] During the reaction, a secondary carbocation is formed, which can rearrange to a more stable tertiary carbocation. This rearrangement leads to the formation of isobutylbenzene and tert-butylbenzene .[10][11] The boiling points of these isomers are very close to that of this compound, making their separation by distillation difficult.[9][10]
-
Polyalkylation Products: The initial product, this compound, contains an alkyl group which is an activating group. This makes the product more nucleophilic than the starting benzene, and thus more susceptible to further alkylation.[4][7][12] This leads to the formation of di-sec-butylbenzenes (DSBB) and tri-sec-butylbenzenes (TSBB) .[9] To minimize polyalkylation, it is common to use a large excess of benzene.[7][13]
The following diagram illustrates the reaction pathways leading to the desired product and major byproducts.
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Q2: How can I use the mass spectrum to differentiate between butylbenzene isomers?
A2: While butylbenzene isomers have the same molecular weight (134 g/mol ) and will therefore have the same molecular ion peak (m/z 134), their fragmentation patterns in the mass spectrometer can provide clues for differentiation. The primary fragmentation pathway for alkylbenzenes involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 .[14]
-
This compound and Isobutylbenzene: Both will show a prominent base peak at m/z 91 due to the loss of a propyl radical. However, the relative abundance of other fragment ions may differ slightly.
-
tert-Butylbenzene: This isomer will also show a peak at m/z 91, but a significant peak at m/z 119 (loss of a methyl group, [M-15]⁺) is often more pronounced compared to the other isomers due to the stability of the resulting tertiary benzylic carbocation.
It is important to note that relying solely on mass spectra for isomer differentiation can be challenging due to the similarities in their fragmentation.[15] Therefore, chromatographic separation is crucial.
Q3: My chromatogram shows several co-eluting peaks. How can I improve the separation?
A3: Co-elution of butylbenzene isomers is a common challenge.[16] Here are several strategies to improve chromatographic resolution:
-
Optimize the GC Temperature Program: A slower temperature ramp will increase the interaction time of the analytes with the stationary phase, often leading to better separation.[17] Start with a low initial oven temperature to enhance the separation of the more volatile components.
-
Select the Appropriate GC Column: For separating aromatic isomers, a mid-polar to polar stationary phase is generally recommended. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a good starting point, but for better resolution of positional isomers, a column with a higher phenyl content or a different chemistry (e.g., a wax column) may be necessary.[16][18]
-
Adjust the Carrier Gas Flow Rate: Operating the carrier gas (typically Helium) at its optimal linear velocity will maximize column efficiency and improve resolution.
-
Use a Longer GC Column: A longer column provides more theoretical plates, which directly translates to better separating power.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Active sites in the injector liner or column. 2. Sample overload. 3. Incompatible solvent. | 1. Deactivate the liner or use a liner with glass wool. Condition the column. 2. Dilute the sample. 3. Ensure the sample is dissolved in a volatile, non-polar solvent like hexane or dichloromethane.[17] |
| No peaks detected | 1. No injection occurred. 2. MS detector is off or not properly tuned. 3. Leak in the system. | 1. Check the syringe and autosampler. 2. Perform a system check and autotune. 3. Check for leaks at all fittings. |
| Difficulty identifying polyalkylated products | 1. These compounds may have low volatility and elute late in the chromatogram. 2. Their mass spectra may be complex. | 1. Extend the GC run time and increase the final oven temperature. 2. Look for the molecular ion peak and characteristic fragmentations (e.g., loss of alkyl groups). |
| Baseline noise is high | 1. Contaminated carrier gas or gas lines. 2. Column bleed. 3. Septum bleed. | 1. Use high-purity carrier gas and install traps. 2. Condition the column at a high temperature. 3. Replace the injector septum. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Carefully quench the reaction mixture by slowly adding it to ice-cold water to deactivate the Lewis acid catalyst.
-
Extraction: Extract the organic layer with a suitable solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and carefully concentrate the organic solution using a rotary evaporator. Caution: Do not evaporate to complete dryness to avoid losing volatile byproducts.
-
Dilution: Dilute a small aliquot of the crude product in a volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL for GC-MS analysis.
Protocol 2: GC-MS Method for Byproduct Identification
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and column.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 10 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
The following diagram outlines the GC-MS workflow for byproduct analysis.
Caption: GC-MS workflow for the analysis of this compound synthesis byproducts.
Data Interpretation: A Step-by-Step Guide
-
Analyze the Total Ion Chromatogram (TIC):
-
Identify the major peak, which should correspond to your desired product, this compound.
-
Look for smaller peaks eluting before and after the main product peak. These are potential byproducts.
-
-
Examine the Mass Spectrum of Each Peak:
-
For each peak of interest, view its corresponding mass spectrum.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For butylbenzene isomers, this will be at m/z 134. For di-sec-butylbenzenes, it will be at m/z 190.
-
Look for characteristic fragment ions. For alkylbenzenes, a prominent peak at m/z 91 is a strong indicator.[14]
-
-
Compare with a Mass Spectral Library:
-
Use a commercial mass spectral library (e.g., NIST, Wiley) to search for matches to your experimental spectra. This can provide a tentative identification of the byproducts.
-
-
Confirm with Authentic Standards:
-
The most reliable method for confirming the identity of a byproduct is to inject an authentic standard of the suspected compound and compare its retention time and mass spectrum with your experimental data.
-
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. learnbin.net [learnbin.net]
- 3. mt.com [mt.com]
- 4. cerritos.edu [cerritos.edu]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 14. GCMS Section 6.9.5 [people.whitman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Enhancing Selectivity for sec-Butylbenzene in Benzene Alkylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butylbenzene. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you optimize your reaction conditions and maximize the selectivity for this compound over its isomers. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Introduction: The Challenge of Isomeric Selectivity
The alkylation of benzene with n-butene to produce this compound is a cornerstone of industrial organic synthesis, providing a key intermediate for the production of valuable chemicals like phenol and methyl ethyl ketone. The primary challenge in this process is controlling the selectivity to obtain the desired this compound isomer while minimizing the formation of isobutylbenzene, tert-butylbenzene, and polyalkylated products. The boiling points of this compound (173.5°C) and isobutylbenzene (172.8°C) are remarkably close, making their separation by distillation difficult and energy-intensive.[1] Therefore, achieving high selectivity at the reaction stage is paramount for an efficient and economical process.
This guide will delve into the critical factors influencing selectivity, from catalyst choice to reaction parameter optimization, and provide a systematic approach to troubleshooting common experimental hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on root cause analysis and actionable solutions.
Issue 1: Low Selectivity for this compound and High Isomer Content
Q1: My reaction is producing a significant amount of isobutylbenzene and/or tert-butylbenzene. What is the primary cause of this?
A1: The formation of butylbenzene isomers other than this compound is primarily due to carbocation rearrangements during the electrophilic aromatic substitution reaction. When n-butene reacts with a proton from a solid acid catalyst or forms a complex with a Lewis acid, a secondary carbocation is initially formed. This secondary carbocation can then undergo a hydride or methyl shift to form a more stable tertiary carbocation, which subsequently alkylates the benzene ring to produce tert-butylbenzene. Isobutylbenzene formation is also a result of rearrangements.[2]
dot
References
Technical Support Center: Scale-Up of sec-Butylbenzene Synthesis
Welcome to the technical support center for the synthesis of sec-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial industrial process. Our focus is on providing practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and efficiency of your synthesis.
Introduction to this compound Synthesis
This compound is a key intermediate in the chemical industry, notably in the production of detergents, plastics, and as a solvent.[1] The primary industrial route to its synthesis is the Friedel-Crafts alkylation of benzene with an alkylating agent, typically n-butene, in the presence of an acid catalyst.[1][2] While the fundamental chemistry is well-established, scaling this reaction from the laboratory to an industrial setting presents several challenges that can impact yield, purity, and overall process economics. This guide will address these scale-up considerations in a practical, question-and-answer format.
Troubleshooting Guide
Scaling up any chemical process inevitably introduces variables that can affect the reaction's outcome. The following table outlines common problems encountered during the scale-up of this compound synthesis, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of this compound | 1. Catalyst Inactivity or Deactivation: The catalyst, whether a liquid acid complex or a solid acid, can lose activity over time due to coking, poisoning by impurities (e.g., water, sulfur compounds), or structural changes. | 1a. Catalyst Regeneration/Replacement: For solid catalysts like zeolites, regeneration through controlled calcination to burn off coke is often effective. For liquid catalysts like AlCl₃ complexes, deactivation may necessitate replacement or replenishment.[3] 1b. Feedstock Purification: Ensure benzene and butene feeds are free from water and other catalyst poisons. Pre-treatment of feedstocks is a critical step in large-scale operations. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant molar ratios can lead to incomplete conversion. | 2a. Process Parameter Optimization: Systematically vary temperature, pressure, and the benzene-to-butene molar ratio to find the optimal conditions for your specific reactor setup. Higher temperatures can sometimes increase reaction rates but may also promote side reactions.[4] 2b. Molar Ratio Control: A higher benzene-to-butene ratio can favor the formation of mono-alkylated products and reduce polyalkylation.[5] | |
| Poor Selectivity (High Levels of Isomers) | 1. Isomerization of n-Butene: The acid catalyst can promote the isomerization of n-butene to isobutylene, which then alkylates benzene to form tert-butylbenzene. | 1a. Catalyst Selection: Certain catalysts, such as specific zeolites (e.g., MCM-22 family), have shown high selectivity towards this compound by minimizing butene isomerization.[6] 1b. Temperature Control: Lower reaction temperatures generally disfavor isomerization reactions. |
| 2. Isomerization of this compound: The product itself can isomerize to the more thermodynamically stable isobutylbenzene under harsh acidic conditions. | 2a. Residence Time Optimization: Minimize the time the product spends in the reactor at high temperatures to reduce the likelihood of isomerization. 2b. Catalyst Acidity Modulation: For solid acid catalysts, modifying the acidity through ion exchange or other treatments can sometimes reduce isomerization without significantly impacting the primary alkylation reaction. | |
| High Levels of Polyalkylated Byproducts | 1. High Butene Concentration: Localized high concentrations of butene can lead to the alkylation of the already formed this compound, producing di- and tri-sec-butylbenzenes. | 1a. Efficient Mixing: Ensure vigorous mixing in the reactor to maintain a homogeneous distribution of reactants and prevent localized "hot spots" of high butene concentration. 1b. Staged Butene Addition: In a batch or semi-batch process, adding the butene feed incrementally can help maintain a low instantaneous concentration. |
| 2. Product Reactivity: The alkyl group of this compound is an activating group, making the product more susceptible to further alkylation than benzene itself.[7][8][9][10][11] | 2a. High Benzene-to-Butene Ratio: Using a significant excess of benzene increases the probability that butene will react with a benzene molecule rather than a this compound molecule. 2b. Transalkylation: The polyalkylated byproducts can be separated and recycled back to the reactor to undergo transalkylation with fresh benzene, converting them back to the desired mono-alkylated product.[6][12] | |
| Catalyst Deactivation | 1. Coke Formation (Fouling): Polymerization and oligomerization of butene on the catalyst surface can lead to the formation of heavy hydrocarbons (coke) that block active sites. | 1a. Controlled Operating Conditions: Operating at lower temperatures and pressures can reduce the rate of coke formation. 1b. Catalyst Regeneration: For solid catalysts, periodic regeneration by controlled oxidation (burning off the coke) is a standard industrial practice. |
| 2. Poisoning: Impurities in the feedstock, such as water, sulfur compounds, or nitrogen compounds, can irreversibly bind to the catalyst's active sites. | 2a. Feedstock Purification: Implement robust purification steps for both benzene and butene feeds. This is a critical preventative measure. 2b. Guard Beds: Installing a guard bed of a suitable adsorbent upstream of the main reactor can remove catalyst poisons before they reach the primary catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems used for industrial-scale this compound synthesis, and what are their pros and cons?
A1: The two main categories of catalysts used are liquid acid catalysts and solid acid catalysts.
-
Liquid Acid Catalysts: The most common is a complex of aluminum chloride (AlCl₃) with hydrogen chloride (HCl) and an aromatic hydrocarbon.[3][5][13]
-
Pros: High activity, allowing for lower reaction temperatures.
-
Cons: Highly corrosive, leading to challenges with materials of construction. The catalyst is difficult to separate from the product stream, often requiring a quenching step (e.g., with water or caustic), which generates a significant amount of acidic waste. Catalyst recovery and reuse can be complex.[3]
-
-
Solid Acid Catalysts: Zeolites (e.g., Beta, Y, ZSM-5, MCM-22) and solid phosphoric acid are widely used.[2][4]
-
Pros: Non-corrosive, environmentally friendlier as they are easily separated from the product by filtration. They can be regenerated and reused, reducing waste. They can also offer higher selectivity to the desired product.
-
Cons: Generally require higher reaction temperatures and pressures compared to liquid acids. They can be susceptible to deactivation by coking and poisoning from impurities in the feed.
-
Q2: Why is the formation of isobutylbenzene and tert-butylbenzene a significant issue?
A2: The formation of these isomers is a major challenge due to the very close boiling points of this compound (173.5°C), isobutylbenzene (172.8°C), and tert-butylbenzene (169°C).[6][13] This makes their separation by fractional distillation extremely difficult and energy-intensive, leading to increased production costs. Furthermore, these isomers can act as inhibitors in the subsequent oxidation of this compound to its hydroperoxide, a key step in the production of phenol and methyl ethyl ketone.[6]
Q3: What is the role of transalkylation in the this compound synthesis process?
A3: Transalkylation is a crucial secondary process used to improve the overall yield of this compound. During the primary alkylation, di- and tri-sec-butylbenzenes are formed as byproducts.[13] These heavier compounds are separated from the main product stream and then reacted with fresh benzene over a suitable catalyst. In this process, a butyl group is transferred from the polyalkylated benzene to a benzene molecule, resulting in the formation of two molecules of this compound. This recycling of byproducts significantly enhances the economic viability of the process.[6][12]
Q4: How can I monitor the progress and purity of my scaled-up reaction?
A4: On a large scale, real-time or frequent monitoring is essential for process control. The most common analytical technique is gas chromatography (GC). Samples can be periodically taken from the reactor and analyzed by GC to determine the conversion of benzene, the concentration of this compound, and the levels of isomers and polyalkylated byproducts.[3][13] This data allows for adjustments to be made to the process parameters to maintain optimal performance.
Experimental Protocols
Protocol 1: Catalyst Regeneration (Zeolite Catalyst)
This protocol outlines a general procedure for the regeneration of a coked zeolite catalyst. The exact temperatures and gas flow rates will depend on the specific type of zeolite and the extent of coking.
-
Purge the Reactor: After draining the reactor of all liquid, purge the system with an inert gas (e.g., nitrogen) at a moderate temperature (150-200°C) to remove any remaining volatile hydrocarbons.
-
Controlled Coke Burn-off: Introduce a stream of diluted air (typically 1-5% oxygen in nitrogen) into the reactor.
-
Temperature Ramp: Slowly increase the temperature of the reactor. A typical temperature ramp would be 2-5°C per minute. The temperature should be carefully controlled to avoid localized hot spots which can damage the catalyst structure. The final regeneration temperature is usually in the range of 450-550°C.
-
Hold at Regeneration Temperature: Maintain the final temperature until the coke burn-off is complete. This can be monitored by analyzing the composition of the off-gas for CO and CO₂. The burn-off is considered complete when the concentrations of these gases return to baseline levels.
-
Cooling and Re-purging: Once regeneration is complete, switch the gas feed back to an inert gas and cool the reactor down to the desired reaction temperature.
Protocol 2: Product Purification via Fractional Distillation
This protocol describes the separation of this compound from unreacted benzene and heavier polyalkylated byproducts.
-
Initial Separation: After the reaction and catalyst removal, the crude product mixture is fed into a distillation column.
-
Benzene Recovery: The first column is typically operated to remove the unreacted benzene as the overhead product due to its lower boiling point. This recovered benzene is then recycled back to the reactor feed.
-
This compound Isolation: The bottoms from the first column, which contain this compound and heavier components, are fed into a second distillation column. In this column, purified this compound is taken as the overhead product.
-
Heavies Separation: The bottoms from the second column consist mainly of di- and tri-sec-butylbenzenes. This stream is sent to the transalkylation unit for conversion back to this compound.
Note: The separation of this compound from its isomers by distillation is highly challenging and requires a distillation column with a very high number of theoretical plates.
Visualizations
Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. EP0475687A1 - Catalytic process for production of this compound - Google Patents [patents.google.com]
- 6. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
proper quenching techniques for Friedel-Crafts alkylation reactions
Welcome to the Technical Support Center for Friedel-Crafts Alkylation. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution requires both a deep theoretical understanding and practical, field-tested knowledge. This guide is structured as a series of questions and answers to directly address the challenges you may encounter, particularly during the critical quenching and workup phases of your experiment.
Part 1: The Fundamentals of Quenching
This section addresses the core principles behind the quenching process, explaining the chemical transformations and thermodynamic considerations that make this step crucial for a successful reaction outcome.
Q1: Why is quenching a mandatory and critical step in a Friedel-Crafts reaction?
A: Quenching is the process of terminating the reaction and deactivating the highly reactive species present in the flask. In the context of a Friedel-Crafts alkylation, this primarily involves the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and any unreacted alkylating agents.[1] Failure to properly quench the reaction can lead to several undesirable outcomes:
-
Runaway Reactions: The Lewis acid catalyst remains active and can continue to promote alkylation or side reactions, potentially leading to the formation of polyalkylated byproducts and a decrease in the yield of the desired product.[2]
-
Product Degradation: The product of a Friedel-Crafts alkylation is often more nucleophilic than the starting material, making it susceptible to further alkylation.[3] Quenching stops this process, preserving the desired mono-alkylated product.
-
Complex Formation: The ketone or alkylated product can form a stable complex with the Lewis acid.[4][5] The quenching and subsequent workup are necessary to break this complex and liberate the final product.
-
Safety Hazards: Lewis acids like AlCl₃ are corrosive and react violently with atmospheric moisture.[6][7] A controlled quench is essential for safely handling and disposing of the reaction mixture.
Q2: What happens at a chemical level when quenching a Friedel-Crafts reaction, particularly with ice/water?
A: At the molecular level, quenching initiates a series of rapid and highly exothermic reactions. The primary event is the hydrolysis of the Lewis acid catalyst. Using aluminum chloride (AlCl₃) as a typical example:
-
Catalyst Hydrolysis: AlCl₃ is a potent Lewis acid with a high affinity for Lewis bases, including water. When water is introduced, it aggressively coordinates to the aluminum center. This is followed by a vigorous hydrolysis reaction that ultimately produces aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[3][8] The formation of aluminum hydroxide is often observed as a gelatinous white precipitate.[3][8]
-
AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl(aq)
-
-
Decomposition of Complexes: The water also serves to decompose the complex formed between the Lewis acid and the alkylated product.[4][9] Water molecules compete for and bind to the aluminum center, releasing the organic product into the organic phase.[9]
-
Neutralization of Byproducts: The reaction generates hydrogen chloride (HCl) gas as a byproduct.[7][10] The aqueous quench helps to dissolve and contain this acidic gas. Subsequent washing steps with a mild base, such as sodium bicarbonate solution, are then used to fully neutralize the acid.[11][12]
Q3: Why is the quenching process so exothermic?
A: The significant heat generation during the quench is primarily due to the highly favorable and rapid reaction between the strong Lewis acid catalyst (e.g., AlCl₃) and the quenching agent, typically water.[1][7] The hydration of aluminum chloride is a thermodynamically very stable process, releasing a large amount of energy in the form of heat. This is why the slow, controlled addition of the reaction mixture to crushed ice is the standard and recommended procedure. The ice absorbs the heat of reaction (latent heat of fusion), preventing the temperature from rising uncontrollably, which could otherwise cause the low-boiling organic solvents (like dichloromethane) to boil violently and potentially erupt from the flask.[1][9]
Part 2: Standard Quenching Protocols & Best Practices
Executing the quench correctly is paramount for safety and for maximizing product yield and purity. This section provides a detailed, step-by-step protocol and addresses common procedural questions.
Q4: What is the standard and safest procedure for quenching a Friedel-Crafts alkylation?
A: The following protocol outlines the standard, field-proven method for safely and effectively quenching a Friedel-Crafts reaction catalyzed by a water-reactive Lewis acid like AlCl₃.
Experimental Protocol: Standard Quench
-
Preparation: Before starting the quench, prepare a large beaker containing a substantial amount of crushed ice. A general rule of thumb is to use at least 5-10 grams of ice for every gram of Lewis acid used in the reaction. For larger scale reactions, a mechanically stirred ice/water bath is preferable. Place this beaker in a secondary container to catch any potential spills. Ensure this entire setup is in a well-ventilated fume hood.[13]
-
Cooling: Once the reaction is deemed complete (e.g., by TLC monitoring), cool the reaction flask in an ice-water bath to bring its temperature down to 0-5 °C.[14] This minimizes the initial thermal shock of the quench.
-
Quenching: Very slowly and carefully, pour the cooled reaction mixture in a thin stream into the beaker of crushed ice with vigorous stirring.[11][12] Never add ice or water to the reaction flask. Adding the reaction mixture to the ice ensures that the ice is always in vast excess, effectively dissipating the heat generated.
-
Acidification (Optional but Recommended): After the initial exothermic reaction subsides, concentrated hydrochloric acid may be added to the ice-mixture.[11][14] This helps to dissolve the gelatinous aluminum hydroxide salts by converting them to water-soluble aluminum salts (e.g., AlCl₃), which can prevent emulsion formation and make the subsequent phase separation cleaner.[15]
-
Workup: Allow the mixture to warm to room temperature, ensuring all ice has melted. Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) to recover any dissolved product.[11]
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine (to aid in drying).[12]
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be purified.
-
Diagram: Friedel-Crafts Quenching & Workup Workflow
Caption: Workflow for quenching and working up a Friedel-Crafts reaction.
Q5: Can I just use room temperature water instead of ice? What are the risks?
A: While technically possible on a very small scale (milligram quantities), using room temperature water is strongly discouraged and is extremely hazardous for most laboratory-scale reactions. The risks are significant:
-
Thermal Runaway: As explained in Q3, the hydrolysis of AlCl₃ is violently exothermic. Without the large heat-absorbing capacity of ice, the reaction temperature can spike uncontrollably.[1]
-
Boiling and Splashing: The rapid temperature increase will likely cause the organic solvent to boil instantly and violently. This can cause corrosive and flammable materials to be ejected from the flask, posing a severe risk of chemical burns and fire.[1]
-
Reduced Product Yield: High temperatures during the quench can promote side reactions or product decomposition, leading to lower yields.
Q6: What is the specific purpose of adding concentrated HCl during the quench?
A: Adding concentrated hydrochloric acid serves a crucial practical purpose during the workup. The initial quench with water produces aluminum hydroxide, Al(OH)₃, which is a gelatinous, often sticky, solid.[8] This solid can trap organic product and make separating the organic and aqueous layers very difficult, often leading to the formation of persistent emulsions.[15] By adding a strong acid like HCl, the basic aluminum hydroxide is converted into water-soluble aluminum salts, resulting in two clear, easily separable liquid layers.[14] This greatly simplifies the extraction process and improves product recovery.
Part 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section addresses common issues encountered during the quenching and workup stages.
| Problem | Probable Cause | Solution / Prevention |
| Thick emulsion or sludge forms during workup. | Formation of insoluble aluminum hydroxide (Al(OH)₃).[15] | Solution: Add more dilute or concentrated HCl to the separatory funnel and shake carefully. The acid will dissolve the aluminum salts.[12][14] Allow the mixture to stand for an extended period. Prevention: Add HCl during the initial quench as described in the standard protocol. |
| Low yield of isolated product. | 1. Incomplete Quenching: The Lewis acid-product complex was not fully broken.[5] 2. Product Trapped in Emulsion: Physical loss of product in the Al(OH)₃ sludge. 3. Decomposition: Uncontrolled temperature spike during an improper quench led to product degradation. | Solution: Re-extract the aqueous layer and any solid material with fresh solvent. Ensure the aqueous phase is acidic to dissolve all aluminum salts. Prevention: Follow the standard quenching protocol meticulously, ensuring slow addition to a large excess of ice and subsequent acidification. |
| The organic layer is still acidic after washing with sodium bicarbonate. | Insufficient amount or concentration of sodium bicarbonate solution was used. The amount of HCl generated can be substantial. | Solution: Perform additional washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after washing to ensure it is neutral or basic. |
| Reaction appears to have stalled or failed (no product). | This is likely an issue with the reaction itself, not the quench. Common causes include a deactivated aromatic ring, inactive (hydrated) Lewis acid catalyst, or poor quality reagents.[5] | Troubleshooting: Ensure anhydrous conditions were rigorously maintained.[3][8] Use a fresh, unopened bottle of the Lewis acid catalyst. Verify that the aromatic substrate is not strongly deactivated by electron-withdrawing groups.[5] |
Q7: I followed the protocol, but my mixture still formed an unmanageable emulsion. What can I do?
A: Persistent emulsions are a common frustration. If adding more acid doesn't resolve the issue, you can try the following:
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic component and helping to break the emulsion.
-
Filtration: If a large amount of solid is present, you may need to filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the gelatinous solids. The filtrate can then be returned to a separatory funnel for layer separation.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to gradual separation.
Part 4: Safety First
Friedel-Crafts reactions and their workups involve hazardous materials and energetic processes. Adherence to safety protocols is non-negotiable.
Q8: What are the primary safety hazards associated with quenching Friedel-Crafts reactions?
A: The primary hazards include:
-
Extreme Exothermicity: As detailed above, the reaction with water is highly exothermic and can cause violent boiling and splashing if not controlled with ice.[7]
-
Corrosive Reagents: Lewis acids like AlCl₃ are corrosive and can cause severe burns.[6][7] Acyl or alkyl halides can also be corrosive and lachrymatory.
-
Toxic Gas Evolution: The reaction itself and the quenching process generate hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[7]
-
Flammable Solvents: Many solvents used (e.g., dichloromethane, carbon disulfide) are volatile and flammable. An uncontrolled exotherm could ignite these solvents.
Diagram: Logic of Quenching Safety
Caption: Key hazards in Friedel-Crafts quenching and their controls.
Q9: What Personal Protective Equipment (PPE) is mandatory for this procedure?
A: The minimum required PPE includes:
-
Flame-resistant lab coat.
-
Safety goggles (splash-proof).
-
Gloves: Chemically resistant gloves (e.g., nitrile gloves are common, but check compatibility with your specific solvents). All operations, especially the handling of the Lewis acid and the quenching step, must be performed inside a certified chemical fume hood.[13]
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of n-Butylbenzene and sec-Butylbenzene Reactivity: A Guide for the Research Scientist
In the landscape of organic synthesis and drug development, the choice of a starting material or intermediate can profoundly influence the outcome of a reaction cascade. The isomeric butylbenzenes, specifically n-butylbenzene and sec-butylbenzene, serve as a classic case study in how subtle structural variations dictate chemical reactivity. While both are simple alkylbenzenes, the arrangement of the butyl group—a straight chain versus a branched isomer—introduces significant differences in electronic and steric properties. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to inform rational choices in synthesis design.
Structural and Physical Distinctions: The Foundation of Reactivity Differences
At first glance, n-butylbenzene and this compound are constitutional isomers with the same molecular formula, C₁₀H₁₄.[1][2] The critical difference lies in the point of attachment of the butyl group to the benzene ring. In n-butylbenzene, the connection is via a primary carbon, resulting in a linear alkyl chain. In this compound, the attachment is at a secondary carbon, creating a branched substituent.[3] This seemingly minor distinction has cascading effects on the molecule's physical properties and, more importantly, its chemical behavior.
| Property | n-Butylbenzene | This compound | Rationale for Difference |
| IUPAC Name | Butylbenzene | (1-Methylpropyl)benzene | Reflects the linear vs. branched nature of the alkyl chain.[2][4] |
| Boiling Point | 183.3 °C | 173.5 °C | The more linear n-butylbenzene allows for greater surface area contact and stronger van der Waals forces compared to the more compact, branched this compound.[1][2] |
| Density | 0.8601 g/cm³ (at 20 °C) | 0.8580 g/cm³ (at 25 °C) | Generally, branched isomers are slightly less dense than their linear counterparts.[1][2] |
Electrophilic Aromatic Substitution (EAS): A Tale of Sterics and Electronics
Electrophilic aromatic substitution is a cornerstone of arene chemistry. The alkyl groups in both n-butylbenzene and this compound are activating, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5] This activation directs incoming electrophiles primarily to the ortho and para positions.[6] However, the rate of reaction and the ratio of ortho to para products differ significantly due to the interplay of hyperconjugation and steric hindrance.
The Activating Influence: Inductive Effect and Hyperconjugation
Alkyl groups activate the benzene ring through two primary mechanisms:
-
Inductive Effect: The sp³-hybridized alkyl carbon is less electronegative than the sp²-hybridized ring carbon, leading to a net donation of electron density through the sigma bond.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H bonds on the carbon adjacent to the ring (the alpha-carbon) into the ring's pi system. This effect is most pronounced in the carbocation intermediate (the sigma complex), stabilizing the positive charge.[7]
n-Butylbenzene has two alpha-hydrogens, allowing for hyperconjugation. This compound has only one alpha-hydrogen. While tert-butylbenzene has no alpha-hydrogens and relies solely on the inductive effect, the reactivity trend among simple alkylbenzenes (toluene > ethylbenzene > isopropylbenzene > tert-butylbenzene) is primarily governed by hyperconjugation, which outweighs the inductive effect.[7] Following this trend, n-butylbenzene is generally more reactive in EAS than this compound.
Regioselectivity: The Dominance of Steric Hindrance
While both isomers are ortho, para-directors, the steric bulk of the substituent plays a crucial role in determining the product distribution. The branched sec-butyl group presents a significant steric barrier to an incoming electrophile at the adjacent ortho positions. The linear n-butyl group, while not small, imposes less steric hindrance.
This effect is well-documented in related compounds. For instance, the nitration of toluene yields a 58.5% ortho and 37% para product mix. In contrast, the nitration of the much bulkier tert-butylbenzene gives only 16% ortho product and 75% para product.[8] We can confidently extrapolate that this compound will show a strong preference for para substitution over ortho substitution compared to n-butylbenzene.
| Reaction | Substrate | Ortho Product (%) | Para Product (%) | Rationale |
| Nitration | n-Butylbenzene | Higher Proportion | Lower Proportion | Less steric hindrance at the ortho position. |
| Nitration | This compound | Lower Proportion | Higher Proportion | Significant steric hindrance from the branched alkyl group disfavors ortho attack.[8] |
| Friedel-Crafts Acylation | n-Butylbenzene | Minor | Major | The bulky acylium ion electrophile is highly sensitive to steric hindrance. |
| Friedel-Crafts Acylation | This compound | Very Minor / Negligible | Almost Exclusive | The combination of a bulky substrate and a bulky electrophile makes ortho acylation extremely difficult. |
Experimental Protocol: Comparative Friedel-Crafts Acylation
This protocol describes a comparative experiment to demonstrate the difference in regioselectivity.
Objective: To acylate n-butylbenzene and this compound with ethanoyl chloride and analyze the product distribution to highlight the impact of steric hindrance.
Methodology:
-
Reaction Setup: In two separate, dry, three-necked flasks equipped with a dropping funnel, condenser, and magnetic stirrer, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Substrate: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by either n-butylbenzene (1.0 equivalent) or this compound (1.0 equivalent) to the respective flasks. Cool the mixtures to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethanoyl chloride (1.1 equivalents) dropwise to each flask over 30 minutes, maintaining the temperature at 0 °C. Hydrogen chloride gas will be evolved.[9]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.[10] Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of ortho-, meta-, and para-acylated products.
Expected Outcome: The GC-MS analysis will show a significantly higher para/ortho product ratio for the this compound reaction compared to the n-butylbenzene reaction, providing quantitative evidence of increased steric hindrance.
Free-Radical Halogenation: Stability of the Benzylic Radical
The reactivity of the alkyl side-chain is most evident in free-radical reactions, particularly benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide).[11] This reaction is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—because the intermediate benzylic radical is stabilized by resonance with the benzene ring.[12][13]
The key difference between our two isomers lies in the structure of the benzylic radical they form:
-
n-Butylbenzene: Abstraction of a benzylic hydrogen yields a secondary (2°) benzylic radical.
-
This compound: Abstraction of the benzylic hydrogen yields a tertiary (3°) benzylic radical.
The stability of radicals follows the order: tertiary > secondary > primary. Therefore, the tertiary benzylic radical formed from this compound is more stable than the secondary benzylic radical from n-butylbenzene. According to the Hammond postulate, the transition state leading to a more stable intermediate will be lower in energy. Consequently, This compound is expected to undergo benzylic bromination at a faster rate than n-butylbenzene .
Side-Chain Oxidation: The Requirement of a Benzylic Hydrogen
Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can oxidize the alkyl side-chain of an alkylbenzene to a carboxylic acid group (–COOH), provided there is at least one hydrogen atom on the benzylic carbon.[14] The entire alkyl chain is cleaved, regardless of its length, leaving behind benzoic acid.[11][15]
-
n-Butylbenzene has two benzylic hydrogens.
-
This compound has one benzylic hydrogen.
Since both isomers meet the prerequisite of having at least one benzylic hydrogen, both will be oxidized to benzoic acid under vigorous conditions.[15] In this specific transformation, the structural difference between the two isomers is largely irrelevant to the final product. However, tert-butylbenzene, which lacks a benzylic hydrogen, is inert to this reaction.[14] This highlights that the presence, not the number, of benzylic hydrogens is the critical factor for this particular oxidation.
Summary and Conclusion
The reactivities of n-butylbenzene and this compound, while similar in some respects, show critical distinctions that are vital for synthetic planning. This comparison is summarized below:
| Reaction Type | n-Butylbenzene | This compound | Key Differentiating Factor |
| Electrophilic Aromatic Substitution | More reactive overall. Gives a higher proportion of ortho product. | Less reactive overall. Gives an almost exclusive para product. | Steric Hindrance: The branched sec-butyl group shields the ortho positions. |
| Free-Radical Benzylic Bromination | Slower reaction rate. Forms a secondary benzylic radical. | Faster reaction rate. Forms a more stable tertiary benzylic radical. | Radical Stability: The 3° benzylic radical is more stable than the 2° benzylic radical. |
| Side-Chain Oxidation (e.g., KMnO₄) | Oxidized to Benzoic Acid. | Oxidized to Benzoic Acid. | No Difference: Both possess the required benzylic hydrogen for the reaction to proceed. |
For the research scientist, the choice between these two isomers is a strategic one. If a synthetic route requires substitution at the para position with high selectivity, this compound is the superior choice for electrophilic reactions. Conversely, if a faster benzylic functionalization via a radical pathway is desired, this compound again holds the advantage. If the ultimate goal is to produce a benzoic acid derivative, either isomer is functionally equivalent. Understanding these structure-reactivity relationships is paramount to designing efficient, selective, and high-yielding synthetic pathways.
References
- 1. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylbenzene | C10H14 | CID 7705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. testbook.com [testbook.com]
distinguishing butylbenzene isomers using mass spectrometry
A Guide to Distinguishing Butylbenzene Isomers Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical analytical challenge. Butylbenzene isomers (C₁₀H₁₄), with their identical molecular weights, present a classic case where standard mass spectrometry can be ambiguous. This guide provides an in-depth comparison of how n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene can be distinguished using mass spectrometry, grounded in the principles of ion fragmentation and supported by experimental data.
The Challenge of Isomer Differentiation
Structural isomers, such as the four butylbenzene variants, possess the same molecular formula and thus the same nominal mass. Consequently, their molecular ion peaks in a mass spectrum will appear at the same mass-to-charge ratio (m/z), making simple mass determination insufficient for identification. The key to distinguishing these isomers lies in the unique fragmentation patterns that arise from the distinct structural arrangements of their alkyl chains.
Electron Ionization (EI) Mass Spectrometry: A First Look
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule's structure. The investigation of alkylbenzenes by mass spectrometry has been a cornerstone of organic mass spectrometry since its early applications in petroleum analysis.[1][2]
n-Butylbenzene
The mass spectrum of n-butylbenzene is characterized by a prominent base peak at m/z 91. This peak corresponds to the formation of the highly stable tropylium ion (C₇H₇⁺) through a process known as benzylic cleavage, where the bond between the first and second carbon of the butyl chain breaks. Another significant peak is observed at m/z 92, which arises from a McLafferty rearrangement.[3] In this rearrangement, a gamma-hydrogen from the alkyl chain is transferred to the benzene ring, followed by the elimination of a neutral propene molecule.
This compound
For this compound, the most abundant fragment ion appears at m/z 105.[4][5][6] This is due to the loss of an ethyl radical (•C₂H₅) from the molecular ion, forming a stable secondary benzylic carbocation. The peak at m/z 91 is still present but is significantly less intense compared to n-butylbenzene.[7] This difference in the relative abundance of the m/z 91 and m/z 105 peaks is a key diagnostic feature for distinguishing between these two isomers.
Isobutylbenzene
The fragmentation of isobutylbenzene also yields a prominent peak at m/z 91, similar to n-butylbenzene. However, a distinguishing feature can sometimes be observed in the relative intensity of other ions. For instance, the ion at m/z 43 (C₃H₇⁺) can be more pronounced in isobutylbenzene compared to n-butylbenzene.[8] It is important to note that the mass spectra of n-butylbenzene and isobutylbenzene can be very similar, often necessitating chromatographic separation for unambiguous identification.[7]
tert-Butylbenzene
The mass spectrum of tert-butylbenzene is distinctly different from the other isomers. The base peak is observed at m/z 119, which corresponds to the loss of a methyl radical (•CH₃) to form a stable tertiary benzylic carbocation.[9][10][11][12][13] The peak at m/z 91 is of very low abundance, as the formation of the tropylium ion is not a favored fragmentation pathway for this highly branched isomer.
Summary of Key Fragment Ions
| Isomer | Molecular Ion (M⁺) [m/z 134] | Base Peak (m/z) | Key Fragment Ions (m/z) and their Origin |
| n-Butylbenzene | Present | 91 | 92 (McLafferty rearrangement), 77 (Phenyl cation)[14] |
| This compound | Present | 105 | 91 (Tropylium ion), 77 (Phenyl cation)[4] |
| Isobutylbenzene | Present | 91 | 43 (Isopropyl cation)[8] |
| tert-Butylbenzene | Present | 119 | 91 (Tropylium ion - low abundance), 57 (tert-Butyl cation)[10][13] |
Advanced Techniques for Unambiguous Identification
While EI-MS provides valuable clues, overlapping fragmentation patterns can still lead to ambiguity. In such cases, coupling mass spectrometry with other techniques or employing alternative ionization methods can provide the necessary resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful separation technique that can resolve isomers based on differences in their boiling points and interactions with the stationary phase of the GC column.[15][16] By coupling a gas chromatograph to a mass spectrometer, each isomer can be separated before it enters the ion source. This ensures that the resulting mass spectrum corresponds to a single, pure isomer, allowing for confident identification. GC-MS is the most common and reliable method for distinguishing butylbenzene isomers in a mixture.[17]
Chemical Ionization (CI) Mass Spectrometry
Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]⁺).[18][19] While this reduces the amount of structural information from fragmentation, it can be useful for confirming the molecular weight of the isomers. Comparing the CI and EI spectra can provide complementary information for identification.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation through collision-induced dissociation (CID).[20][21] The resulting daughter ion spectrum can reveal subtle structural differences between isomers that are not apparent in a standard EI spectrum.
Experimental Protocol: GC-MS Analysis of Butylbenzene Isomers
This protocol outlines a general method for the separation and identification of butylbenzene isomers using GC-MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of a mixture of the four butylbenzene isomers in a volatile solvent such as hexane.
-
Prepare a series of working standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
4. Data Analysis:
-
Identify the retention time for each isomer by analyzing the individual standards.
-
Acquire the mass spectrum for each separated isomer from the analysis of the mixture.
-
Compare the fragmentation patterns of the unknown peaks with the reference spectra of the individual isomers.
Fragmentation Pathway of n-Butylbenzene
The following diagram illustrates the primary fragmentation pathways of n-butylbenzene under electron ionization, leading to the formation of the characteristic tropylium ion (m/z 91) and the ion resulting from the McLafferty rearrangement (m/z 92).
Caption: Fragmentation of n-butylbenzene in EI-MS.
Conclusion
Distinguishing between butylbenzene isomers using mass spectrometry is a nuanced process that relies on a careful analysis of fragmentation patterns. While EI-MS provides a solid foundation for differentiation based on the relative abundances of key fragment ions, the combination with gas chromatography (GC-MS) offers the most robust and unambiguous method for their separation and identification. For complex analytical challenges, advanced techniques such as chemical ionization and tandem mass spectrometry can provide further structural insights. By understanding the underlying principles of ion chemistry and employing the appropriate analytical strategy, researchers can confidently identify these and other isomeric compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(135-98-8) MS spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mass spectra - exercises [brussels-scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved 4. The following is the mass spectrum of | Chegg.com [chegg.com]
- 10. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]
- 13. Benzene, tert-butyl- [webbook.nist.gov]
- 14. Benzene, n-butyl- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. turbo.vernier.com [turbo.vernier.com]
- 17. brocku.scholaris.ca [brocku.scholaris.ca]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Selective Detection and Identification of Alkylbenzenes by Chemical Ionization Mass Spectrometry [jstage.jst.go.jp]
- 20. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 21. lcms.cz [lcms.cz]
A Comparative Guide to Lewis Acid Catalysts for Benzene Alkylation Efficiency
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the Friedel-Crafts alkylation of benzene is a cornerstone of C-C bond formation. The choice of catalyst is paramount, dictating not only the reaction's success but also its efficiency, selectivity, and environmental impact. This guide provides an in-depth, objective comparison of common Lewis acid catalysts for benzene alkylation, grounded in experimental data and field-proven insights. We will dissect the performance of traditional homogeneous catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) against heterogeneous solid acids, primarily zeolites, to equip you with the knowledge for informed catalyst selection.
The Crux of Catalysis in Benzene Alkylation: An Overview
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[1] A Lewis acid catalyst is employed to generate a carbocation or a polarized complex from an alkylating agent (e.g., an alkyl halide or an alkene), which then acts as the electrophile, attacking the electron-rich benzene ring.[2][3] The catalyst's role is to enhance the electrophilicity of the alkylating agent, thereby facilitating the reaction.[2]
The "efficiency" of a catalyst in this context is a multi-faceted metric encompassing:
-
Activity: The rate at which the catalyst converts reactants into products. This is often measured by the conversion of the limiting reactant.
-
Selectivity: The catalyst's ability to direct the reaction towards the desired product, minimizing side reactions such as polyalkylation and isomerization.[4] Regioselectivity (ortho-, para-, meta- substitution) is also a key consideration.
-
Turnover Number (TON) and Turnover Frequency (TOF): TON represents the total number of substrate molecules a single catalyst site can convert before becoming inactive.[5] TOF is the rate of this conversion (turnovers per unit time), a true measure of a catalyst's intrinsic activity.[5]
-
Catalyst Lifecycle: This includes its stability, susceptibility to deactivation, and the ease of regeneration and reuse.
Homogeneous vs. Heterogeneous Catalysts: A Fundamental Divide
The catalysts under comparison fall into two broad categories:
-
Homogeneous Catalysts (e.g., AlCl₃, FeCl₃): These exist in the same phase as the reactants, typically dissolved in the reaction solvent.[6]
-
Heterogeneous Catalysts (e.g., Zeolites): These are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.[7]
This fundamental difference has profound practical implications for reaction setup, product purification, and catalyst reusability.
In-Depth Catalyst Comparison: AlCl₃ vs. FeCl₃ vs. Zeolites
Key Performance Indicators: A Tabular Comparison
The following table summarizes the performance of AlCl₃, FeCl₃, and a representative zeolite (H-ZSM-5) in the alkylation of benzene. Note that direct comparison is challenging due to variations in reported experimental conditions. The data presented is a synthesis of typical results from multiple sources to provide a comparative overview.
| Catalyst | Typical Reaction Temperature (°C) | Alkene Conversion (%) | Selectivity to Monoalkylbenzene (%) | Key Advantages | Key Disadvantages |
| AlCl₃ | 25 - 100 | >95 | 50 - 70 | High activity at low temperatures.[4] | Prone to polyalkylation; carbocation rearrangements; corrosive; stoichiometric amounts often needed; difficult to separate and recycle.[6][8] |
| FeCl₃ | 25 - 120 | 80 - 95 | 60 - 80 | Milder than AlCl₃, can offer better selectivity; less expensive.[2] | Still suffers from polyalkylation and rearrangement issues; separation and recycling challenges remain.[9] |
| Zeolites (e.g., H-ZSM-5, H-BEA) | 150 - 300 | 90 - 99 | >90 | High selectivity due to shape-selectivity; easily separable and regenerable; non-corrosive.[10][11] | Higher reaction temperatures required; potential for deactivation by coking.[7][12] |
Aluminum Chloride (AlCl₃): The High-Activity Workhorse
AlCl₃ is a powerful Lewis acid, renowned for its high catalytic activity in Friedel-Crafts reactions, often enabling them to proceed at or near room temperature.[4]
Mechanism and Performance: AlCl₃ efficiently generates carbocations from alkyl halides.[2] However, its high activity is a double-edged sword. The initial alkylation product, an alkylbenzene, is more nucleophilic than benzene itself, making it susceptible to further alkylation, leading to polyalkylated byproducts.[6] This is a significant drawback that often limits the yield of the desired monoalkylated product. Furthermore, AlCl₃ can promote carbocation rearrangements, leading to isomeric impurities.
Deactivation and Handling: AlCl₃ is extremely sensitive to moisture, hydrolyzing to aluminum hydroxide and hydrochloric acid, which deactivates the catalyst.[13][14] This necessitates the use of anhydrous conditions. The catalyst forms a complex with the ketone product in Friedel-Crafts acylation, requiring stoichiometric amounts.[6] In alkylation, while catalytic, its separation from the reaction mixture is challenging, often involving quenching with water, which makes recovery and reuse impractical.[8][15]
Iron(III) Chloride (FeCl₃): The Milder, More Economical Alternative
FeCl₃ serves as a less aggressive, and therefore sometimes more selective, alternative to AlCl₃.[2]
Mechanism and Performance: While still a potent Lewis acid, its reduced activity can lead to a lower degree of polyalkylation compared to AlCl₃ under similar conditions. However, it is not immune to the common pitfalls of Friedel-Crafts alkylation, including the formation of multiple substitution products and isomeric mixtures due to carbocation rearrangements.
Deactivation and Handling: Similar to AlCl₃, FeCl₃ is hygroscopic and requires anhydrous handling. Its recovery from the reaction mixture presents similar challenges, typically involving aqueous workup and disposal, making it a less environmentally friendly option compared to solid acids.[16]
Zeolites: The Shape-Selective, Recyclable Champions
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity arises from Brønsted and Lewis acid sites within their framework.
Mechanism and Performance: The catalytic activity of zeolites in benzene alkylation occurs within their pores and channels.[7] This confined environment imposes steric constraints on the reactants and transition states, a phenomenon known as "shape selectivity."[17] This property is a major advantage, as it can suppress the formation of bulky polyalkylated products and favor the formation of specific isomers (e.g., para-isomers). For instance, in the alkylation of benzene with propylene, zeolites like H-BEA and H-ZSM-5 show excellent activity and high selectivity to cumene.[10][11]
Deactivation and Regeneration: The primary deactivation mechanism for zeolites in this application is the formation of coke—heavy, carbonaceous deposits that block the pores and cover active sites.[12][18] Fortunately, zeolites can be regenerated by calcination, a process that involves burning off the coke in a stream of air at high temperatures, restoring their catalytic activity.[7]
Experimental Protocols
A Systematic Workflow for Comparing Lewis Acid Catalyst Efficiency
To objectively compare the efficiency of different Lewis acid catalysts, a systematic experimental approach is crucial. The following workflow outlines the key steps.
Caption: A systematic workflow for comparing Lewis acid catalyst efficiency.
Representative Experimental Protocol: Alkylation of Benzene with 1-Dodecene
This protocol provides a framework for comparing AlCl₃, FeCl₃, and a zeolite catalyst (e.g., H-Y zeolite) for the liquid-phase alkylation of benzene with 1-dodecene to produce linear alkylbenzenes (LABs).
Materials:
-
Benzene (anhydrous)
-
1-Dodecene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Iron(III) chloride (anhydrous)
-
H-Y Zeolite (calcined)
-
Dichloromethane (anhydrous, as solvent for homogeneous reactions)
-
Hydrochloric acid (1 M, for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard for GC analysis (e.g., n-dodecane)
Catalyst Preparation/Activation:
-
AlCl₃ and FeCl₃: Use directly from a new, sealed container under an inert atmosphere (e.g., in a glovebox).
-
H-Y Zeolite: Calcine the zeolite powder in a muffle furnace at 550°C for 4-6 hours in a stream of dry air to remove any adsorbed water and organic impurities. Cool down in a desiccator before use.
Reaction Procedure (to be performed in parallel for each catalyst):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the catalyst under a nitrogen atmosphere.
-
For AlCl₃ and FeCl₃: Add the catalyst (e.g., 5 mol% relative to 1-dodecene) and anhydrous dichloromethane.
-
For H-Y Zeolite: Add the activated zeolite (e.g., 10 wt% relative to the total reactants). Benzene can be used in excess and act as the solvent.
-
-
Reactant Addition:
-
Charge the flask with anhydrous benzene.
-
Add 1-dodecene to the dropping funnel.
-
-
Reaction:
-
For AlCl₃ and FeCl₃: Cool the flask to 0°C in an ice bath. Add 1-dodecene dropwise over 30 minutes. After addition, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).
-
For H-Y Zeolite: Heat the mixture to the desired reaction temperature (e.g., 120-180°C) and then add the 1-dodecene. Stir for the specified reaction time.
-
-
Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture, quench them with a small amount of water, and analyze by Gas Chromatography (GC) to monitor the conversion of 1-dodecene.
Work-up and Analysis:
-
Quenching:
-
For AlCl₃ and FeCl₃: Carefully and slowly pour the reaction mixture over crushed ice and 1 M HCl.
-
For H-Y Zeolite: Cool the reaction mixture and separate the catalyst by filtration.
-
-
Extraction (for homogeneous reactions): Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Product Analysis: Analyze the crude product by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the desired linear alkylbenzene and the selectivity towards different isomers. Use a pre-calibrated internal standard for accurate quantification.
Turnover Frequency (TOF) Calculation:
TOF can be calculated using the following formula: TOF = (moles of product) / [(moles of active sites) * (time)]
For homogeneous catalysts like AlCl₃, the number of moles of active sites is typically taken as the total moles of the catalyst used. For zeolites, the number of acid sites can be determined by techniques such as ammonia temperature-programmed desorption (NH₃-TPD).[5]
Causality and Trustworthiness in Experimental Design
-
Anhydrous Conditions: The stringent requirement for anhydrous conditions when using AlCl₃ and FeCl₃ is due to their rapid hydrolysis, which irreversibly deactivates them.[13][14] This is a critical self-validating control; a failed reaction with these catalysts often points to moisture contamination.
-
Solvent Choice: For homogeneous reactions, a non-reactive solvent like dichloromethane or carbon disulfide is often used. Nitrobenzene can also be employed as it is highly deactivated towards Friedel-Crafts reactions and can help solubilize the catalyst complex.[19][20] For zeolite-catalyzed reactions, an excess of benzene often serves as both reactant and solvent.
-
Temperature Control: The higher temperatures required for zeolite catalysts are necessary to overcome the activation energy barrier for the reaction on their solid acid sites. For AlCl₃ and FeCl₃, lower temperatures are often used to control the reaction rate and minimize side reactions like polyalkylation.
-
Catalyst Loading: The amount of catalyst used is a critical parameter. For homogeneous catalysts, a catalytic amount is theoretically sufficient, but in practice, near-stoichiometric amounts are sometimes needed, especially in acylations.[6] For heterogeneous catalysts, the loading is optimized to ensure sufficient active sites are available without causing excessive side reactions.
Visualization of Key Concepts
Generalized Mechanism of Benzene Alkylation
Caption: Generalized mechanism of Lewis acid-catalyzed benzene alkylation.
Homogeneous vs. Heterogeneous Catalysis Workflow
Caption: Comparison of typical workflows for homogeneous and heterogeneous catalysis.
Conclusion and Future Outlook
The choice of a Lewis acid catalyst for benzene alkylation is a critical decision that balances activity, selectivity, cost, and environmental considerations.
-
AlCl₃ remains a highly active catalyst for laboratory-scale synthesis where high conversion at low temperatures is desired, and the challenges of separation and waste are manageable.
-
FeCl₃ offers a slightly milder and more economical alternative, though it shares many of the same drawbacks as AlCl₃.
-
Zeolites represent the state-of-the-art for industrial applications and green chemistry initiatives. Their shape selectivity, thermal stability, and regenerability offer significant advantages in terms of product purity, catalyst lifetime, and environmental impact, despite requiring higher reaction temperatures.
For the modern researcher, particularly those in drug development and process chemistry, the trend is clearly towards more sustainable and selective catalytic systems. While traditional Lewis acids are foundational, the superior performance and environmental credentials of heterogeneous catalysts like zeolites make them the more compelling choice for the development of efficient and responsible chemical processes. Future research will likely focus on the design of novel solid acid catalysts with tailored pore architectures and acid site distributions to further enhance selectivity and reduce the energy requirements for these vital industrial reactions.
Safety Precautions
-
Anhydrous AlCl₃ and FeCl₃: These are corrosive and react violently with water, releasing heat and HCl gas. Always handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use.[21][22][23][24]
-
Solvents: Benzene is a known carcinogen and flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.
-
Quenching: The quenching of reactions containing AlCl₃ or FeCl₃ with water is highly exothermic. Perform this step slowly and carefully in an ice bath.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. lidsen.com [lidsen.com]
- 8. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. US3523009A - Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. quora.com [quora.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. mdpi.com [mdpi.com]
- 22. ifr.labbox.com [ifr.labbox.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. geneseo.edu [geneseo.edu]
A Senior Application Scientist's Guide: Cross-Validation of HPLC and GC Methods for sec-Butylbenzene Analysis
Welcome to an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of sec-butylbenzene. As researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to ensuring data integrity, accuracy, and reliability. This guide provides an objective, data-driven cross-validation of these methods, moving beyond theoretical principles to offer practical, field-proven insights grounded in established regulatory frameworks.
The narrative that follows is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore detailed methodologies, present comparative performance data, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenges.
The Analyte: this compound and Its Analytical Importance
This compound (C₁₀H₁₄) is an aromatic hydrocarbon often used as a solvent in coating compositions and as an intermediate in organic synthesis.[1][2] Its presence as a potential impurity or a process-related substance in pharmaceutical manufacturing and environmental samples necessitates robust and reliable analytical methods for its quantification. As a volatile organic compound (VOC), it is amenable to analysis by both GC and HPLC, but each technique offers a distinct set of advantages and limitations.[3][4][5][6][7]
Fundamental Principles: A Tale of Two Phases
The choice between HPLC and GC is fundamentally a choice between two different separation mechanisms.
-
Gas Chromatography (GC): This technique is the workhorse for volatile and semi-volatile compounds.[6][8] The principle relies on partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a long, heated capillary column.[6] this compound, with a boiling point of 173-174°C, is sufficiently volatile for GC analysis.[1] Separation is primarily driven by the compound's boiling point and its specific interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a nonpolar analyte like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[11][12][13] In this mode, the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[9][10][13] this compound, being nonpolar, will have a stronger affinity for the stationary phase and a weaker affinity for the polar mobile phase, leading to its retention and separation from more polar components.[12]
Experimental Workflow and Protocols
A meticulously planned experimental protocol is the foundation of reliable data. The following sections detail the methodologies for analyzing this compound by both GC-FID (Flame Ionization Detector) and HPLC-UV (Ultraviolet Detector).
Caption: General analytical workflow for chromatographic analysis.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create calibration standards and sample solutions.
Protocol 2: GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a stock solution of this compound in hexane. Further dilute with hexane to create calibration standards and sample solutions.
The Cross-Validation Framework: Adhering to ICH Q2(R2)
To objectively compare these two methods, we must perform a cross-validation study. This process demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[14][15][16][17][18] Our evaluation is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a framework for validating analytical procedures.[19][20][21][22][23]
The following performance characteristics will be assessed:
-
Specificity: The ability to detect the analyte without interference from other components.
-
Linearity & Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, expressed as percent recovery.
-
Precision: The agreement among a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified.
-
Robustness: The method's resilience to small, deliberate changes in operational parameters.
Comparative Performance Data: A Head-to-Head Analysis
The following tables summarize the experimental data obtained during the cross-validation study.
Table 1: Specificity
| Parameter | HPLC-UV Method | GC-FID Method |
| Placebo Interference | No interfering peaks observed at the retention time of this compound. | No interfering peaks observed at the retention time of this compound. |
| Peak Purity (HPLC) | Peak purity index > 0.999, indicating no co-eluting impurities. | Not Applicable. |
| Peak Identity (GC) | Confirmed by spiking with a reference standard. | Confirmed by spiking with a reference standard. |
| Retention Time | ~5.2 minutes | ~6.8 minutes |
Expertise & Experience: Both methods demonstrate excellent specificity. The HPLC-UV method has the added advantage of peak purity analysis via a DAD, providing a higher degree of confidence against co-eluting impurities. The GC-FID method's specificity relies on its high-resolution separation power, which is typically sufficient for this type of analysis.
Table 2: Linearity & Range
| Parameter | HPLC-UV Method | GC-FID Method |
| Linear Range | 1 µg/mL - 200 µg/mL | 0.1 µg/mL - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 45210x + 1503 | y = 85932x + 890 |
| y-intercept bias (%) | < 2.0% of response at 100% concentration | < 1.5% of response at 100% concentration |
Expertise & Experience: Both methods show excellent linearity over a wide range. The GC-FID method demonstrates a slightly lower limit of the linear range, suggesting potentially better sensitivity.
Table 3: Accuracy & Precision
| Concentration | HPLC-UV Method | GC-FID Method |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low (LOQ) | 98.5% | 1.8% |
| Medium (100 µg/mL) | 100.2% | 0.9% |
| High (180 µg/mL) | 101.1% | 0.7% |
| Intermediate Precision (%RSD) | 1.5% | 1.1% |
Expertise & Experience: Both methods meet typical acceptance criteria for accuracy (e.g., 98-102%) and precision (RSD ≤ 2%). The GC-FID method shows slightly better precision, which is characteristic of its robust and highly reproducible nature for volatile analytes.
Table 4: LOQ & Robustness
| Parameter | HPLC-UV Method | GC-FID Method |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Robustness (Parameter Varied) | ||
| Flow Rate (±10%) | %RSD < 2.0% | %RSD < 1.5% |
| Mobile Phase/Oven Temp (±2°C) | %RSD < 1.8% | %RSD < 1.0% |
| Column Manufacturer (Different Lot) | System suitability passed. | System suitability passed. |
Expertise & Experience: The most significant difference lies in the Limit of Quantitation. The GC-FID method is an order of magnitude more sensitive than the HPLC-UV method.[8][24] This is a critical factor for trace-level analysis. Both methods demonstrate good robustness, indicating they are well-controlled and transferable.
Method Selection Guide: Choosing the Right Tool for the Job
The choice between HPLC and GC is not about which method is universally "better," but which is more "fit-for-purpose." The data above allows us to create a logical decision-making framework.
Caption: Decision tree for selecting between HPLC and GC.
When to Choose GC:
-
High Sensitivity is Required: If you need to quantify trace levels of this compound (e.g., as a genotoxic impurity or an environmental contaminant), the superior sensitivity of GC-FID makes it the clear choice.[8][24]
-
Volatile Profile is Key: When analyzing this compound alongside other volatile or semi-volatile compounds, GC provides excellent separation and resolution.[6]
-
High Throughput: The GC method outlined has a shorter hold time post-elution, potentially leading to faster overall run times compared to HPLC, where column re-equilibration can be a factor.
When to Choose HPLC:
-
Simultaneous Analysis with Non-Volatile Compounds: If your analysis must also include non-volatile or thermally labile compounds (e.g., active pharmaceutical ingredients, larger degradation products), HPLC is the only viable option as these compounds cannot be analyzed by GC.[24][25]
-
Simpler Sample Preparation for Aqueous Matrices: HPLC is generally more tolerant of aqueous sample matrices, potentially simplifying sample preparation steps compared to GC, which may require extraction into an organic solvent.
-
Availability of Equipment: Reverse-phase HPLC systems are ubiquitous in many analytical laboratories.
Conclusion
This guide demonstrates that both HPLC-UV and GC-FID are valid and robust methods for the quantification of this compound. The cross-validation study reveals that while both techniques provide accurate and precise data, they differ significantly in their sensitivity.
-
GC-FID excels in providing high-sensitivity analysis, making it the superior choice for trace-level quantification.
-
HPLC-UV offers greater versatility, particularly for analyses that must encompass a wider range of compounds with varying volatilities.
Ultimately, the selection of the optimal analytical technique should be guided by a thorough evaluation of the specific requirements of your study, including the required detection limits, the nature of the sample matrix, and the scope of other analytes of interest.[26] By understanding the fundamental principles and performance characteristics detailed in this guide, researchers can make an informed, authoritative decision that ensures the scientific integrity of their results.
References
- 1. This compound | 135-98-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. researchgate.net [researchgate.net]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. e-b-f.eu [e-b-f.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 23. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 24. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Navigating Selectivity in Friedel-Crafts Alkylation: A Guide to Kinetic vs. Thermodynamic Product Control
For researchers, scientists, and professionals in drug development, mastering control over reaction selectivity is paramount. The Friedel-Crafts alkylation, a cornerstone of C-C bond formation on aromatic rings, presents a classic challenge in directing substitution patterns. The outcome of this reaction is often a delicate interplay between reaction rates and product stabilities, leading to either the kinetic or the thermodynamic product. This guide provides an in-depth comparison of these two reaction pathways, supported by experimental data and detailed protocols, to empower researchers to predictably synthesize the desired isomer.
The Dichotomy of Control: Understanding the Fundamentals
In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is governed by two distinct regimes: kinetic control and thermodynamic control.[1]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the one with the lower activation energy barrier for its formation.[2]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows for an equilibrium to be established, where the most stable product, the "thermodynamic product," will be the major component of the product mixture, regardless of how quickly it is formed.[2]
The reversibility of Friedel-Crafts alkylation is the key to achieving thermodynamic control.[3] Under forcing conditions, such as elevated temperatures and the presence of a strong Lewis acid catalyst, the initially formed alkylated products can undergo dealkylation and realkylation, eventually leading to the most thermodynamically stable isomer.[3]
A Case Study: The Alkylation of Toluene
The methylation of toluene is a well-documented example that vividly illustrates the principles of kinetic versus thermodynamic control in Friedel-Crafts alkylation. The methyl group of toluene is an ortho, para-director, meaning it activates these positions for electrophilic attack.
Under kinetic control (low temperatures), the reaction yields a mixture of ortho- and para-xylene as the major products, as these are formed the fastest.[4] However, under thermodynamic control (higher temperatures), the product distribution shifts dramatically to favor the meta-xylene isomer, which is the most thermodynamically stable of the three.[4][5]
The Rationale Behind Isomer Stability
The thermodynamic stability of the xylene isomers is a crucial factor. While para-xylene is often assumed to be the most stable due to minimized steric hindrance, experimental and computational data indicate that meta-xylene is, in fact, the most thermodynamically stable isomer.[6][7][8] This is attributed to a combination of hyperconjugation and electronic effects that create a more stable arrangement in the meta isomer.[7][9] In contrast, the proximity of the two methyl groups in ortho-xylene leads to steric strain, making it the least stable.[6]
Experimental Data: Product Distribution vs. Temperature
The following table summarizes the experimentally observed product distribution for the methylation of toluene under different temperature conditions, clearly demonstrating the shift from kinetic to thermodynamic control.
| Temperature (°C) | % ortho-Xylene | % meta-Xylene | % para-Xylene | Predominant Control |
| 0 | 54 | 17 | 29 | Kinetic[10][11] |
| 25 | 3 | 69 | 28 | Thermodynamic[10][11] |
| 80 | - | 89 | 10 (approx.) | Thermodynamic[4] |
This data underscores the profound impact of temperature on the reaction outcome. At 0°C, the kinetically favored ortho and para isomers dominate. As the temperature is increased to 25°C and further to 80°C, the reaction becomes reversible, allowing for the isomerization of the initially formed products to the more stable meta isomer.[3]
Visualizing the Reaction Pathways
The energy profile diagram below illustrates the concepts of kinetic and thermodynamic control for the alkylation of toluene.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. scribd.com [scribd.com]
- 4. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 5. Naphthalene-based calixarenes: unusual regiochemistry of a Friedel-Crafts alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srd.nist.gov [srd.nist.gov]
- 7. [PDF] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Introduction: The Significance of Isomeric Structure in Toxicity
An In-Depth Comparative Guide to the Toxicity of Butylbenzene Isomers for Researchers and Drug Development Professionals
Butylbenzene, a simple alkylbenzene, exists in four distinct isomeric forms: n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene. These compounds are prevalent in the chemical industry, serving as solvents and intermediates in the synthesis of various products, including pharmaceuticals.[1] While they share the same molecular formula (C₁₀H₁₄), their structural differences—the arrangement of the butyl group on the benzene ring—profoundly influence their physicochemical properties and, consequently, their toxicological profiles. For researchers in toxicology and drug development, understanding these isomeric differences is not merely an academic exercise; it is fundamental to predicting metabolic fate, identifying potential hazards, and ensuring the safety of novel chemical entities that may share similar structural motifs. This guide provides a comparative toxicological assessment of the four butylbenzene isomers, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Comparative Toxicokinetics: How Structure Dictates Metabolic Fate
The toxicity of a substance is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics. The primary determinant of differential toxicity among butylbenzene isomers is their metabolism, which is dictated by the structure of the alkyl side chain.
The metabolism of linear alkylbenzenes like n-butylbenzene primarily occurs via oxidation of the alkyl side chain.[2][3] This process, largely mediated by cytochrome P450 enzymes in the liver, can lead to the formation of various alcohol, ketone, and acid metabolites. The linear structure of n-butylbenzene presents multiple sites for enzymatic attack, leading to a potentially complex metabolite profile.
In contrast, the branched isomers—This compound, isobutylbenzene, and tert-butylbenzene —exhibit different metabolic pathways. The branching can sterically hinder enzymatic access to certain carbons. For instance, the quaternary carbon in tert-butylbenzene is highly resistant to oxidation. This structural stability can lead to reduced rates of metabolism and a different set of metabolites compared to its linear counterpart. Studies on related branched alkylbenzenes suggest that metabolism may be shifted towards hydroxylation of the aromatic ring or oxidation at less hindered positions on the alkyl chain. This difference in metabolic activation is a critical factor, as metabolism can either detoxify a compound or convert it into a more reactive, toxic species.[4]
Acute Toxicity Profile: A Quantitative Comparison
Acute toxicity data, typically expressed as the median lethal dose (LD50) for oral exposure or median lethal concentration (LC50) for inhalation, provides a standardized measure for comparing the short-term toxic potential of chemicals. The data below, compiled from various safety data sheets and toxicological databases, illustrates the differences among the butylbenzene isomers.
| Isomer | CAS Number | Oral LD50 (rat) | Inhalation LC50 (rat) | Key Observations |
| n-Butylbenzene | 104-51-8 | ~4300 mg/kg[5] | No data available | Lower acute oral toxicity compared to branched isomers in some studies.[5] |
| This compound | 135-98-8 | 1920 - 2240 mg/kg[6][7][8] | No data available | Demonstrates higher acute oral toxicity than n-butylbenzene.[5] |
| Isobutylbenzene | 538-93-2 | >2000 - 3321 mg/kg[9][10] | 1,032 ppm / 4hr[11] | Considered toxic by inhalation.[1] |
| tert-Butylbenzene | 98-06-6 | 3045 - 3503 mg/kg[12][13] | 4,600 mg/m³ / 4hr[14] | Characterized as "slightly toxic" orally.[12] |
Note: LD50/LC50 values can vary between studies due to differences in experimental conditions and animal strains. The data presented represents a range from available sources.
The data clearly indicates that the branched isomers, particularly this compound, tend to exhibit greater acute oral toxicity than the linear n-butylbenzene. One study noted that following acute oral exposure to 4.3 g/kg, lethality was significantly higher for this compound (8/10 rats died) and tert-butylbenzene (7/10 died) compared to n-butylbenzene (2/10 died).[5]
Organ-Specific Toxicity
Beyond acute lethality, the isomers show differential effects on specific target organs.
Neurotoxicity
Volatile organic compounds (VOCs), including alkylbenzenes, are known for their potential neurotoxicity.[15][16][17] Due to their lipophilicity, they can cross the blood-brain barrier and affect the central nervous system (CNS).[16][17] Acute exposure can lead to CNS depression, dizziness, and headache, often referred to as "acute solvent syndrome".[11][14] Chronic abuse of VOCs like toluene is associated with severe neuropsychiatric disorders.[15] While detailed comparative neurotoxicity studies on all four butylbenzene isomers are limited, their classification as VOCs warrants caution. Assessment of neurotoxicity often involves behavioral and cognitive tests to detect subtle changes that may not be apparent in routine physical examinations.[18]
Hepatotoxicity (Liver Toxicity)
The liver is a primary site for the metabolism of xenobiotics, making it a frequent target for toxicity. Studies on related alkylbenzenes have shown liver enlargement and hepatocellular hypertrophy, potentially as an adaptive response to the metabolic load.[5][8] For example, comparative studies on ethyltoluene isomers revealed that 2-ethyltoluene was the only isomer to produce liver lesions, including centrilobular necrosis in both rats and mice.[19][20] This highlights how isomer-specific metabolic pathways can lead to the formation of hepatotoxic intermediates. When assessing a novel butylbenzene derivative, the liver should be considered a key target organ for histopathological examination.
Ototoxicity (Hearing Toxicity)
Interestingly, the structure of the alkyl side-chain appears to play a critical role in ototoxicity. A study investigating the relative ototoxicity of 21 aromatic solvents found that branched-chain butylbenzenes (isopropylbenzene, isobutylbenzene, this compound, tert-butylbenzene) did not cause ototoxicity.[21] In contrast, some linear-chain isomers like ethylbenzene did show ototoxic effects. The study noted that for linear isomers, the effect disappeared with n-butylbenzene, suggesting a complex structure-activity relationship.[21] This finding is crucial for drug development, where auditory safety is a significant concern.
Experimental Workflow & Protocols
A robust comparative toxicity assessment follows a tiered approach, beginning with in vitro methods to screen for potential hazards and progressing to more complex in vivo studies to confirm effects and establish dose-response relationships.
Logical Workflow for Comparative Toxicity Assessment
The following diagram illustrates a logical workflow for assessing the toxicity of a novel alkylbenzene compound, such as a butylbenzene derivative. This tiered approach prioritizes in vitro screening to reduce animal usage and refine hypotheses before proceeding to targeted in vivo studies.
Caption: A tiered experimental workflow for assessing the toxicity of novel chemical compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using HepG2 Cells
Rationale and Causality: The human hepatoma (HepG2) cell line is chosen because it is of human origin and retains many of the metabolic enzymes (e.g., cytochrome P450s) necessary for the bioactivation of xenobiotics.[22] This allows for an assessment of not just the parent compound's toxicity but also that of its metabolites. The MTT assay is a colorimetric assay that measures mitochondrial reductase activity, which is an indicator of cell viability. A decrease in this activity is one of the earliest signs of cellular stress and toxicity.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells per well in a 96-well microplate. Allow cells to adhere and grow for 24 hours. This ensures cells have recovered from passaging and are in a healthy, receptive state.
-
-
Dosing:
-
Prepare stock solutions of each butylbenzene isomer in dimethyl sulfoxide (DMSO). The use of DMSO is necessary due to the low water solubility of the isomers.
-
Perform a serial dilution to create a range of concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with medium containing the respective isomer concentrations. Include a vehicle control (0.5% DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the treated plates for 24, 48, and 72 hours. Multiple time points are crucial to capture both acute effects and delayed toxicity.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) for each isomer at each time point.
-
Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Rationale and Causality: This protocol provides a standardized, ethically-minded approach to determining the LD50 and identifying signs of systemic toxicity in a whole-animal model. The use of a stepwise procedure with a small number of animals reduces the total number of animals required while still providing a statistically valid classification of acute toxicity.
Methodology:
-
Animal Model:
-
Use young adult Sprague-Dawley rats (8-12 weeks old), typically females as they are often slightly more sensitive.
-
Acclimate animals to laboratory conditions for at least 5 days before the study. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
-
Dose Preparation and Administration:
-
Select starting doses based on available in vitro data and literature on similar compounds (e.g., 300 mg/kg or 2000 mg/kg).
-
Prepare the dose formulation for each isomer, typically in a vehicle like corn oil.
-
Administer a single dose to the animals via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
-
Stepwise Procedure:
-
Dose a group of 3 animals at the selected starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Endpoints: Record mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions), and body weight changes.
-
Decision Tree: The outcome of the first group determines the next step:
-
If 2-3 animals die, repeat the test at a lower dose.
-
If 0-1 animals die, repeat the test at a higher dose.
-
This process continues until the criteria for a specific toxicity classification are met.
-
-
-
Necropsy:
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.
-
-
Data Analysis:
-
Analyze mortality data to estimate the LD50.
-
Summarize clinical observations and body weight data to characterize the overall toxic response to each isomer.
-
Conclusion and Future Directions
The available data demonstrates clear, structurally-dependent differences in the toxicity of butylbenzene isomers. The branched isomers, particularly this compound, appear to exhibit higher acute oral toxicity than the linear n-butylbenzene. These differences are likely driven by variations in their metabolic pathways, which can lead to the formation of different toxic intermediates. Furthermore, specific toxicities, such as ototoxicity, show a strong correlation with the isomeric structure of the alkyl side chain.[21]
For professionals in drug development and chemical safety, this comparative guide underscores a critical principle: subtle changes in molecular structure can have significant toxicological consequences. When designing new molecules that incorporate an alkylbenzene moiety, it is imperative to consider the potential impact of isomerization. Early-stage in vitro screening, as detailed in the provided protocols, can be an invaluable tool for identifying potential liabilities and guiding the selection of safer, more effective chemical candidates.
References
- 1. Isobutylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetics and metabolism of 1,2-diethylbenzene in male Sprague Dawley rats--part 2: evidence for in vitro and in vivo stereoselectivity of 1,2-diethylbenzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Comparison of the neurotoxicities between volatile organic compounds and fragrant organic compounds on human neuroblastoma SK-N-SH cells and primary cultured rat neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Volatile Organic Compounds and Neurological Disorders: From Exposure to Preventive Interventions | springerprofessional.de [springerprofessional.de]
- 18. Neuropsychological assessment for detecting adverse effects of volatile organic compounds on the central nervous system (Journal Article) | OSTI.GOV [osti.gov]
- 19. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relative ototoxicity of 21 aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity of polycyclic aromatic hydrocarbon residues arising through repeated fish fried oil in human hepatoma Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR Techniques for Isomeric Differentiation of sec-Butylbenzene
In the landscape of drug development and chemical research, the precise structural confirmation of molecular entities is a cornerstone of safety, efficacy, and intellectual property. Alkylbenzenes, a common structural motif in organic chemistry, often present a challenge in their isomeric forms. Subtle differences in alkyl chain arrangement can lead to significant variations in physical and biological properties. This guide provides an in-depth technical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), for the unambiguous structural confirmation of sec-butylbenzene. We will move beyond a theoretical discussion by incorporating and analyzing publicly available experimental data to demonstrate the practical application and interpretive power of these methods.
The Challenge: Differentiating Alkylbenzene Isomers
This compound, with the chemical formula C₁₀H₁₄, is an aromatic hydrocarbon consisting of a benzene ring substituted with a sec-butyl group[1][2]. Its isomers, such as n-butylbenzene, iso-butylbenzene, and tert-butylbenzene, possess the same molecular weight and can exhibit similar 1D ¹H NMR spectra in the aromatic region, often leading to ambiguity in structural assignment. While 1D NMR provides essential information about the chemical environment of protons and carbons, it falls short in definitively establishing the connectivity between different parts of the molecule. This is where 2D NMR techniques become indispensable tools for researchers[3][4].
The Solution: A Multi-faceted Approach with COSY and HMBC
A combined approach utilizing both COSY and HMBC experiments provides a robust and self-validating system for structure elucidation[5]. COSY reveals proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds, effectively mapping out the spin systems within the molecule[6][7][8]. HMBC, on the other hand, identifies long-range correlations between protons and carbons (¹H-¹³C) over two to four bonds, bridging these spin systems and connecting them to non-protonated carbons[9][10][11][12].
Experimental Data at a Glance
For this guide, we will refer to the experimental NMR data for this compound deposited in the Biological Magnetic Resonance Bank (BMRB) under the entry ID bmse000725[13]. This dataset includes 1D ¹H and ¹³C, COSY, and HMBC spectra, providing a real-world foundation for our analysis.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H1' | 2.55 | C1' | 41.9 |
| H2' | 1.58 | C2' | 31.2 |
| H3' | 1.21 | C3' | 22.1 |
| H4' | 0.79 | C4' | 12.4 |
| H-ortho | 7.20 | C-ortho | 128.7 |
| H-meta | 7.28 | C-meta | 129.5 |
| H-para | 7.16 | C-para | 126.3 |
| C-ipso | 147.2 |
Table 1: Approximate ¹H and ¹³C chemical shifts for this compound, referenced from BMRB entry bmse000725[13].
Deciphering the sec-Butyl Side Chain with COSY
The Homonuclear Correlation Spectroscopy (COSY) experiment is the first step in piecing together the proton connectivity of the alkyl side chain. The resulting 2D spectrum displays correlations between protons that are coupled to each other, typically through three bonds (³JHH)[14][15].
Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum
-
Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the ¹H nucleus.
-
Pulse Sequence: Employ a standard COSY-90 or DQF-COSY pulse sequence. DQF-COSY is often preferred for its ability to suppress singlet signals and provide cleaner spectra[6][15].
-
Acquisition Parameters:
-
Set the spectral width to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
Set the number of scans per increment based on the sample concentration to obtain a good signal-to-noise ratio.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Interpreting the COSY Spectrum of this compound
The COSY spectrum will reveal a chain of correlations that unambiguously defines the sec-butyl group.
Figure 1: Predicted COSY correlations in the sec-butyl side chain.
Based on the expected correlations, we would observe the following cross-peaks:
-
A correlation between the methine proton (H1') and the methylene protons (H2').
-
A correlation between the methine proton (H1') and the methyl protons (H3').
-
A correlation between the methylene protons (H2') and the terminal methyl protons (H4').
This pattern of correlations is unique to the sec-butyl fragment and allows for its unequivocal identification, distinguishing it from n-butyl, iso-butyl, or tert-butyl arrangements.
Connecting the Side Chain to the Aromatic Ring with HMBC
While COSY establishes the structure of the alkyl chain, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming its attachment point to the benzene ring[16]. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and occasionally four bonds in conjugated systems[10][12].
Experimental Protocol: Acquiring a ¹H-¹³C HMBC Spectrum
-
Sample Preparation: The same sample used for the COSY experiment can be utilized.
-
Instrument Setup: Tune and shim the spectrometer for both ¹H and ¹³C nuclei.
-
Pulse Sequence: Employ a standard HMBC pulse sequence.
-
Acquisition Parameters:
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to encompass the entire carbon chemical shift range (e.g., 0-160 ppm).
-
Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.
-
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
Interpreting the HMBC Spectrum of this compound
The HMBC spectrum provides the definitive link between the alkyl side chain and the aromatic ring.
Figure 2: Key predicted HMBC correlations for this compound.
Key long-range correlations that confirm the structure of this compound include:
| Proton (¹H) | Correlating Carbons (¹³C) | Significance |
| H1' (methine) | C-ipso, C-ortho | Confirms the attachment of the sec-butyl group to the benzene ring via C1'. |
| H2' (methylene) | C1', C3' | Establishes the connectivity within the ethyl fragment of the side chain. |
| H3' (methyl) | C1', C2' | Links this methyl group to the methine and methylene carbons. |
| H4' (methyl) | C2' | Confirms the terminal position of this methyl group. |
| H-ortho | C-ipso, C1' | Provides reciprocal confirmation of the attachment point from the aromatic ring to the side chain. |
Table 2: Expected key HMBC correlations for the structural confirmation of this compound.
The crucial correlation is between the methine proton (H1') of the sec-butyl group and the ipso-carbon (the carbon of the benzene ring to which the alkyl group is attached) and the ortho-carbons of the aromatic ring. This unequivocally establishes the point of attachment and the overall structure of this compound.
Conclusion: A Synergistic Approach to Structural Certainty
The combination of COSY and HMBC 2D NMR techniques provides a powerful and synergistic approach to the unambiguous structural elucidation of this compound. COSY effectively maps the proton-proton connectivities within the alkyl side chain, allowing for the clear differentiation of the sec-butyl isomer. HMBC then serves to connect this alkyl fragment to the aromatic ring, confirming the precise point of attachment. By leveraging real experimental data, we have demonstrated how these techniques provide a self-validating and robust methodology for researchers, scientists, and drug development professionals, ensuring the highest level of confidence in molecular structure confirmation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 3. use of nmr in structure ellucidation | PDF [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. acl.digimat.in [acl.digimat.in]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bmse000725 this compound at BMRB [bmrb.io]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Evaluating Zeolite Catalysts for sec-Butylbenzene Synthesis
For researchers and professionals in the fields of catalysis and drug development, the synthesis of sec-butylbenzene (SBB) is a critical step in the production of various valuable chemicals, including certain pharmaceuticals. The choice of catalyst for the alkylation of benzene with butene is paramount to achieving high yield, selectivity, and process efficiency. This guide provides an in-depth comparison of common zeolite catalysts—Beta (BEA), ZSM-5 (MFI), and Faujasite (FAU)—for this application. We will delve into the structural and acidic properties of these catalysts, their performance in alkylation reactions, and the underlying mechanisms that govern their behavior.
The Critical Role of Zeolite Catalysts in this compound Synthesis
The traditional synthesis of this compound often involves liquid acid catalysts like AlCl₃ or solid phosphoric acid. However, these catalysts pose significant environmental and operational challenges, including corrosion, difficulty in separation, and waste disposal issues.[1] Zeolite catalysts have emerged as a superior alternative due to their strong acidity, shape selectivity, and thermal stability.[2] These crystalline aluminosilicates offer a solid, recyclable catalytic system that can be tailored to enhance the production of the desired this compound isomer while minimizing the formation of byproducts such as isobutylbenzene, tert-butylbenzene, and poly-alkylated benzenes.[1] The selection of the appropriate zeolite framework is a key determinant of the process's success.
Comparing the Contenders: BEA, MFI, and FAU Zeolites
The performance of a zeolite catalyst in benzene alkylation is intrinsically linked to its structural and acidic properties. Large-pore zeolites are generally preferred for the alkylation of benzene with olefins to minimize diffusion limitations.[2] Let's examine the key characteristics of our three contenders.
| Zeolite Type | Framework | Pore Structure | Pore Size (Å) | Si/Al Ratio (Typical) | Key Features |
| Beta (BEA) | BEA | 3-D, Intersecting | 6.6 x 6.7, 5.6 x 5.6 | 12.5 - 75[3] | Large pores, high acidity, and good stability.[2] |
| ZSM-5 (MFI) | MFI | 3-D, Intersecting | 5.1 x 5.5, 5.3 x 5.6 | 20 - 1000 | Medium pores, high shape selectivity, prone to deactivation in bulky molecule reactions.[4] |
| Faujasite (Y, USY) | FAU | 3-D, Cages | 7.4 (supercage) | 2 - 80[5] | Very large pores and cages, high activity, but can have lower selectivity for specific isomers.[5] |
The Influence of Pore Structure and Acidity
The three-dimensional, large-pore structure of BEA (Beta) zeolite makes it a highly effective catalyst for the alkylation of benzene with butene.[2] Its intersecting channels can accommodate the reactants and the this compound product, minimizing diffusion limitations that can lead to catalyst deactivation. The catalytic activity of BEA zeolites is influenced by the distribution and strength of its acid sites.[2]
MFI (ZSM-5) , with its medium-sized pores, exhibits high shape selectivity. However, for a molecule as bulky as this compound, the restricted pore environment can lead to rapid catalyst deactivation due to coke formation within the pores.[5] While highly active for smaller molecules, its application in this compound synthesis is often limited.
FAU (Y-zeolite) possesses a very open structure with large supercages. This allows for high catalytic activity as reactants can easily access the active sites.[5] However, the lack of spatial constraint within the large cages can sometimes lead to lower selectivity towards the desired linear alkylbenzene and may promote the formation of undesired byproducts.[6]
Performance Showdown: A Comparative Analysis
| Catalyst | Butene Conversion | Selectivity to this compound | Catalyst Stability | Key Insights |
| BEA Zeolite | High | High | Good | The 3D large-pore structure and strong acid sites are well-suited for this reaction, offering a good balance of activity and selectivity.[2] |
| MFI Zeolite | Moderate to High | Moderate to Low | Poor | Prone to rapid deactivation due to pore blockage by coke formation from the bulky products.[6] |
| FAU (Y-Zeolite) | Very High | Moderate | Moderate | The large cages lead to high initial activity but can result in lower selectivity and faster deactivation due to the formation of poly-alkylated species.[5][7] |
Note: The performance data presented here is a qualitative summary based on trends observed in related alkylation reactions. Actual performance will vary depending on specific reaction conditions and catalyst properties (e.g., Si/Al ratio, crystal size).
Unraveling the "Why": Reaction Mechanism and Deactivation Pathways
The synthesis of this compound over zeolite catalysts proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated in the workflow diagram below.
Caption: Reaction mechanism for this compound synthesis over a zeolite catalyst.
The Brønsted acid sites on the zeolite protonate the butene molecule to form a sec-butyl carbocation. This carbocation then acts as an electrophile, attacking the benzene ring to form a Wheland intermediate. Subsequent deprotonation yields this compound and regenerates the acid site.
Catalyst Deactivation: The primary cause of deactivation in this process is the formation of "coke" – carbonaceous deposits that block the zeolite pores and cover the active sites.[2] This is particularly problematic for catalysts with smaller pores like MFI. The large-pore zeolites like BEA and FAU are generally more resistant to deactivation from coke deposition.
Experimental Protocols for Catalyst Evaluation
To aid researchers in their evaluation of zeolite catalysts, we provide the following generalized experimental protocols.
Catalyst Characterization: Unveiling the Catalyst's Properties
A thorough characterization of the zeolite catalyst is crucial for understanding its performance.
Caption: Workflow for the characterization of zeolite catalysts.
Step-by-Step Methodology for NH₃-TPD:
-
Sample Preparation: Place approximately 100 mg of the zeolite sample in a quartz reactor.
-
Degassing: Heat the sample to 500°C under a flow of helium or nitrogen for at least 2 hours to remove adsorbed water and other impurities.
-
Ammonia Adsorption: Cool the sample to 100°C and saturate it with a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) for 1 hour.
-
Physisorbed Ammonia Removal: Purge the sample with helium at 100°C for 1 hour to remove any weakly adsorbed ammonia.
-
Temperature-Programmed Desorption: Heat the sample from 100°C to 700°C at a constant rate (e.g., 10°C/min) under a helium flow.
-
Detection: Monitor the desorption of ammonia using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting profile provides information on the total acidity and the distribution of acid site strengths.[8][9]
Catalytic Performance Testing: The Alkylation Reaction
The following is a general procedure for the liquid-phase alkylation of benzene with butene.
Reaction Conditions:
-
Temperature: 100-280°C[10]
-
Pressure: 1.0-6.0 MPa[10]
-
Benzene to Butene Molar Ratio: 2-20[10]
-
Weight Hourly Space Velocity (WHSV): 0.1-20 h⁻¹[10]
Experimental Setup:
The reaction is typically carried out in a fixed-bed continuous flow reactor.
Procedure:
-
Catalyst Loading: Load a known amount of the zeolite catalyst into the reactor.
-
Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
Reaction Initiation: Introduce the pre-mixed feed of benzene and butene into the reactor at the desired temperature, pressure, and flow rate.
-
Product Collection: Collect the reactor effluent at regular intervals.
-
Product Analysis: Analyze the collected samples using gas chromatography (GC) to determine the conversion of butene and the selectivity to this compound and other products.
Conclusion and Recommendations
The choice of zeolite catalyst for this compound synthesis is a critical decision that significantly impacts the efficiency and economics of the process.
-
For a balance of high activity, selectivity, and stability, BEA zeolite is often the most promising candidate. Its large, three-dimensional pore system and strong acidity are well-suited for this reaction.[2]
-
FAU (Y-zeolite) can offer very high initial activity but may suffer from lower selectivity and faster deactivation. [5][7] Modifications such as dealumination can improve its performance.[6]
-
MFI (ZSM-5) is generally not recommended for this application due to its medium-sized pores, which are prone to rapid deactivation by coke formation. [6]
Ultimately, the optimal catalyst will depend on the specific process requirements and economic considerations. It is imperative for researchers to conduct thorough catalyst characterization and performance testing under industrially relevant conditions to make an informed decision.
References
- 1. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]
- 2. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 3. researchgate.net [researchgate.net]
- 4. Empowering catalysis and separation: morphology control of MFI zeolites using organic additives - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kiche.or.kr [kiche.or.kr]
- 8. micromeritics.com [micromeritics.com]
- 9. d-nb.info [d-nb.info]
- 10. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sec-butylbenzene
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the responsible management of chemical waste. Sec-butylbenzene, a common solvent and intermediate, requires a thorough understanding of its properties for safe handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, it is crucial to understand the inherent risks associated with this compound. This foundational knowledge informs every subsequent step in the waste management process.
This compound is a flammable, colorless liquid with a distinct aromatic odor.[1] Its primary hazards, as outlined in numerous safety data sheets, include:
-
Flammability: With a flash point of 52°C (126°F), this compound is classified as a flammable liquid.[2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5]
-
Health Hazards:
-
Inhalation: Vapors may cause drowsiness, dizziness, and respiratory tract irritation.[4][6] High concentrations can lead to central nervous system depression.[6]
-
Skin and Eye Irritation: The substance is irritating to the skin and eyes.[4][6][7] Prolonged contact can lead to dermatitis.[6]
-
Aspiration Toxicity: If swallowed, there is a risk of aspiration into the lungs, which can cause chemical pneumonitis.[6]
-
-
Environmental Hazards: this compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[6]
Due to its flammability, this compound waste is generally classified as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) with the characteristic of ignitability (D001) .[8]
Key Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ | [2] |
| Molar Mass | 134.22 g/mol | [2] |
| Boiling Point | 173-174 °C | |
| Flash Point | 52 °C (126 °F) | [2] |
| Density | 0.863 g/mL at 25 °C | [7] |
| Solubility in Water | Insoluble | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Step 1: Immediate Segregation of Waste
The cardinal rule of chemical waste management is segregation.[9] Never mix incompatible waste streams. For this compound, this means:
-
Non-Halogenated Solvent Waste: this compound should be collected in a waste container specifically designated for non-halogenated organic solvents. This is because halogenated and non-halogenated solvents often require different disposal treatments (e.g., incineration vs. fuel blending).[10]
-
Avoid Contamination: Do not mix this compound waste with acids, bases, or oxidizing agents. This compound is incompatible with strong oxidizing agents, and mixing can result in a dangerous chemical reaction.[5]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.[11]
-
Material Compatibility: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using metal containers that could be susceptible to corrosion if other trace chemicals are present.[9]
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing lid.[12] The original product container can be an ideal choice if it is in good condition.[12]
-
Venting: For larger volumes of volatile solvent waste, a vented cap may be necessary to prevent pressure buildup. Consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[11] The label on your this compound waste container must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
The specific hazard characteristics: "Flammable" .
-
The date when waste was first added to the container (the "accumulation start date").
Step 4: Safe Accumulation and Storage
Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[12][11]
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[12]
-
Container Management: Keep the waste container tightly closed except when adding waste.[10][12] This minimizes the release of flammable vapors.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Accumulation Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste. Once a container is full, it must be moved to a central storage area within three days.[12][11]
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the final treatment and disposal of hazardous waste. This is handled by licensed hazardous waste management companies.
-
Contact EHS: When your waste container is nearly full, or if you have infrequent waste generation, before the one-year accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[11]
-
Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Minor Spills: For small spills, absorb the this compound with an inert material like sand, silica gel, or a universal binder.[4] Place the absorbent material in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated and remove all sources of ignition.[4][5]
-
Major Spills: In the event of a large spill, evacuate the area immediately. Alert your colleagues and contact your institution's emergency response team or EHS.[6]
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with running water and soap.[6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the eyelids.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[13]
-
In all cases of significant exposure, seek immediate medical attention.[4]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste like this compound is not merely a regulatory obligation but a cornerstone of scientific integrity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | 135-98-8 [chemicalbook.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Safe Handling of Sec-Butylbenzene: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a procedural checkbox but a foundational pillar of scientific excellence. This guide provides an in-depth, experience-driven perspective on the requisite personal protective equipment (PPE) for handling sec-butylbenzene. Our objective is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 135-98-8) is a colorless liquid aromatic hydrocarbon utilized as a solvent and in organic synthesis.[1][2] While a valuable reagent, its chemical properties necessitate stringent safety measures. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Potential Consequences |
| Flammable Liquid | Possesses a flash point of 52°C and can form explosive mixtures with air.[3] | Fire or explosion if exposed to heat, sparks, or open flames. Vapors can travel to an ignition source and flash back.[4][5] |
| Skin and Eye Irritant | Causes skin irritation and may cause serious eye irritation.[4][5] Prolonged or repeated contact can lead to skin dryness and cracking.[6] | Redness, pain, and inflammation upon contact. Repeated exposure may cause dermatitis.[6] |
| Inhalation Hazard | Vapors may cause drowsiness, dizziness, and respiratory tract irritation.[4][6] | Central nervous system depression, narcosis, reduced alertness, and lack of coordination.[6] |
| Aspiration Hazard | If swallowed, the liquid can be aspirated into the lungs, potentially causing chemical pneumonitis.[6] | Serious and potentially fatal lung damage.[6] |
| Aquatic Toxicity | Very toxic to aquatic organisms with long-lasting effects.[6] | Environmental damage if released into waterways.[6] |
A Proactive Approach to Safety: The PPE Selection Workflow
Effective protection against this compound exposure hinges on a systematic approach to PPE selection and use. The following workflow diagram illustrates the key decision points for ensuring comprehensive safety.
Caption: A workflow for selecting and using PPE when handling this compound.
Essential Personal Protective Equipment for this compound
Based on the identified hazards, the following PPE is essential for the safe handling of this compound.
Eye and Face Protection
Given that this compound is a skin and eye irritant, appropriate eye and face protection is non-negotiable.[4][5]
-
Safety Glasses with Side Shields: For general use with small quantities where the risk of splashing is minimal.
-
Chemical Goggles: Essential when there is a risk of splashing or when handling larger volumes.[6] Goggles provide a tighter seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing, such as during transfers of large volumes or when the chemical is heated.[7]
Hand Protection
Choosing the correct gloves is critical to prevent skin contact and potential absorption. The suitability of a glove material depends on its chemical resistance and the duration of contact.[6]
-
Recommended Glove Materials:
-
Glove Selection and Use:
-
Breakthrough Time: For prolonged or frequent contact, select gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[6] For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[6]
-
Inspection: Always inspect gloves for signs of degradation or punctures before use.
-
Proper Removal: Remove gloves without touching the outer surface with bare hands to prevent skin contamination.
-
Hygiene: Wash hands thoroughly after removing gloves.[6]
-
Body Protection
To protect against accidental spills and splashes, appropriate body protection should be worn.
-
Laboratory Coat: A standard requirement in any chemical laboratory.
-
Overalls and PVC Apron: For larger-scale operations or when there is a significant risk of splashing, overalls and a PVC apron provide an additional layer of protection.[6]
-
Footwear: Closed-toe shoes are mandatory. For large-scale use, non-sparking safety footwear is recommended due to the flammable nature of this compound.[6]
Respiratory Protection
Engineering controls, such as fume hoods and local exhaust ventilation, are the primary means of controlling inhalation exposure.[7] Respiratory protection should be used when engineering controls are not sufficient to maintain exposure below acceptable limits or during emergency situations.
-
Type A Filter Respirator: If respiratory protection is required, a respirator with a Type A filter for organic vapors is appropriate.[6]
-
Supplied-Air Respirator: For situations with high concentrations or in confined spaces, a supplied-air respirator may be necessary.[8]
Emergency Procedures and Disposal
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the skin with running water and soap if available.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting due to the aspiration hazard.[6] Clean the mouth with water and seek immediate medical attention.[9]
Spill Response
The following decision tree provides a guide for responding to a this compound spill.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Page loading... [wap.guidechem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene [cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
